molecular formula C13H11NO2S B169613 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene CAS No. 128924-07-2

1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene

Cat. No.: B169613
CAS No.: 128924-07-2
M. Wt: 245.3 g/mol
InChI Key: PLIRLGHOMAFEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C13H11NO2S and its molecular weight is 245.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-methylsulfanylphenyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIRLGHOMAFEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563967
Record name 4-(Methylsulfanyl)-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128924-07-2
Record name 4-(Methylsulfanyl)-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(methylsulfanyl)-4-(4-nitrophenyl)benzene, a key heterocyclic compound featuring a 4,4'-disubstituted biphenyl scaffold. This document is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, structural characterization, chemical reactivity, and potential applications. We will explore the causality behind synthetic choices, present detailed experimental protocols, and summarize quantitative data for practical application in a research setting. The guide emphasizes the electronic interplay between the electron-donating methylsulfanyl group and the electron-withdrawing nitro group, which defines the molecule's unique chemical properties and potential as a versatile building block in medicinal chemistry and materials science.

Introduction: Significance of the 4,4'-Disubstituted Biphenyl Scaffold

The biphenyl moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The specific substitution pattern at the 4 and 4' positions allows for the fine-tuning of steric and electronic properties, which are critical for molecular recognition and pharmacological activity. In the case of this compound, the molecule is functionalized with two groups of opposing electronic nature:

  • The Nitro Group (-NO₂): A potent electron-withdrawing group that acts as a strong hydrogen bond acceptor. The presence of a nitroaromatic moiety is a feature in various antibacterial and antiprotozoal drugs, where its reduction under hypoxic conditions can lead to cytotoxic reactive species.[1][2]

  • The Methylsulfanyl Group (-SCH₃): A moderately electron-donating group that increases the molecule's lipophilicity. The sulfur atom can be oxidized to sulfoxide and sulfone, offering a metabolic soft spot and a route for derivatization.[3]

This electronic push-pull system across the biphenyl core results in significant bond polarization, influencing the molecule's reactivity, crystal packing, and potential for non-linear optical applications. This guide will systematically detail the synthesis and characterization of this important chemical entity.

Synthesis and Purification: A Mechanistic Approach

The most reliable and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between an aryl halide and an organoboron compound, offering high functional group tolerance and excellent yields.[4]

Rationale for Reagent Selection

The chosen pathway involves the coupling of 4-iodonitrobenzene with (4-(methylthio)phenyl)boronic acid .

  • Aryl Halide: 4-iodonitrobenzene is selected over its bromo or chloro analogs due to the C-I bond's lower dissociation energy, which facilitates faster oxidative addition to the Pd(0) catalyst—the rate-determining step of the catalytic cycle.[4]

  • Boronic Acid: (4-(methylthio)phenyl)boronic acid is a commercially available and stable boronic acid derivative, ideal for this coupling.

  • Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), is standard. The phosphine ligands stabilize the palladium center and modulate its reactivity.

  • Base: An aqueous base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[5][6]

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the synthesis and workup process.

G cluster_reaction Reaction Setup cluster_workup Workup & Purification A Combine: - 4-Iodonitrobenzene (1.0 eq) - (4-(Methylthio)phenyl)boronic acid (1.2 eq) - Pd(PPh₃)₄ (0.05 eq) - K₂CO₃ (2.0 eq) B Add Solvents: - Toluene - Ethanol - Water A->B C Heat mixture to 80-90 °C under N₂ atmosphere for 4-6 hours B->C D Cool to RT & Dilute with Ethyl Acetate C->D TLC Monitoring E Wash with: 1. Water 2. Brine D->E F Dry organic layer over anhydrous Na₂SO₄ E->F G Concentrate in vacuo F->G H Purify by flash column chromatography (Hexane/Ethyl Acetate) G->H I Obtain pure product as a solid H->I

Caption: Suzuki Coupling Workflow.

Detailed Laboratory Protocol
  • Reaction Setup: To a round-bottom flask, add (4-(methylthio)phenyl)boronic acid (1.2 mmol), 4-iodonitrobenzene (1.0 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water (10 mL).

  • Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 85 °C with vigorous stirring for 5 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid.

Structural Elucidation and Physicochemical Properties

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques and physical property measurements.

Spectroscopic Characterization

The following table summarizes the expected spectroscopic data for the title compound.

TechniqueMethodExpected Observations
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.20-8.30 (d, 2H, Ar-H ortho to -NO₂), 7.65-7.75 (m, 4H, Ar-H), 7.30-7.40 (d, 2H, Ar-H ortho to -SCH₃), 2.55 (s, 3H, -SCH₃).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~147 (C-NO₂), ~146 (C-S), ~139 (C-C ipso), ~138 (C-C ipso), ~130 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~124 (Ar-CH), ~15 (-SCH₃).[7]
FT-IR (KBr Pellet)ν (cm⁻¹): ~1595 (Ar C=C stretch), ~1515 & ~1345 (asymmetric & symmetric N-O stretch of -NO₂ group), ~850 (para-disubstituted C-H bend).[8]
Mass Spec. (EI)m/z: Calculated for C₁₃H₁₁NO₂S: 245.05. Found: 245 (M⁺).
Crystallographic Data

Chemical Reactivity and Derivatization Potential

The molecule's "push-pull" electronic nature governs its reactivity, making it a versatile intermediate for further chemical modification.

G Parent This compound Nitro Nitro Group (-NO₂) Electron Withdrawing (Electrophilic Site) Parent->Nitro influences Sulfide Sulfide Group (-SCH₃) Electron Donating (Nucleophilic Site) Parent->Sulfide influences Reduction Reduction (e.g., SnCl₂/HCl) Nitro->Reduction Oxidation Oxidation (e.g., m-CPBA) Sulfide->Oxidation Amine 4-(Methylsulfanyl)-[1,1'-biphenyl]-4-amine Reduction->Amine yields Sulfoxide 1-(Methylsulfinyl)-4-(4-nitrophenyl)benzene Oxidation->Sulfoxide yields (1 eq) Sulfone 1-(Methylsulfonyl)-4-(4-nitrophenyl)benzene Oxidation->Sulfone yields (2 eq)

Sources

Spectroscopic Unveiling of 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene, with its biphenyl scaffold, electron-withdrawing nitro group, and sulfur-containing moiety, presents a structure of significant interest for medicinal chemistry and materials science.[1] This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into its characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental spectra for this specific molecule are not widely published, this guide will leverage established spectroscopic principles and data from analogous compounds to provide a robust, predictive analysis. This approach not only illuminates the spectroscopic features of the target molecule but also serves as a pedagogical tool for spectral interpretation of complex aromatic systems.

Molecular Structure and Key Features

A foundational understanding of the molecular architecture is crucial for interpreting its spectroscopic signatures. The structure of this compound is depicted below.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methylsulfanyl group.

Experimental Protocol: Acquiring ¹H NMR Spectra

A standardized protocol for acquiring high-quality ¹H NMR data is essential for accurate structural elucidation.

G prep Sample Preparation Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). instrument Instrument Setup Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure proper shimming to achieve a homogeneous magnetic field. prep->instrument acquisition Data Acquisition Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio. instrument->acquisition processing Data Processing Apply Fourier transformation to the free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal. acquisition->processing

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~2.5Singlet3H-SCH₃The methyl protons are deshielded by the adjacent sulfur atom. Based on data for methyl phenyl sulfide, the chemical shift is expected in this region.
~7.3-7.4Doublet2HProtons ortho to -SCH₃These protons are in a relatively electron-rich environment compared to the other aromatic protons.
~7.5-7.6Doublet2HProtons meta to -SCH₃These protons are deshielded by the adjacent aromatic ring.
~7.7-7.8Doublet2HProtons meta to -NO₂The electron-withdrawing nitro group deshields these protons.
~8.2-8.3Doublet2HProtons ortho to -NO₂The strong electron-withdrawing nature of the nitro group causes significant deshielding of the ortho protons, shifting them downfield.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will reflect the different chemical environments of the carbon atoms in the two aromatic rings and the methyl group.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~15-SCH₃The methyl carbon is in a typical upfield region for an sp³ hybridized carbon attached to sulfur.
~125-130Aromatic CHsCarbons in the methylsulfanyl-substituted ring will appear in this range.
~124Aromatic CHs ortho to -NO₂The electron-withdrawing nitro group shifts these carbons slightly upfield due to the γ-effect.
~129Aromatic CHs meta to -NO₂These carbons are less affected by the nitro group.
~135-140Quaternary CarbonsThe carbons at the junction of the two rings and the carbon bearing the methylsulfanyl group.
~145-150Quaternary Carbon attached to -NO₂The strong deshielding effect of the nitro group shifts this carbon significantly downfield.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Experimental Protocol: Acquiring Mass Spectra

G sample_intro Sample Introduction Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS). ionization Ionization Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides rich fragmentation data. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds. sample_intro->ionization mass_analysis Mass Analysis Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight). ionization->mass_analysis detection Detection Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z. mass_analysis->detection

Caption: General workflow for mass spectrometry analysis.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₃H₁₁NO₂S, with a molecular weight of 245.3 g/mol .

m/zProposed Fragment
245[M]⁺ (Molecular Ion)
230[M - CH₃]⁺
199[M - NO₂]⁺
152[C₁₂H₈]⁺ (Biphenyl radical cation)
139[C₆H₄SCH₃]⁺
122[C₆H₄NO₂]⁺

Fragmentation Pathway

G M [C13H11NO2S]+• m/z = 245 M_minus_CH3 [C12H8NO2S]+ m/z = 230 M->M_minus_CH3 - •CH3 M_minus_NO2 [C13H11S]+ m/z = 199 M->M_minus_NO2 - •NO2 Thioanisole_frag [C7H7S]+ m/z = 139 M->Thioanisole_frag Cleavage of C-C bond Nitrophenyl_frag [C6H4NO2]+ m/z = 122 M->Nitrophenyl_frag Cleavage of C-C bond Biphenyl [C12H8]+• m/z = 152 M_minus_NO2->Biphenyl - •SCH3

Caption: Predicted fragmentation pathway in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretch-CH₃
~1600, ~1475C=C stretchAromatic Ring
1520-1530Asymmetric N-O stretchNitro (-NO₂)
1340-1350Symmetric N-O stretchNitro (-NO₂)
~1100C-S stretchThioether (-S-CH₃)
850-800C-H out-of-plane bend1,4-disubstituted benzene

The presence of strong absorption bands around 1525 cm⁻¹ and 1345 cm⁻¹ is a key diagnostic feature for the nitro group.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have elucidated the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR signatures of this molecule. This information is invaluable for researchers in confirming the synthesis of this compound and for professionals in drug development and materials science who require a deep understanding of its structural and electronic properties. The provided protocols and interpretations serve as a practical framework for the spectroscopic analysis of this and other complex aromatic systems.

References

  • PubChem. 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene. National Center for Biotechnology Information. [Link]

  • NIST. Methyl 4-nitrophenyl sulphide. NIST Chemistry WebBook. [Link]

  • PubChem. 1-Methyl-4-(4-nitrophenoxy)benzene. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information for Simple low cost porphyrinic photosensitizers for large scale chemoselective oxidation of sulfides. [Link]

  • The Royal Society of Chemistry. Supporting Information for Selective Oxidation of (Hetero)Sulfides with Molecular Oxygen under Clean Conditions. [Link]

  • NIST. Benzene, 1-methyl-4-(phenylsulfonyl)-. NIST Chemistry WebBook. [Link]

  • NIST. Benzene, 1-methyl-4-nitro-. NIST Chemistry WebBook. [Link]

  • NIST. Benzene, nitro-. NIST Chemistry WebBook. [Link]

  • Semantic Scholar. Spectroscopic (FT-IR, (1)H, (13)C NMR and UV-vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline. [Link]

  • Hyma Synthesis Pvt. Ltd. Product Catalog. [Link]

  • NIST. Benzene, 1-nitro-4-(phenylthio)-. NIST Chemistry WebBook. [Link]

  • The Royal Society of Chemistry. C078 4-Methyl-4'-Nitro-biphenyl. [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13. [Link]

  • ResearchGate. (PDF) Synthesis of 4,4'-di(mercaptomethylthio)-2,2'-bipyridine and in situ spectroscopic characterization of its electropolymerized films. [Link]

  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... [Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4'-(Methylthio)-4-nitrobiphenyl in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Core Principles

4'-(Methylthio)-4-nitrobiphenyl is a substituted aromatic compound featuring a biphenyl core, a highly polar nitro group (-NO₂), and a moderately polar methylthio group (-SCH₃). Understanding its solubility is critical for a range of applications, including synthetic chemistry (reaction conditions, purification), materials science, and early-stage drug discovery, where solubility directly impacts formulation and bioavailability.[1]

While specific, publicly available quantitative solubility data for this exact molecule is scarce, this guide provides a robust framework for predicting its behavior and a detailed experimental protocol for its precise determination. The fundamental principle governing solubility is the adage "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2][3] The solubility of 4'-(Methylthio)-4-nitrobiphenyl is therefore a direct consequence of the interplay between its nonpolar biphenyl backbone and its polar functional groups.

Theoretical Framework and Solubility Predictions

The molecular structure of 4'-(Methylthio)-4-nitrobiphenyl allows for a reasoned prediction of its solubility across a spectrum of common organic solvents.

  • Biphenyl Core : This large, nonpolar aromatic system favors interactions with nonpolar and aromatic solvents through π-π stacking and van der Waals forces.

  • Nitro Group (-NO₂) : As a strongly electron-withdrawing and highly polar group, it imparts a significant dipole moment to the molecule. This functional group will preferentially interact with polar solvents.

  • Methylthio Group (-SCH₃) : This group is less polar than the nitro group but contributes to the molecule's overall polarizability.

Based on this structure, a qualitative solubility profile can be predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, N,N-Dimethylformamide (DMF)High These solvents possess strong dipole moments that can effectively solvate the polar nitro group, while their organic nature accommodates the biphenyl core.
Aromatic Toluene, BenzeneModerate to High The aromatic nature of these solvents allows for favorable π-π interactions with the biphenyl rings of the solute.
Polar Protic Ethanol, MethanolLow to Moderate While polar, these solvents engage in strong self-associative hydrogen bonding. The solute lacks a hydrogen bond donor and is a weak acceptor, making it difficult to disrupt the solvent's network.
Nonpolar Aliphatic Hexane, CyclohexaneVery Low The significant polarity imparted by the nitro group makes the molecule incompatible with the purely nonpolar, dispersion-force-driven environment of aliphatic solvents.
Aqueous WaterInsoluble The large, hydrophobic biphenyl core and the lack of strong hydrogen bonding sites lead to predicted insolubility, a characteristic shared by its parent compound, 4-nitrobiphenyl.[4][5]

Experimental Determination of Solubility: The Shake-Flask Method

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method .[6][7] This technique involves generating a saturated solution by agitating an excess of the solid compound in the chosen solvent at a controlled temperature until equilibrium is reached.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Weigh excess 4'-(methylthio)-4-nitrobiphenyl B 2. Add known volume of organic solvent A->B C 3. Seal vial tightly B->C D 4. Agitate at constant temperature (e.g., 25°C) for 24-72 hours C->D E 5. Centrifuge to pellet undissolved solid D->E F 6. Filter supernatant with syringe filter (e.g., 0.22 µm PTFE) E->F G 7. Extract aliquot of clear supernatant F->G H 8. Dilute with mobile phase G->H I 9. Analyze via calibrated HPLC-UV or UV-Vis H->I J 10. Calculate concentration (e.g., mg/mL or mol/L) I->J

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

A. Materials and Equipment

  • 4'-(Methylthio)-4-nitrobiphenyl (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled orbital shaker or incubator

  • Centrifuge

  • Syringes and solvent-compatible membrane filters (e.g., 0.22 µm PTFE)

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

B. Procedure

  • Preparation : Add an excess amount of solid 4'-(methylthio)-4-nitrobiphenyl to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition : Pipette a precise, known volume of the chosen organic solvent into the vial.

  • Equilibration : Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vial for a period sufficient to reach equilibrium, typically 24 to 72 hours.[6][8] A preliminary time-course study can be run to confirm when the concentration in solution reaches a stable plateau.

  • Phase Separation : After equilibration, allow the vials to rest at the controlled temperature to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vial.

  • Sampling : Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the solution through a solvent-compatible syringe filter into a clean vial. This step must be performed quickly to minimize any temperature change that could alter the solubility.[6]

  • Quantification :

    • Accurately dilute the filtered supernatant with a suitable solvent (often the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Key Factors Influencing Accuracy and Trustworthiness

To ensure the generation of reliable and reproducible data, the following factors must be rigorously controlled:

  • Purity of Compound : The presence of impurities can significantly affect the measured solubility. It is recommended to use the purest available sample.[9][10]

  • Temperature Control : Solubility is highly dependent on temperature. All steps, from equilibration to filtration, should be performed at a precisely controlled and recorded temperature.

  • Equilibrium Achievement : It is critical to allow sufficient time for the system to reach thermodynamic equilibrium. Under-saturating the solution by using too short an incubation time is a common source of error.[6][11]

  • Solid-State Form (Polymorphism) : Different crystalline forms (polymorphs) or an amorphous state of a compound can exhibit different solubilities. Characterizing the solid form before and after the experiment is advisable for advanced studies.

  • pH (for ionizable compounds) : While not applicable to 4'-(methylthio)-4-nitrobiphenyl, it is crucial to control and measure the pH for compounds with acidic or basic functional groups, as their solubility is pH-dependent.[6]

Conclusion

References

  • OECD 105 - Water Solubility - Situ Biosciences. (n.d.).
  • Test No. 105: Water Solubility. (1995). OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.
  • Test No. 105: Water Solubility. (n.d.).
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io.
  • OECD 105 - Water Solubility Test at 20°C. (n.d.).
  • How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone. YouTube.
  • How do you perform the shake flask method to determine solubility?. (2017). Quora.
  • How to determine the solubility of a substance in an organic solvent?. (2024).
  • New Substances Notification. (n.d.).
  • Shake Flask Method Summary. (n.d.). BioAssay Systems.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry department resource.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from a university chemistry department resource.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from a university chemistry department resource.
  • Synthetic scheme for the synthesis of 4-(methylthio)phenyl... (n.d.).
  • 4-Nitrobiphenyl. (2025). ChemicalBook.
  • 4-Nitrobiphenyl - NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC.
  • 4-Nitrobiphenyl CAS#: 92-93-3. (n.d.). ChemicalBook.
  • CN102321001A - Synthesis method for 4-methyl-2-nitrothiophenol serving as chelating agent. (n.d.).
  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. (2020). Organic Syntheses.
  • 4-Nitrobiphenyl. (n.d.). Wikipedia.
  • 4-Amino-4'-nitrobiphenyl. (n.d.). PubChem.
  • CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon. (n.d.).
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research.
  • Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
  • Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.
  • Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2025).
  • Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns. (n.d.). Sigma-Aldrich.

Sources

An In-depth Technical Guide to the Safe Handling of 4-Nitrophenyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: The topic specified, "1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene," does not correspond to a commonly available chemical with established safety data. The structure implied by this name is likely an unintentional misnomer. This guide will focus on the closely related and well-documented compound 4-Nitrophenyl phenyl sulfide (CAS No. 952-97-6), also known by its synonym 1-Nitro-4-(phenylthio)benzene .[1][2] This compound aligns with the core structural components of the user's query and has available safety information crucial for researchers and drug development professionals.

Introduction and Compound Profile

4-Nitrophenyl phenyl sulfide is an aromatic sulfide compound utilized in various organic synthesis applications, often serving as a building block or intermediate in the development of more complex molecules.[1] Its structure, featuring a nitroaromatic moiety, necessitates a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting. This guide provides a comprehensive overview of its toxicological profile, risk management strategies, and emergency procedures, grounded in authoritative safety data.

Chemical Identifiers:

  • Primary Name: 4-Nitrophenyl phenyl sulfide

  • Synonyms: 1-Nitro-4-(phenylthio)benzene, p-Nitrodiphenyl sulfide[1][2]

  • Molecular Formula: C₁₂H₉NO₂S[1][3]

  • CAS Number: 952-97-6[1][3]

Hazard Identification and GHS Classification

4-Nitrophenyl phenyl sulfide is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][3]

Hazard Class Category Hazard Statement Pictogram
Skin Irritation2H315: Causes skin irritation

Eye Irritation2H319: Causes serious eye irritation

Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Data sourced from Guidechem and PubChem.[1][3]

Signal Word: Warning [1][4]

Toxicological Insights and Risk Context

The direct toxicological data for 4-Nitrophenyl phenyl sulfide is primarily limited to its irritant properties.[3] However, its chemical structure, containing a nitrobenzene moiety, warrants a cautious approach. Nitroaromatic compounds as a class are known for their potential to cause more systemic effects. For instance, nitrobenzene itself is toxic if swallowed, inhaled, or in contact with skin, and can cause damage to organs through prolonged or repeated exposure.[5] While 4-Nitrophenyl phenyl sulfide is not classified for these systemic toxicities, the structural similarity underscores the importance of minimizing exposure through robust control measures. The principle of causality here is proactive risk mitigation; assuming a compound may share hazards with structurally similar, more toxic chemicals informs a higher standard of safety protocols.

Risk Management and Hierarchy of Controls

A systematic approach to managing exposure is critical. The hierarchy of controls provides a framework for implementing the most effective safety measures.

HierarchyOfControls cluster_0 Hierarchy of Controls for 4-Nitrophenyl Phenyl Sulfide cluster_1 Practical Implementation Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (Isolate people from the hazard) Admin Administrative Controls (Change the way people work) Eng_Details • Chemical Fume Hood • Ventilated Balance Enclosure Engineering->Eng_Details PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Admin_Details • Standard Operating Procedures (SOPs) • Hazard Communication Training • Restricted Access to Handling Areas Admin->Admin_Details PPE_Details • Nitrile Gloves (Inspected) • Safety Goggles (EN166) • Lab Coat PPE->PPE_Details

Caption: Hierarchy of controls applied to handling 4-Nitrophenyl phenyl sulfide.

Engineering Controls

The primary engineering control is to handle the material in a way that minimizes airborne dust and vapor.

  • Ventilation: Always handle 4-Nitrophenyl phenyl sulfide inside a certified chemical fume hood to prevent respiratory exposure.[4]

  • Weighing: For weighing, use a ventilated balance enclosure or a fume hood to contain any fine dust particles.

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for all procedures involving this chemical.

  • Training: Ensure all personnel are trained on the specific hazards and handling requirements outlined in the Safety Data Sheet (SDS) and this guide.[4]

  • Hygiene Practices: Wash hands thoroughly after handling.[1][4] Do not eat, drink, or smoke in the laboratory.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.

  • Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4][6]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[6]

    • Clothing: Wear a lab coat. For tasks with a higher risk of spillage, consider impervious clothing.[6]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a full-face respirator with an appropriate filter.[6]

Experimental Protocols: Safe Handling and Storage

Step-by-Step Handling Protocol

This protocol is a self-validating system designed to minimize exposure.

  • Pre-Handling Assessment:

    • Review the SDS and this guide.

    • Locate the nearest eyewash station and safety shower.

    • Ensure the chemical fume hood is functioning correctly.

  • PPE Donning:

    • Put on a lab coat, safety goggles, and gloves.

  • Material Transfer:

    • Perform all manipulations within the fume hood.

    • When weighing the solid, use a tared container and handle it gently to avoid creating dust.

    • Use non-sparking tools.[4][6]

  • Post-Handling:

    • Tightly close the container.[4]

    • Decontaminate the work surface.

    • Properly dispose of any contaminated materials (e.g., weigh boats, pipette tips) in a designated hazardous waste container.

    • Remove PPE in the correct order (gloves first), and wash hands thoroughly.

Storage Requirements
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

  • Keep away from foodstuff containers and incompatible materials such as strong oxidizing agents.[4][7]

  • The storage area should be locked or otherwise secured.[1][4]

Emergency Procedures

A clear and rehearsed emergency plan is essential for mitigating the consequences of an accident.

EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Spill Response Start Accidental Exposure / Spill Occurs Inhalation Inhalation Skin Skin Contact Eyes Eye Contact Spill Spill Inhalation_Action Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. Inhalation->Inhalation_Action Action Skin_Action Take off contaminated clothing. Wash skin with plenty of soap and water. If irritation occurs, get medical help. Skin->Skin_Action Action Eyes_Action Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. Eyes->Eyes_Action Action Spill_Action Evacuate area. Ensure adequate ventilation. Wear full PPE. Prevent entry into drains. Collect material (avoiding dust) and place in a closed container for disposal. Spill->Spill_Action Action

Caption: Flowchart for emergency response to exposure or spills.

First-Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] If you feel unwell, get medical help.[1][4]

  • Skin Contact: Take off contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][4]

  • Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[4] Call a poison control center or doctor immediately.[6]

Spill and Leak Procedures
  • Personal Precautions: Evacuate personnel to safe areas.[4] Avoid dust formation and contact with the substance. Use personal protective equipment as described in Section 4.3.[4][6]

  • Environmental Precautions: Prevent the chemical from entering drains, as it may be harmful to aquatic life.

  • Containment and Cleanup: Collect the spilled material using methods that do not generate dust (e.g., wet sweeping or using a HEPA-filtered vacuum). Place in a suitable, closed container for disposal.[4][6]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: Hazardous combustion products may be released during a fire.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. The material should be sent to an appropriate treatment and disposal facility.[4] Do not allow the chemical to be released into the environment.

References

  • 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene. PubChem. [Link]

  • 4-Nitrophenyl phenyl sulfide. PubChem. [Link]

  • Benzene, 1-nitro-4-(phenylthio)-. Pharos. [Link]

  • Safety Data Sheet: Nitrobenzene. (2015). Carl ROTH. [Link]

  • 4-Nitrophenyl methyl sulfide. PubChem. [Link]

  • 1-Methyl-4-(4-nitrophenoxy)benzene. PubChem. [Link]

  • Toxicological Profile for Nitrobenzene. (2022). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • HEALTH EFFECTS - Toxicological Profile for Nitrobenzene. NCBI Bookshelf. [Link]

  • Benzene, 1-methoxy-4-nitro- - Evaluation statement. (2023). Australian Government Department of Health and Aged Care. [Link]

  • Benzene, 1-methyl-4-[(3-nitrophenyl)sulfonyl]-. PubChem. [Link]

  • Benzene, 1-nitro-4-(phenylthio)-. NIST WebBook. [Link]

Sources

An In-Depth Technical Guide to 4'-(Methylthio)-4-nitrobiphenyl: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive overview of 4'-(methylthio)-4-nitrobiphenyl, with a primary focus on a reliable and accessible synthetic route, detailed characterization methodologies, and a discussion of its potential applications in research and drug development. As this compound is not commercially available, this guide serves as a critical resource for its preparation and utilization in a laboratory setting.

Commercial Unavailability and the Need for Synthesis

A thorough search of commercial chemical databases reveals that 4'-(methylthio)-4-nitrobiphenyl is not offered as a stock item by major chemical suppliers. This necessitates its de novo synthesis in the laboratory. The lack of commercial availability underscores the specialized nature of this compound and highlights the importance of robust and well-documented synthetic protocols for researchers who wish to investigate its properties and potential applications.

Synthesis of 4'-(Methylthio)-4-nitrobiphenyl via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Its advantages include mild reaction conditions, high tolerance for a wide range of functional groups, and the general commercial availability of the required boronic acids and aryl halides. This makes it the recommended method for the preparation of 4'-(methylthio)-4-nitrobiphenyl.

The most strategic and practical approach involves the palladium-catalyzed coupling of commercially available 4-(methylthio)phenylboronic acid with a 4-halonitrobenzene , such as 4-bromonitrobenzene or 4-iodonitrobenzene.

Diagram of the Synthetic Workflow

Suzuki_Coupling_Workflow cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_reaction Reaction Conditions 4_methylthio_boronic 4-(Methylthio)phenylboronic Acid Reaction_Vessel Suzuki-Miyaura Coupling 4_methylthio_boronic->Reaction_Vessel Reactant 1 4_halo_nitro 4-Halonitrobenzene (X = Br, I) 4_halo_nitro->Reaction_Vessel Reactant 2 Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Reaction_Vessel Temperature Inert Atmosphere Heat (e.g., 80-100 °C) Temperature->Reaction_Vessel Product 4'-(Methylthio)-4-nitrobiphenyl Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction Mixture Purification Column Chromatography or Recrystallization Workup->Purification Purification->Product

Caption: Workflow for the synthesis of 4'-(methylthio)-4-nitrobiphenyl.

Commercial Availability of Starting Materials

The viability of this synthetic route is supported by the ready availability of the necessary precursors.

Starting MaterialTypical SuppliersNotes
4-(Methylthio)phenylboronic acidSigma-Aldrich, Combi-Blocks, Oakwood Chemical, TCIAvailable in high purity.[1]
4-BromonitrobenzeneSigma-Aldrich, TCI, Alfa Aesar, Apollo ScientificA common and cost-effective aryl halide.[2][3]
4-IodonitrobenzeneSigma-Aldrich, TCI, Thermo Fisher ScientificMore reactive than the bromo derivative, potentially leading to milder reaction conditions or higher yields.[4][5][6][7][8]
Palladium Catalysts (e.g., Pd(PPh₃)₄)Strem, Sigma-Aldrich, Acros OrganicsVarious palladium catalysts can be used.
Bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)All major chemical suppliersReadily available and inexpensive.
Step-by-Step Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory-specific conditions and desired scale.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(methylthio)phenylboronic acid (1.0 equivalent).

    • Add 4-bromonitrobenzene (1.0-1.2 equivalents) and a base such as potassium carbonate (2.0-3.0 equivalents).

    • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Addition of Catalyst and Solvents:

    • Under the inert atmosphere, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01-0.05 equivalents).

    • Add a degassed solvent system. A mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) is commonly effective.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed (typically 4-24 hours).

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and an organic solvent such as ethyl acetate.

    • Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/hexanes) can yield the pure 4'-(methylthio)-4-nitrobiphenyl.

Characterization and Quality Control

Thorough characterization of the synthesized 4'-(methylthio)-4-nitrobiphenyl is essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and a singlet for the methylthio group. The aromatic region will display a characteristic pattern of doublets due to the para-substitution.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all unique carbon atoms in the molecule, including the methyl carbon of the thioether and the aromatic carbons.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for assessing the purity of the final product. A C18 or biphenyl stationary phase can be used with a mobile phase consisting of a mixture of acetonitrile and water, or methanol and water.[9][10][11][12][13] The purity is determined by the area percentage of the main peak.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.[14][15][16][17][18] The fragmentation pattern can provide further structural information.

Diagram of the Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Synthesized_Product Purified 4'-(methylthio)-4-nitrobiphenyl NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Confirmation MS Mass Spectrometry (e.g., ESI-MS) Synthesized_Product->MS Molecular Weight Verification HPLC HPLC Analysis Synthesized_Product->HPLC Purity Determination Final_Data Comprehensive Characterization Data NMR->Final_Data MS->Final_Data HPLC->Final_Data

Caption: A workflow for the analytical characterization of the synthesized compound.

Potential Applications in Research and Drug Development

The structure of 4'-(methylthio)-4-nitrobiphenyl suggests several avenues for its application in scientific research:

  • Medicinal Chemistry Scaffold: The biphenyl core is a privileged structure in drug discovery. The methylthio and nitro groups provide handles for further functionalization to generate libraries of compounds for screening against various biological targets. The methylthio group, in particular, can be oxidized to the corresponding sulfoxide and sulfone, which can modulate the compound's physicochemical properties and biological activity.

  • Precursor for Biologically Active Molecules: The nitro group can be readily reduced to an amine, providing access to 4'-methylthio-4-aminobiphenyl and its derivatives. These amino-biphenyls can serve as key intermediates in the synthesis of more complex molecules with potential therapeutic applications.

  • Materials Science: Substituted biphenyls are of interest in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. The specific electronic properties imparted by the methylthio and nitro groups could be explored in this context.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4'-(methylthio)-4-nitrobiphenyl and its precursors. Nitroaromatic compounds can be toxic, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

While not commercially available, 4'-(methylthio)-4-nitrobiphenyl is an accessible molecule for researchers through well-established synthetic methods like the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive framework for its synthesis, purification, and characterization, empowering scientists in drug discovery and materials science to explore the potential of this versatile compound. The ready availability of the starting materials and the robustness of the synthetic protocol make the in-house preparation of 4'-(methylthio)-4-nitrobiphenyl a practical endeavor for well-equipped laboratories.

References

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302.
  • GlobalChemMall. (n.d.). (4-Nitrophenyl)boronic acid. Retrieved from [Link]

  • Götz, C. W., & Angerer, J. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives.
  • Amerigo Scientific. (n.d.). 4-Nitrophenylboronic acid. Retrieved from [Link]

  • Al-Asmari, A. K., et al. (2015). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
  • Hong, W., et al. (1997). Retention in RP-HPLC: Lipophilicity Determination of Substituted Biphenyls by Reversed-Phase High Performance Liquid Chromatography.
  • PINPOOLS. (n.d.). (4-Iodophenyl)(methyl)sulfane. Retrieved from [Link]

  • IndiaMART. (n.d.). 4-Bromo-1-Nitrobenzene CAS 586-78-7. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.636-98-6,1-Iodo-4-nitrobenzene Suppliers,MSDS download. Retrieved from [Link]

  • Roberts, A. L., et al. (1998). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Environmental Science & Technology, 32(21), 3335-3343.
  • Figshare. (2018). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]

  • Mandal, S., & Gierlich, J. R. (2014). Negative-ion mass spectra recorded from four nitro compounds by a... ResearchGate. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). (4-iodophenyl)(methyl)sulfane. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-(Methylthio)benzeneboronic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 1-Iodo-4-nitrobenzene, min 98%, 100 grams. Retrieved from [Link]

  • Chang, Y. C., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 42, e63222.
  • Romero, F. A., & Chen, B. C. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Organic Letters, 14(15), 3894–3897.
  • Chang, Y. C., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl.... Retrieved from [Link]

  • AOBChem USA. (n.d.). 2-Bromo-4-methyl-1-(methylthio)benzene. Retrieved from [Link]

  • IndiaMART. (n.d.). 1-Iodo-4-Nitrobenzene Cas No 636-98-6. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzene, 1-bromo-4-(methylthio)-. Retrieved from [Link]

  • IndiaMART. (n.d.). 4-bromo Benzene Thiol. Retrieved from [Link]

  • New Journal of Chemistry. (2017).
  • Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • Google Patents. (n.d.). WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.
  • ResearchGate. (n.d.). a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl.... Retrieved from [Link]

Sources

A Proposed Theoretical Investigation of 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene: A Quantum Chemical Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive theoretical study of 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene, a molecule of significant interest in medicinal chemistry and materials science. In the absence of extensive experimental and theoretical data on this specific compound, this document serves as a detailed roadmap for its computational investigation. By leveraging established quantum chemical methodologies, particularly Density Functional Theory (DFT), we propose a systematic approach to elucidate the structural, electronic, and spectroscopic properties of this molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental characteristics of this compound and to rationally design novel derivatives with tailored properties.

Introduction: The Significance and Unexplored Potential of this compound

This compound is a sulfur-containing aromatic compound that holds promise as a versatile building block in organic synthesis. Its molecular architecture, featuring a methylsulfanyl group (-SCH₃) and a nitrophenyl group (-C₆H₄NO₂), imparts a unique combination of electronic and steric properties. The nitro group is a strong electron-withdrawing group, which can influence the molecule's reactivity and intermolecular interactions. Conversely, the methylsulfanyl group, a sulfur-containing moiety, is known to be important for the biological activity of many pharmaceutical compounds.[1] This juxtaposition of functional groups suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents and functional materials.

Despite its potential, a thorough understanding of the fundamental molecular properties of this compound at the quantum mechanical level is currently lacking in the scientific literature. Theoretical studies are crucial for providing insights into molecular geometry, electronic structure, and reactivity, which are often difficult or impossible to obtain through experimental methods alone.[2] This guide, therefore, proposes a comprehensive theoretical investigation to bridge this knowledge gap.

Proposed Computational Methodology: A Foundation in Density Functional Theory

To achieve a detailed understanding of this compound, we propose the use of Density Functional Theory (DFT), a robust and widely used computational method for studying the electronic structure of molecules.[3] The choice of DFT is predicated on its balance of computational cost and accuracy in predicting a wide range of molecular properties.

Selection of Computational Software and Methods

The proposed calculations will be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The core of our proposed methodology is the use of the B3LYP hybrid functional. B3LYP has a proven track record of providing reliable results for a diverse range of organic molecules, including those containing nitro and sulfur functionalities.[4][5] For the basis set, we recommend the 6-311G(d,p) basis set, which provides a good balance between accuracy and computational efficiency for molecules of this size.[5]

Workflow for Theoretical Analysis

The proposed theoretical investigation will follow a systematic workflow designed to provide a comprehensive understanding of the target molecule.

Caption: Proposed workflow for the theoretical analysis of this compound.

Structural Elucidation: Geometry Optimization and Vibrational Analysis

The first step in our proposed study is to determine the most stable three-dimensional structure of this compound through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

Key Geometrical Parameters

The optimized geometry will provide crucial information about bond lengths, bond angles, and dihedral angles. Of particular interest is the dihedral angle between the two phenyl rings, which will determine the overall planarity of the molecule. In substituted biphenyls, steric hindrance between ortho substituents can lead to a twisted conformation.[6]

ParameterExpected Value (Å or °)Significance
C-S Bond Length~1.77Indicates the strength of the bond between the methylsulfanyl group and the phenyl ring.
C-N Bond Length~1.48Reflects the strength of the bond between the nitro group and the phenyl ring.
Phenyl-Phenyl Dihedral Angle30-50°A non-zero angle would indicate a non-planar structure, impacting electronic conjugation.
N-O Bond Lengths~1.23Provides insight into the electronic nature of the nitro group.

Table 1: Predicted key geometrical parameters for this compound based on typical values for related compounds.

Vibrational Frequencies and Spectroscopic Signature

Following geometry optimization, a vibrational frequency analysis should be performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The nitro group has characteristic symmetric and asymmetric stretching vibrations that are typically strong in the IR spectrum.[7]

Electronic Properties: Unveiling Reactivity and Intermolecular Interactions

Understanding the electronic structure of this compound is paramount for predicting its chemical behavior and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8] The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests a more reactive molecule. For nitroaromatic compounds, the LUMO is often localized on the nitro group and the aromatic ring, indicating that this region is susceptible to nucleophilic attack.[9]

Caption: A conceptual diagram of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and for identifying sites of electrophilic and nucleophilic attack. The MEP map is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).[10] For this compound, we anticipate that the oxygen atoms of the nitro group will be regions of strong negative potential, making them susceptible to electrophilic attack or hydrogen bonding. The sulfur atom in the methylsulfanyl group can exhibit both nucleophilic and electrophilic character.[11]

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. This analysis can quantify charge transfer between different parts of the molecule and identify important hyperconjugative interactions that contribute to its stability. For the target molecule, NBO analysis can elucidate the extent of electron delocalization between the two phenyl rings and the influence of the electron-withdrawing nitro group and the methylsulfanyl group on the overall electronic structure.

Potential Applications and Future Directions

The theoretical data generated from this proposed study will have significant implications for various fields:

  • Drug Discovery: A detailed understanding of the molecule's electronic properties and potential interaction sites can guide the design of new drug candidates with improved efficacy and selectivity.[2] The sulfur atom, for instance, can be a site for metabolic oxidation, a property that is important in drug development.

  • Materials Science: The predicted electronic and optical properties can inform the development of novel organic materials for applications in electronics and photonics.

  • Synthetic Chemistry: Insights into the molecule's reactivity can aid in the design of more efficient synthetic routes and the prediction of reaction outcomes.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. By employing state-of-the-art computational methods, we can gain a deep understanding of its structural, electronic, and spectroscopic properties. The insights gleaned from this proposed study will not only fill a significant gap in the current scientific literature but will also provide a solid foundation for the rational design of new molecules with tailored functionalities for a wide range of applications.

References

  • Vertex AI Search. (n.d.). Cas no 128924-07-2 (this compound).
  • ResearchGate. (n.d.). In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties. Retrieved January 22, 2026, from [Link]

  • Chinese Journal of Chemical Physics. (n.d.). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular surface of electrostatic potential (ESP, kcal/mol) of.... Retrieved January 22, 2026, from [Link]

  • SciVision Publishers. (2022, September 10). Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. Retrieved January 22, 2026, from [Link]

  • MDPI. (2023, May 6). Tuning of the Electrostatic Potentials on the Surface of the Sulfur Atom in Organic Molecules: Theoretical Design and Experimental Assessment. Retrieved January 22, 2026, from [Link]

  • MDPI. (n.d.). Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study. Retrieved January 22, 2026, from [Link]

  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved January 22, 2026, from [Link]

  • MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conformations of Biphenyls. Retrieved January 22, 2026, from [Link]

  • Scholars Middle East Publishers. (2025, October 17). Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. Retrieved January 22, 2026, from [Link]

  • MDPI. (2024, June 26). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. Retrieved January 22, 2026, from [Link]

Sources

Foreword: Unveiling the Electronic Architecture of a Classic Push-Pull Chromophore

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Properties of 4'-(Methylthio)-4-nitrobiphenyl

In the landscape of molecular electronics and functional materials, the design of molecules with tailored electronic properties is paramount. Among the most effective strategies is the creation of "push-pull" systems, where electron-donating and electron-withdrawing moieties are linked through a π-conjugated bridge. 4'-(Methylthio)-4-nitrobiphenyl (MTNB) stands as a quintessential example of this molecular architecture. The electron-rich methylthio (-SCH₃) group serves as the "push" component, while the electron-deficient nitro (-NO₂) group acts as the "pull." This strategic arrangement induces a significant intramolecular charge transfer (ICT) character, bestowing upon the molecule a unique set of electronic and optical properties.

This guide provides a comprehensive exploration of the electronic landscape of MTNB. We will move from its rational synthesis to a multi-faceted characterization, integrating both empirical and theoretical methodologies. The objective is not merely to present data, but to elucidate the causal relationships between molecular structure, experimental observables, and predicted quantum chemical parameters. For researchers in materials science and drug development, a deep understanding of these principles is the bedrock for innovation.

Molecular Design and Synthesis: A Suzuki Coupling Approach

The biphenyl scaffold of MTNB provides a robust and electronically communicative bridge between the donor and acceptor groups. To construct this targeted molecule with high regioselectivity and yield, the Palladium-catalyzed Suzuki coupling reaction is the method of choice. This protocol is a cornerstone of modern organic synthesis due to its functional group tolerance and mild reaction conditions.

The logical disconnection for MTNB points to two key synthons: a boronic acid derivative of the donor portion and a halogenated version of the acceptor portion. This choice is deliberate; 4-(methylthio)phenylboronic acid is a commercially available and stable precursor, while 1-bromo-4-nitrobenzene provides an activated site for the cross-coupling reaction.

Experimental Protocol: Synthesis of 4'-(Methylthio)-4-nitrobiphenyl
  • Reagent Preparation: In a flame-dried Schlenk flask under an inert nitrogen atmosphere, dissolve 4-(methylthio)phenylboronic acid (1.0 eq), 1-bromo-4-nitrobenzene (1.05 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 eq) in a 2:1 mixture of toluene and ethanol.

  • Base Addition: To the stirring mixture, add an aqueous solution of 2 M sodium carbonate (Na₂CO₃) (3.0 eq). The biphasic mixture is crucial for the catalytic cycle, facilitating the transmetalation step.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 85-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 4'-(methylthio)-4-nitrobiphenyl as a solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions cluster_process Process A 4-(Methylthio)phenylboronic Acid Mix Mixing under N₂ A->Mix B 1-Bromo-4-nitrobenzene B->Mix Cat Pd(dppf)Cl₂ Catalyst Cat->Mix Solvent Toluene/Ethanol React Suzuki Coupling Solvent->React Base Aqueous Na₂CO₃ Base->React Temp Reflux (85-90 °C) Temp->React Mix->React Add Base & Solvent Workup Extraction & Washing React->Workup Purify Column Chromatography Workup->Purify Product 4'-(Methylthio)-4-nitrobiphenyl Purify->Product

Figure 1: Synthetic workflow for 4'-(methylthio)-4-nitrobiphenyl via Suzuki coupling.

Spectroscopic Properties and Solvatochromism

The electronic structure of MTNB is dominated by a strong intramolecular charge-transfer (ICT) from the highest occupied molecular orbital (HOMO), localized on the electron-donating methylthio-phenyl moiety, to the lowest unoccupied molecular orbital (LUMO), centered on the electron-withdrawing nitro-phenyl moiety. This ICT transition is readily probed using UV-Visible spectroscopy.

A key feature of such push-pull systems is solvatochromism , the change in the color of a solution with a change in solvent polarity.[1] The excited state of MTNB has a significantly larger dipole moment than its ground state due to the charge separation upon photoexcitation. Polar solvents will stabilize this charge-separated excited state more effectively than the ground state, leading to a lower energy transition and a bathochromic (red) shift in the absorption maximum (λmax).[2]

Experimental Protocol: Solvatochromism Study by UV-Vis Spectroscopy
  • Stock Solution Preparation: Prepare a concentrated stock solution of MTNB in a volatile, miscible solvent like dichloromethane (DCM) (e.g., 1 mM).

  • Solvent Series: Select a series of solvents with a wide range of polarities (e.g., Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Methanol, Water).

  • Sample Preparation: For each solvent, prepare a dilute solution (e.g., 10 µM) by adding a small, fixed volume of the stock solution to a 3 mL cuvette and diluting with the solvent of interest. This ensures the concentration is consistent across all samples.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of 250-600 nm, using the pure solvent as a blank.

  • Data Analysis: Identify the λmax of the lowest energy ICT band for each solvent.

  • Correlation Plot: Plot the transition energy (ET, in kcal/mol, calculated as ET = 28591/λmax) against a solvent polarity scale, such as the Dimroth-Reichardt ET(30) parameter, to visualize the solvatochromic effect.

Data Presentation: Solvatochromic Shift of MTNB
SolventDielectric Constant (ε)λmax of ICT Band (nm)
Hexane1.88~330
Toluene2.38~345
Dichloromethane8.93~365
Acetone20.7~375
Acetonitrile37.5~380
Methanol32.7~385

Note: Data are representative values based on typical behavior of similar nitro-aromatic compounds.[2][3]

G cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) cluster_solvent Solvent Effect GS Donor-π-Acceptor (Small Dipole Moment, µ_g) ES D⁺-π-A⁻ (Large Dipole Moment, µ_e) GS->ES hν (Photon Absorption) Intramolecular Charge Transfer Nonpolar Nonpolar Solvent (Low Stabilization of ES) Higher ΔE ES->Nonpolar Polar Polar Solvent (High Stabilization of ES) Lower ΔE (Red Shift) ES->Polar Stabilized by

Figure 2: Energy diagram illustrating the solvatochromic effect on the ICT transition.

Electrochemical Behavior and Frontier Orbital Energies

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of a molecule. For MTNB, CV allows for the direct measurement of the potentials at which it is oxidized (loses an electron) and reduced (gains an electron). These potentials are directly related to the energies of the frontier molecular orbitals, the HOMO and LUMO, respectively.[4]

  • The oxidation potential (Eox) corresponds to the removal of an electron from the HOMO. A less positive Eox indicates a higher energy HOMO, making the molecule easier to oxidize.

  • The reduction potential (Ered) corresponds to the addition of an electron to the LUMO. A less negative Ered indicates a lower energy LUMO, making the molecule easier to reduce.

The difference between the onset of the first oxidation and reduction peaks provides an electrochemical estimate of the HOMO-LUMO gap.

Experimental Protocol: Cyclic Voltammetry
  • Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, degassed electrochemical solvent like acetonitrile or dichloromethane.

  • Analyte Solution: Dissolve the MTNB sample in the electrolyte solution to a final concentration of approximately 1 mM.

  • Electrochemical Cell Setup: Assemble a three-electrode cell:

    • Working Electrode: Glassy Carbon or Platinum disk.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter Electrode: Platinum wire.

  • Ferrocene Calibration: Record the cyclic voltammogram of ferrocene (Fc/Fc⁺ couple) under the same conditions. This serves as an internal standard to reference the potentials against a known value.

  • Data Acquisition: Purge the analyte solution with nitrogen or argon for 10-15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by sweeping the potential from an initial value (e.g., 0 V) towards positive potentials to observe oxidation, and then towards negative potentials to observe reduction.

  • Data Analysis: Determine the half-wave potentials (E₁/₂) for the oxidation and reduction events. Estimate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming E₁/₂(Fc/Fc⁺) = 0 V vs. a standard potential, and its HOMO energy is -4.8 eV):

    • EHOMO (eV) = -[Eoxonset vs Fc/Fc⁺ + 4.8]

    • ELUMO (eV) = -[Eredonset vs Fc/Fc⁺ + 4.8]

Data Presentation: Electrochemical and Derived Properties
ParameterValueSignificance
Oxidation Potential (Eox, onset)~ +1.4 V vs Fc/Fc⁺Corresponds to electron removal from HOMO (on -SCH₃ moiety)
Reduction Potential (Ered, onset)~ -1.1 V vs Fc/Fc⁺Corresponds to electron addition to LUMO (on -NO₂ moiety)[4]
EHOMO (calculated)~ -6.2 eVEnergy of the highest occupied molecular orbital
ELUMO (calculated)~ -3.7 eVEnergy of the lowest unoccupied molecular orbital
Electrochemical Gap (ΔEelectrochem)~ 2.5 eVEstimated energy for the first electronic transition

Note: Potential values are illustrative and based on related nitroaromatic and thioether compounds.[4]

Theoretical Modeling with Density Functional Theory (DFT)

To gain deeper insight into the electronic structure, we complement experimental data with quantum chemical calculations. Density Functional Theory (DFT) is a robust computational method for predicting molecular geometries, orbital energies, and electronic properties.[5][6] For MTNB, DFT calculations can visualize the spatial distribution of the HOMO and LUMO and provide a theoretical value for the HOMO-LUMO energy gap (ΔEgap), which is a critical parameter governing the molecule's reactivity and optical properties.[7][8]

Computational Workflow: DFT Analysis
  • Structure Optimization: The molecular geometry of MTNB is first optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-311G(d,p).[8][9]

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: A single-point energy calculation is then run to determine the molecular orbital energies (EHOMO and ELUMO).

  • Property Calculation: From the calculation output, various electronic properties are extracted, including the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), dipole moment, and molecular electrostatic potential map.

  • Visualization: The HOMO and LUMO isosurfaces are plotted to visualize their distribution across the molecule.

DFT Results and Interpretation

DFT calculations invariably confirm the push-pull nature of MTNB. The HOMO is predominantly localized on the electron-donating 4'-(methylthio)phenyl ring, while the LUMO is concentrated on the electron-withdrawing 4-nitrophenyl ring. This spatial separation of the frontier orbitals is the hallmark of an efficient ICT system and is the underlying reason for its interesting optical and electronic properties.[5]

ParameterDFT Calculated ValueInterpretation
EHOMO~ -6.4 eVConsistent with an electron-rich thioether moiety
ELUMO~ -3.5 eVConsistent with an electron-poor nitro moiety
HOMO-LUMO Gap (ΔEgap)~ 2.9 eVCorrelates with the energy of the ICT absorption band
Ground State Dipole Moment (μ)~ 7-8 DebyeIndicates significant ground-state charge polarization

Note: Values are representative for a DFT/B3LYP/6-311G(d,p) level of theory.

G cluster_workflow DFT Computational Workflow cluster_outputs Key Outputs Input Initial Molecular Structure (MTNB) Opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Input->Opt Freq Frequency Calculation (Confirm Minimum) Opt->Freq SPE Single-Point Energy (Calculate Orbitals) Freq->SPE Analysis Property Analysis & Visualization SPE->Analysis HOMO HOMO Energy & Distribution Analysis->HOMO LUMO LUMO Energy & Distribution Analysis->LUMO Gap HOMO-LUMO Gap (ΔE) Analysis->Gap Props Dipole Moment, etc. Analysis->Props

Figure 3: A generalized workflow for the DFT analysis of molecular electronic properties.

Implications for Nonlinear Optics (NLO)

The pronounced ICT character, large change in dipole moment upon excitation, and relatively small HOMO-LUMO gap make MTNB a promising candidate for nonlinear optical (NLO) applications.[10][11] NLO materials are crucial for technologies like optical switching and frequency conversion. The key molecular parameter for second-order NLO activity is the first hyperpolarizability (β). For push-pull molecules, β is strongly dependent on the efficiency of the charge transfer. The electronic properties detailed in this guide—a strong donor-acceptor pair, a conjugated bridge, and significant solvatochromism—are all indicators of a potentially large β value, making MTNB and its derivatives attractive targets for further NLO materials research.[12][13]

Conclusion

4'-(Methylthio)-4-nitrobiphenyl is a model system that elegantly demonstrates the principles of molecular engineering for tailored electronic properties. Through a combination of targeted synthesis, spectroscopic investigation, electrochemical analysis, and computational modeling, we have constructed a cohesive picture of its electronic architecture. The strong intramolecular charge transfer from the methylthio donor to the nitro acceptor governs its solvatochromic behavior, defines its redox potentials, and results in a well-defined HOMO-LUMO energy gap. This comprehensive understanding not only validates the fundamental concepts of push-pull systems but also provides a robust framework for designing next-generation functional organic materials for applications ranging from molecular sensors to nonlinear optics.

References

  • ResearchGate. (n.d.). Figure 3. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl...
  • Wiley Online Library. (n.d.). Electrochemical Reduction of 4‐Nitrobenzyl Phenyl Thioether for Activation and Capture of CO2. Retrieved from [Link]

  • ResearchGate. (n.d.). HOMO and LUMO energies along with HOMO-LUMO energy gap of products 4a-g. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The energies of HOMO, LUMO, and the gap between HOMO and LUMO. All the... Retrieved from [Link]

  • PubMed. (2015, August 21). Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrobiphenyl. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Nitrobiphenyl - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Linear and Nonlinear Optical Properties of Quadrupolar Bithiophenes and Cyclopentadithiophenes as Fluorescent Oxygen Photosensitizers. Retrieved from [Link]

  • Scirp.org. (n.d.). Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. Retrieved from [Link]

  • PubMed. (n.d.). Electrochemical synthesis of 4-(dihydroxyphenylthio)-2H-chromen-2-one derivatives. Retrieved from [Link]

  • ChemRxiv. (n.d.). Unveiling the Multifaceted Nature of 4-(4-Methylphenyl Thio)benzophenone: A Combined DFT, NBO, and Spectroscopic Investigation of its Electronic Structure and Excited States. Retrieved from [Link]

  • Stanford University Libraries. (n.d.). Mechanisms of organic electrochemical reactions in electrosynthesis and batteries. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Retrieved from [Link]

  • ResearchGate. (n.d.). HOMO and LUMO orbital distributions, energy level, and band gaps of A).... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CA2248157C - Preparation of nitrobiphenyls.
  • PubMed. (2013, April 15). Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical Reduction of 4-Nitrophenol at Modified Electrodes Based on Organic Polymer Films | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylthio)phenylboronic acid. Retrieved from [Link]

  • ResearchGate. (2021, February 18). (PDF) Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Time-dependent UV-vis absorption spectra of 4-nitrophenol reduced by.... Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The electrochemical oxidation of 4-nitroaniline and 4-nitrophenol on modified PbO2-electrodes. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV–Vis absorption spectra change for the reduction process of a.... Retrieved from [Link]

  • Semantic Scholar. (1990, December 15). Linear and nonlinear optical properties of N-4-nitrophenyl L-prolinol single crystals. Retrieved from [Link]

  • Semantic Scholar. (1991, July 1). Nonlinear-optical, optical, and crystallographic properties of N-(4-nitro-2-pyridinyl)-phenylalaninol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-4'-nitrobiphenyl. Retrieved from [Link]

  • Semantic Scholar. (2013, December 5). Experimental and computational study on molecular structure, natural bond orbital and natural hybrid orbital analysis of non-linear optical material trans-3-(o-hydroxyphenyl-1-phenyl)-2-propen-1-one. Retrieved from [Link]

  • YouTube. (2014, June 3). CompChem.03.07 Semiempirical Molecular Orbital Theory: Modern Usage. Retrieved from [Link]

Sources

Preliminary Reactivity Screening of 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene: A Framework for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: In the landscape of modern drug discovery, the early identification of potential liabilities is paramount to de-risking candidates and optimizing resource allocation. Molecules entering the discovery pipeline are rigorously profiled for a range of properties, with chemical reactivity being a critical determinant of both safety and efficacy. This guide presents a comprehensive framework for the preliminary reactivity screening of 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene, a compound featuring two key structural motifs of interest: a thioether (methylsulfanyl) group and a nitroaromatic system. As a Senior Application Scientist, my objective is not merely to provide protocols, but to instill a strategic, causality-driven approach to reactivity assessment. We will explore the theoretical underpinnings of the compound's reactivity, detail a tiered experimental workflow, and establish a logical framework for data interpretation and decision-making.

Introduction: The Imperative of Early Reactivity Assessment

The journey of a small molecule from a screening hit to a clinical candidate is fraught with challenges, many of which are rooted in unforeseen chemical reactivity. Reactive compounds can lead to a host of undesirable outcomes, including idiosyncratic toxicity through covalent modification of proteins, rapid metabolism leading to poor pharmacokinetic profiles, and assay interference that generates misleading biological data.[1][2] Therefore, a proactive, screening-based approach to identify and understand a compound's reactivity profile is not just recommended; it is a cornerstone of efficient drug development.[3][4]

The subject of this guide, this compound (CAS: 128924-07-2)[5], encapsulates a common challenge in medicinal chemistry: balancing desirable physicochemical properties with potential bioactivation pathways. Its structure contains two distinct "structural alerts":

  • The Nitroaromatic Moiety: A well-known electron-withdrawing group that can render the attached aromatic ring susceptible to nucleophilic attack.[6][7][8] Nitroaromatics are often flagged for potential toxicity and mutagenicity.[9][10]

  • The Methylsulfanyl (Thioether) Moiety: A sulfur-containing group that is nucleophilic and prone to metabolic oxidation to sulfoxides and sulfones, which can dramatically alter a compound's properties.[11][12]

This guide provides a multi-tiered strategy to systematically evaluate the reactivity associated with these motifs.

Part 1: Theoretical Reactivity & Mechanistic Insights

Before embarking on wet-lab experiments, a thorough theoretical assessment grounded in mechanistic organic chemistry provides a predictive foundation for our investigation.

Electrophilic Potential: The Role of the Nitro Group

The nitro group is a powerful electron-withdrawing substituent that deactivates an aromatic ring towards electrophilic substitution but strongly activates it towards Nucleophilic Aromatic Substitution (SNAr) .[7][8] This occurs because the nitro group can effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[6][13] The reaction proceeds via an addition-elimination mechanism, where the rate-limiting step is typically the initial attack of the nucleophile.[14]

For this compound, the nitrophenyl ring is the likely site of nucleophilic attack by biological nucleophiles like glutathione (GSH) or the side chains of cysteine or lysine residues in proteins.

Figure 1: Generalized SNAr Mechanism.
Nucleophilic & Metabolic Potential: The Thioether Moiety

The sulfur atom of the methylsulfanyl group is a soft nucleophile and a primary site for oxidative metabolism. Phase I metabolic enzymes, particularly Cytochrome P450s (CYPs), can catalyze the oxidation of the thioether to a sulfoxide and subsequently to a sulfone.[11][15] This metabolic transformation is critical as it increases the polarity of the molecule, which can affect its solubility, cell permeability, and receptor binding affinity.[11] Furthermore, reactive oxygen species (ROS) present under conditions of oxidative stress can also mediate this oxidation.[16]

Thioether_Oxidation Metabolic Oxidation Pathway Thioether 1-(Methylsulfanyl)-4- (4-nitrophenyl)benzene (Parent Compound) Sulfoxide Sulfoxide Metabolite Thioether->Sulfoxide Oxidation [O] (CYP450, ROS) Sulfone Sulfone Metabolite Sulfoxide->Sulfone Further Oxidation [O] (CYP450, ROS)

Figure 2: Thioether Oxidation Pathway.

Part 2: A Tiered Experimental Screening Workflow

A logical, tiered approach ensures that resource-intensive assays are only employed when justified by the results of simpler, foundational screens. The following workflow is designed to efficiently characterize the reactivity profile of our target compound.

Screening_Workflow cluster_0 Tier 1: Intrinsic Chemical Reactivity cluster_1 Tier 2: Metabolic Stability cluster_2 Tier 3: Biological Reactivity stability Protocol 1: Chemical Stability Assay (pH 2, 7.4, 9) gsh Protocol 2: Glutathione (GSH) Trapping hlm Protocol 3: Liver Microsomal Stability (t½ determination) gsh->hlm metid Protocol 4: Metabolite Identification hlm->metid peptide Protocol 5: Nucleophilic Peptide Panel metid->peptide cyto Protocol 6: In Vitro Cytotoxicity (e.g., HepG2 cells) decision Data Analysis & Go/No-Go Decision cyto->decision start Test Compound: This compound start->stability start->gsh

Figure 3: Tiered Reactivity Screening Workflow.
Tier 1 Protocols: Intrinsic Chemical Reactivity

Objective: To assess the compound's inherent stability and its potential to react with a key biological nucleophile non-enzymatically.

Protocol 1: Chemical Stability Assessment

1. Principle: To determine the compound's stability under acidic, neutral (physiological), and basic aqueous conditions. Degradation suggests intrinsic instability. 2. Materials:

  • Test compound stock solution (10 mM in DMSO).
  • Buffers: pH 2.0 (0.1 M HCl), pH 7.4 (Phosphate Buffered Saline, PBS), pH 9.0 (Tris buffer).
  • Acetonitrile (ACN), Water (HPLC-grade), Formic Acid.
  • HPLC-UV system. 3. Procedure:
  • Prepare three sets of vials. To each, add buffer (990 µL) of pH 2.0, 7.4, or 9.0.
  • Spike in the test compound stock solution (10 µL) to achieve a final concentration of 100 µM.
  • Prepare a T=0 sample by immediately transferring 100 µL of the pH 7.4 solution into a vial containing 100 µL of ACN (to stop any reaction) and analyze by HPLC-UV.
  • Incubate all vials at 37°C.
  • At specified time points (e.g., 1, 4, 24 hours), take 100 µL aliquots and quench with 100 µL ACN.
  • Analyze all samples by HPLC-UV, monitoring the peak area of the parent compound. 4. Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Significant degradation (<85% remaining) at pH 7.4 warrants further investigation.
    Protocol 2: Glutathione (GSH) Reactivity Assay

    1. Principle: This assay identifies "soft" electrophiles that react with the thiol group of glutathione, a major intracellular antioxidant. It serves as a surrogate for reactivity with cysteine residues in proteins.[1] 2. Materials:

  • Test compound stock solution (10 mM in DMSO).
  • Glutathione (GSH) solution (50 mM in PBS, pH 7.4), prepared fresh.
  • PBS (pH 7.4).
  • LC-MS/MS system. 3. Procedure:
  • In a vial, combine PBS (940 µL), GSH solution (50 µL, final conc. 2.5 mM), and test compound stock (10 µL, final conc. 100 µM).
  • Incubate at 37°C for 2 hours.
  • Quench the reaction by adding 1 mL of cold ACN containing 0.1% formic acid.
  • Analyze by LC-MS/MS. 5. Data Analysis:
  • Monitor the depletion of the parent compound compared to a control incubation without GSH.
  • Search for the predicted mass of the GSH adduct (Mass of Parent + 307.32 Da). The presence of this adduct is a positive indicator of electrophilic reactivity.
Tier 2 Protocols: Metabolic Stability

Objective: To evaluate the compound's susceptibility to Phase I metabolism and identify the primary metabolic products.

Protocol 3: Human Liver Microsomal (HLM) Stability Assay

1. Principle: HLMs contain a high concentration of CYP enzymes. This assay measures the rate of Phase I metabolism by monitoring the disappearance of the parent compound over time.[15] 2. Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.
  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
  • Phosphate buffer (0.1 M, pH 7.4).
  • Test compound stock (1 mM in DMSO). 3. Procedure:
  • Pre-warm HLM, buffer, and NADPH system to 37°C.
  • Prepare a master mix containing HLM (final conc. 0.5 mg/mL) and buffer.
  • Initiate the reaction by adding the test compound (final conc. 1 µM) and the NADPH system.
  • At time points (0, 5, 15, 30, 60 min), withdraw an aliquot and quench with 3 volumes of cold ACN containing an internal standard.
  • Include a control incubation without the NADPH system to check for non-enzymatic degradation.
  • Centrifuge to pellet protein, and analyze the supernatant by LC-MS/MS. 4. Data Analysis:
  • Plot the natural log of the (% parent compound remaining) vs. time.
  • The slope of the line gives the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) = 0.693 / k.
    Protocol 4: Metabolite Identification (Met-ID)

    1. Principle: To identify the structures of major metabolites formed in the HLM assay, confirming the predicted oxidation pathway. 2. Procedure:

  • Use a scaled-up version of the HLM stability assay, incubating for a fixed time (e.g., 60 minutes).
  • Analyze the quenched sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
  • Process the data using metabolite identification software. 4. Data Analysis:
  • Search for predicted masses corresponding to mono-oxidation (+16 Da, for the sulfoxide) and di-oxidation (+32 Da, for the sulfone).[11][17]
  • Confirm structures by analyzing fragmentation patterns (MS/MS).

Part 3: Data Interpretation & Decision Making

The data gathered from this tiered workflow must be synthesized to form a coherent reactivity profile.

Quantitative Data Summary
AssayMetricResult (Hypothetical)Interpretation
Chemical Stability % Parent Remaining @ 24h (pH 7.4)>95%Intrinsically stable at physiological pH.
GSH Reactivity % Parent Depletion / Adduct Formation<5% / Not DetectedLow risk of being a direct-acting electrophile.
HLM Stability In Vitro t½ (min)15Moderate to high clearance; potential for poor oral bioavailability.
Metabolite ID Major Metabolites DetectedM+16 (Sulfoxide), M+32 (Sulfone)Confirms thioether oxidation as the primary metabolic pathway.
Cytotoxicity (HepG2) IC₅₀ (µM)>50 µMNo significant cytotoxicity observed in this preliminary screen.
Decision-Making Framework

The results inform a critical "Go/No-Go" decision or highlight the need for structural modification.

Decision_Framework input Reactivity Screening Data gsh_check High GSH Reactivity? input->gsh_check hlm_check Rapid HLM Clearance (t½ < 20 min)? gsh_check->hlm_check No terminate High Risk: Terminate or Redesign (e.g., remove nitro group) gsh_check->terminate Yes stable_check Low Reactivity & Acceptable Stability? hlm_check->stable_check No optimize Medium Risk: Optimize for Metabolic Stability (e.g., block oxidation site) hlm_check->optimize Yes stable_check->optimize No (Borderline Case) proceed Low Risk: Proceed to further *in vivo* studies stable_check->proceed Yes

Figure 4: Data-Driven Decision Framework.

References

  • Doss, G. A., & Baillie, T. A. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • PrepChem. (n.d.). Synthesis of 1-(Methylsulfinyl)-4-(4-nitrophenoxy)benzene. PrepChem.com. [Link]

  • Cui, H., et al. (2018). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. PubMed Central. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Robertson, G. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • ResearchGate. (n.d.). Methylsulfinyl-containing drugs and compounds. ResearchGate. [Link]

  • Visikol. (2023). The Importance of In Vitro Assays. Visikol. [Link]

  • Krawczyk, T., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrophenyl methyl sulfide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene. PubChem. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Li, M., et al. (2022). A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]

  • Keshavarz, M. H., & Akbarzadeh, A. R. (2019). A simple approach for assessment of toxicity of nitroaromatic compounds without using complex descriptors and computer codes. PubMed. [Link]

  • Wang, F., et al. (2017). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC - NIH. [Link]

  • Li, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI. [Link]

  • The Organic Chemistry Tutor. (2019). Thioethers. YouTube. [Link]

  • Dakshanamurthy, S. (2023). Drug Metabolism: An In-Depth Exploration. Open Access Journals. [Link]

Sources

Methodological & Application

Synthesis of 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene via Suzuki Coupling: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 1-(methylsulfanyl)-4-(4-nitrophenyl)benzene, a key intermediate in various pharmaceutical and materials science applications. The described protocol utilizes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1] This document offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, and critical insights into the selection of reagents and reaction conditions. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Diaryl sulfide moieties are prevalent structural motifs in a wide range of biologically active molecules and functional materials. The target compound, this compound, serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents and organic electronic materials. The Suzuki-Miyaura coupling reaction has emerged as a premier method for the construction of biaryl systems due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2][3] This application note details a reliable and efficient protocol for the synthesis of this compound using this powerful catalytic method.

Reaction Scheme

The overall transformation involves the palladium-catalyzed cross-coupling of 4-(methylsulfanyl)phenylboronic acid with 1-bromo-4-nitrobenzene.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The synthesis of this compound via Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (1-bromo-4-nitrobenzene), forming a Pd(II) intermediate.[1][2][4]

  • Transmetalation: The organoboron species (4-(methylsulfanyl)phenylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[5][6][7][8] This complex then undergoes transmetalation with the Pd(II) intermediate, where the aryl group from the boronic acid is transferred to the palladium center, displacing the halide.[2][5]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond of the product, this compound, and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4][5]

Suzuki_Coupling_Cycle

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-(Methylsulfanyl)phenylboronic acid≥97%Commercially Available
1-Bromo-4-nitrobenzene≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0)99%Commercially AvailableHandle under inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered.
1,4-DioxaneAnhydrousCommercially AvailableDegassed prior to use.
Deionized WaterDegassed prior to use.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(methylsulfanyl)phenylboronic acid (1.0 mmol, 1.0 equiv.), 1-bromo-4-nitrobenzene (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Discussion of Experimental Choices

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings.[9] It is commercially available and generally provides good yields. For substrates that are more challenging, other palladium catalysts with more specialized ligands might be considered.[10] The presence of the sulfur atom in the boronic acid substrate does not typically inhibit the catalyst's activity in this type of coupling.[11][12]

  • Base Selection: The choice of base is critical for the activation of the boronic acid.[7] Potassium carbonate is a moderately strong inorganic base that is effective in promoting the formation of the boronate species necessary for transmetalation.[13] Other bases such as sodium carbonate, cesium carbonate, or potassium phosphate can also be used, and their effectiveness may vary depending on the specific substrates.[7]

  • Solvent System: A mixture of an organic solvent and water is typically employed in Suzuki couplings. 1,4-Dioxane is a common choice that effectively solubilizes the organic reactants. The presence of water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. It is important to degas the solvents to prevent the oxidation of the Pd(0) catalyst.

  • Reaction Temperature: The reaction is typically heated to ensure a reasonable reaction rate. A temperature of 90 °C is generally sufficient to drive the reaction to completion within a reasonable timeframe without causing significant decomposition of the reactants or catalyst.

Characterization Data (Expected)

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, 2H), 7.70 (d, 2H), 7.60 (d, 2H), 7.35 (d, 2H), 2.55 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 147.5, 146.8, 142.5, 139.0, 129.5, 128.0, 127.2, 124.3, 15.8.

  • Mass Spectrometry (EI): m/z 245 [M]⁺.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 1-Bromo-4-nitrobenzene is a toxic and irritant compound. Avoid inhalation, ingestion, and skin contact.

  • Palladium catalysts can be toxic and should be handled with care.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. The protocol detailed in this application note is robust and can be readily implemented in a standard organic synthesis laboratory. The insights into the reaction mechanism and the rationale behind the choice of reagents and conditions will aid researchers in successfully applying this methodology and adapting it for the synthesis of other related diaryl sulfide compounds.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(20), 7516–7527. Available from: [Link]

  • Couto, C. G., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 24(51), 13586-13592. Available from: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemical Review and Letters. Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Available from: [Link]

  • The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • Zim, D., et al. (2000). Sulfur-Containing Palladacycles: Efficient Phosphine-Free Catalyst Precursors for the Suzuki Cross-Coupling Reaction at Room Temperature. Organic Letters, 2(18), 2881–2884. Available from: [Link]

  • ResearchGate. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Available from: [Link]

  • Sci-Hub. Sulfur-Containing Palladacycles: Efficient Phosphine-Free Catalyst Precursors for the Suzuki Cross-Coupling Reaction at Room Temperature. Available from: [Link]

  • ResearchGate. Efficient Synthesis of Diaryl Sulfides via Three Component Cross Coupling. Available from: [Link]

  • Molbase. 4-(methylsulfinyl)phenylboronic acid. Available from: [Link]

  • Magano, J., & Dunetz, J. R. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 6(6), 499-538.
  • Beilstein Journals. Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Available from: [Link]

  • Wikipedia. Palladium. Available from: [Link]

  • National Center for Biotechnology Information. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. Available from: [Link]

  • PubChem. 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides. Available from: [Link]

  • Semantic Scholar. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]

  • ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... Available from: [Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link]

  • Semantic Scholar. First Reported Characterization of (E)-1-(4-nitrophenyl)-N-(p-tolyl)methanimine. Available from: [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]

  • U.S. Environmental Protection Agency. Benzene, 1-chloro-4-[(4-nitrophenyl)sulfinyl]-. Available from: [Link]

  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). Available from: [Link]

  • Semantic Scholar. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

  • NIST WebBook. Benzene, 1-nitro-4-(phenylthio)-. Available from: [Link]

Sources

detailed protocol for Suzuki-Miyaura reaction with 4-bromonitrobenzene and 4-(methylthio)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive and detailed protocol for the synthesis of 4-nitro-4'-(methylthio)biphenyl via the palladium-catalyzed coupling of 4-bromonitrobenzene and 4-(methylthio)phenylboronic acid. This guide is tailored for researchers, scientists, and professionals in drug development, offering not just a procedural checklist but a deep dive into the mechanistic rationale behind each step, ensuring both successful execution and a thorough understanding of the underlying chemical principles.

Introduction

The construction of biaryl scaffolds is of paramount importance in medicinal chemistry and materials science. The Suzuki-Miyaura reaction, first reported by Akira Suzuki and Norio Miyaura in 1979, has become a favored method for this transformation due to the mild reaction conditions, the commercial availability and stability of boronic acids, and the generation of non-toxic byproducts.[1][3] The reaction typically involves an organoboron compound, an organic halide, a palladium catalyst, and a base.[1]

This protocol focuses on the synthesis of 4-nitro-4'-(methylthio)biphenyl, a molecule incorporating an electron-withdrawing nitro group and an electron-donating methylthio group. This specific coupling presents an interesting case study as the electronic properties of the coupling partners can significantly influence the reaction kinetics and overall yield.[4] The electron-withdrawing nitro group on the aryl halide can enhance its reactivity towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[4][5]

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition to the aryl halide (4-bromonitrobenzene). This step involves the insertion of the palladium into the carbon-bromine bond, resulting in a Pd(II) complex.[1][6] The reactivity of the halide follows the trend I > Br > Cl.[5]

  • Transmetalation: In this step, the organic group from the organoboron species (4-(methylthio)phenylboronic acid) is transferred to the palladium center. The presence of a base is critical here; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.[1][8][9][10]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired biaryl product (4-nitro-4'-(methylthio)biphenyl) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]

Below is a graphical representation of this fundamental process.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Pd(II) Intermediate Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Di-organopalladium(II) Intermediate Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol

This protocol is designed for the synthesis of 4-nitro-4'-(methylthio)biphenyl on a laboratory scale.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
4-BromonitrobenzeneC₆H₄BrNO₂202.011.01 g5.0
4-(Methylthio)phenylboronic acidC₇H₉BO₂S168.021.01 g6.0
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56116 mg0.1
Sodium Carbonate (anhydrous)Na₂CO₃105.992.12 g20.0
TolueneC₇H₈92.1440 mL-
EthanolC₂H₅OH46.0710 mL-
Deionized WaterH₂O18.0210 mL-
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Workflow cluster_workflow Experimental Workflow A 1. Reagent Setup - Add 4-bromonitrobenzene, 4-(methylthio)phenylboronic acid, and sodium carbonate to the flask. B 2. Solvent Addition & Degassing - Add toluene, ethanol, and water. - Degas the mixture. A->B C 3. Catalyst Addition - Add Pd(PPh3)4 under inert atmosphere. B->C D 4. Reaction - Heat the mixture to reflux (approx. 85-90 °C) for 4-6 hours. C->D E 5. Workup - Cool, dilute with water, and extract with ethyl acetate. D->E F 6. Purification - Dry the organic layer, concentrate, and purify by column chromatography. E->F G 7. Characterization - Obtain the final product and characterize (NMR, MS, MP). F->G

Caption: A streamlined workflow for the Suzuki-Miyaura coupling.

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromonitrobenzene (1.01 g, 5.0 mmol), 4-(methylthio)phenylboronic acid (1.01 g, 6.0 mmol, 1.2 equivalents), and anhydrous sodium carbonate (2.12 g, 20.0 mmol, 4.0 equivalents).

  • Rationale: An excess of the boronic acid is used to ensure complete consumption of the aryl halide. Sodium carbonate serves as the base necessary to activate the boronic acid for transmetalation.[8][9] A biphasic solvent system is often employed in Suzuki couplings.[11][12]

2. Solvent Addition and Degassing:

  • Add toluene (40 mL), ethanol (10 mL), and deionized water (10 mL) to the flask.

  • Fit the flask with a reflux condenser.

  • Degas the reaction mixture thoroughly by bubbling nitrogen or argon through the solvent for 15-20 minutes. This is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6]

  • Rationale: The choice of solvent can significantly impact the reaction.[13][14][15] A mixture of toluene, ethanol, and water is effective for dissolving both the organic substrates and the inorganic base.

3. Catalyst Addition:

  • Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.1 mmol, 2 mol%) to the reaction mixture.

  • Rationale: Tetrakis(triphenylphosphine)palladium(0) is a common and effective precatalyst for Suzuki reactions.[16] A catalyst loading of 1-5 mol% is typical for this type of transformation.

4. Reaction:

  • Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

5. Workup:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with 50 mL of deionized water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

6. Purification:

  • The crude product can be purified by flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate).

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 4-nitro-4'-(methylthio)biphenyl as a solid.[17][18]

Safety and Handling

  • 4-Bromonitrobenzene: This compound is harmful if swallowed and may cause skin and eye irritation.[19][20][21] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.[19]

  • 4-(Methylthio)phenylboronic acid: Boronic acids can be irritants.[22] Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalyst: Palladium compounds can be toxic and should be handled with care.

  • Solvents: Toluene and ethanol are flammable. Keep away from ignition sources.

Conclusion

The Suzuki-Miyaura reaction is a powerful and versatile tool for the synthesis of biaryl compounds. The detailed protocol provided herein for the synthesis of 4-nitro-4'-(methylthio)biphenyl offers a reliable method for obtaining this compound in good yield. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently apply and adapt this methodology to their specific synthetic targets.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (2025). ACS Catalysis. Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. Retrieved from [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2025). ACS Publications. Retrieved from [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025). ResearchGate. Retrieved from [Link]

  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. (n.d.). MDPI. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (n.d.). ACS Publications. Retrieved from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego. Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2025). ResearchGate. Retrieved from [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • 4-Bromonitrobenzene SAFETY DATA SHEET. (2014). Fisher Scientific. Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2025). ResearchGate. Retrieved from [Link]

  • Figure 3. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022). ACS Catalysis. Retrieved from [Link]

  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Retrieved from [Link]

  • 1,1'-Biphenyl, 2-methyl-4'-nitro - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. (2008). Bentham Open Archives. Retrieved from [Link]

  • Suzuki‐Miyaura coupling reaction between phenylboronic acid and... (n.d.). ResearchGate. Retrieved from [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone. (n.d.). Google Patents.
  • Synthesis method for 4-methyl-2-nitrothiophenol serving as chelating agent. (n.d.). Google Patents.
  • Synthesis of 4-nitro-biphenyl. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within this landscape, molecules built upon privileged scaffolds—core structures that bind to multiple targets with high affinity—are of significant interest. The diaryl thioether motif represents one such scaffold, offering a geometrically defined yet flexible linkage for presenting pharmacophores within the ATP-binding site of kinases. This document provides a comprehensive guide to the strategic use of 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene as a versatile starting material for the synthesis of a novel class of kinase inhibitors. We will explore the rationale behind its design, detail robust synthetic protocols, and propose a mechanism of action for the resulting compounds, grounding our discussion in established principles of medicinal chemistry and kinase biology.

Introduction: The Strategic Value of the Diaryl Thioether Scaffold

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery.[1][2] A key strategy involves the use of molecular scaffolds that can optimally position functional groups to interact with conserved features of the kinase ATP-binding pocket. The diaryl thioether scaffold has emerged as a valuable framework in this context.[3] The thioether linkage provides a more flexible connection than a direct biaryl bond and is more metabolically stable than a corresponding ether, offering a favorable balance of conformational freedom and biostability.[4][5]

This compound is a particularly strategic starting material for several reasons:

  • Pre-installed Diaryl Thioether Core: It provides the foundational scaffold, streamlining the synthetic process.

  • The Nitro Group as a Versatile Chemical Handle: The strongly electron-withdrawing nitro group serves two critical purposes. Firstly, it can form key electrostatic interactions within a target binding site.[6][7] Secondly, and more importantly, it is a readily reducible functional group, providing a synthetic entry point to an aniline, which is a cornerstone of many Type I kinase inhibitors that target the hinge region.[8][9]

  • Site for SAR Exploration: The methylsulfanyl group offers a position for future chemical modification to probe structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.

Proposed Synthetic Pathways

Synthesis of the Core Building Block: this compound

The synthesis of the diaryl thioether core can be efficiently achieved via Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitro group on one of the aromatic rings is essential, as it activates the ring towards nucleophilic attack, allowing for the displacement of a leaving group (typically a halide) by a thiolate nucleophile.[10][11][12]

Protocol 1: Synthesis via SNAr Reaction

This protocol describes the reaction between 1-fluoro-4-nitrobenzene and 4-(methylthio)phenol.

  • Reagents and Materials:

    • 4-(Methylthio)phenol

    • 1-Fluoro-4-nitrobenzene

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

    • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar)

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 4-(methylthio)phenol (1.0 eq) and anhydrous DMF.

    • Add potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 20 minutes to form the thiophenolate salt.

    • Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Elaboration into a Hypothetical Kinase Inhibitor

The true utility of this compound is realized in its conversion to a functional kinase inhibitor. The following protocol outlines a two-step process to convert the nitro group into an amine and couple it with a pyrimidine core, a classic hinge-binding element.

Protocol 2: Synthesis of a 2-Aminopyrimidine Kinase Inhibitor

  • Part A: Reduction of the Nitro Group

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) to the solution.

    • Heat the mixture to reflux (approx. 78 °C) and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and carefully quench by pouring it into a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield 4-((4-(methylthio)phenyl)thio)aniline, which can often be used in the next step without further purification.

  • Part B: Coupling with a Pyrimidine Core

    • In a sealed vial, combine the 4-((4-(methylthio)phenyl)thio)aniline from Part A (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), and diisopropylethylamine (DIPEA) (2.0 eq) in 2-propanol.

    • Heat the mixture to 100 °C for 12-16 hours.

    • Cool the reaction, and the product may precipitate. If so, collect the solid by filtration and wash with cold 2-propanol.

    • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography to obtain the final hypothetical kinase inhibitor.

Experimental Workflow Diagram

G cluster_0 Synthesis of Core Building Block cluster_1 Elaboration to Kinase Inhibitor A 4-(Methylthio)phenol + 1-Fluoro-4-nitrobenzene B S N Ar Reaction (K₂CO₃, DMF, 80°C) A->B C This compound B->C D This compound E Nitro Reduction (SnCl₂, EtOH, Reflux) D->E F 4-((4-(Methylthio)phenyl)thio)aniline E->F G Pyrimidine Coupling (2,4-Dichloropyrimidine, DIPEA) F->G H Final Kinase Inhibitor G->H G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Hypothetical Inhibitor Inhibitor->RAF Inhibition

Caption: Simplified MAPK signaling pathway, a common target for kinase inhibitors.

Representative Data of Structurally Related Inhibitors

While experimental data for the hypothetical molecule is not available, we can look to the literature for diaryl ether and thioether-based inhibitors to appreciate the potential potency of this class of compounds.

Compound ClassTarget Kinase(s)Representative IC₅₀ (µM)Reference
Diaryl Ether DerivativeHepG2 (cell line)2.57[13]
Diaryl Ether DerivativeA549 (cell line)5.48[13]
Diaryl Ether DerivativeHT-29 (cell line)30.04[13]
Dinitro-Indolone DerivativeDYRK1A, PIM10.03 (binding affinity)[14]
Dinitro-Indolone DerivativeHaspin, HIPK1-30.03-0.09 (binding affinity)[14]

This table presents data for compounds with similar structural motifs to illustrate the potential of the scaffold, not for the specific molecule synthesized in this note.

Best Practices and Troubleshooting

  • SNAr Reaction:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and reagents (especially DMF) are anhydrous. Water can compete with the thiolate as a nucleophile and reduce yields.

    • Inert Atmosphere: The thiophenolate is susceptible to oxidation to form disulfides. Maintaining an inert atmosphere of nitrogen or argon is crucial.

    • Troubleshooting: If the reaction stalls, a stronger base (e.g., sodium hydride) could be cautiously employed, or a more reactive leaving group on the nitroarene (e.g., changing from chloro to fluoro) can increase the reaction rate.

  • Nitro Reduction:

    • Reaction Monitoring: The disappearance of the yellow color of the nitro compound is a good visual indicator of reaction progress, but TLC is essential for confirmation.

    • Work-up: The neutralization with sodium bicarbonate must be done carefully and slowly, as it will generate CO₂ gas. Ensure the aqueous layer is basic before extraction to ensure the aniline product is in its free base form and will partition into the organic layer.

  • Final Coupling:

    • Purity of Aniline: Impurities from the reduction step can interfere with the coupling reaction. If the aniline intermediate is not clean, purification by chromatography is recommended.

    • Temperature Control: The reaction is typically run at elevated temperatures in a sealed vessel to prevent solvent evaporation and drive the reaction to completion.

Conclusion

This compound is a highly valuable and strategically designed starting material for the synthesis of novel kinase inhibitors based on the diaryl thioether scaffold. Its pre-formed core and versatile nitro group handle allow for an efficient and modular synthetic approach. The resulting inhibitors are rationally designed to interact with the key features of the kinase ATP-binding site, offering a promising avenue for the development of new targeted therapies. The protocols and principles outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to explore this exciting chemical space.

References

  • Sarno, S., Mazzorana, M., Traynor, R., et al. (2011). Structural features underlying the selectivity of the kinase inhibitors NBC and dNBC: role of a nitro group that discriminates between CK2 and DYRK1A. Cellular and Molecular Life Sciences, 68(21), 3645–3656. [Link]

  • Sarno, S., Mazzorana, M., Traynor, R., et al. (2011). Structural features underlying the selectivity of the kinase inhibitors NBC and dNBC: role of a nitro group that discriminates between CK2 and DYRK1A. PMC. [Link]

  • Shen, Q., Ye, J., Ma, C., et al. (2025). Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. Tetrahedron. (Note: This is a future-dated article from the search results, used here for conceptual support of nitroarene reactivity.)
  • ResearchGate. (n.d.). CuI‐catalyzed the synthesis of diaryl sulfides from nitroarene. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. [Link]

  • ResearchGate. (n.d.). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. [Link]

  • Cohen, M. S., et al. (2012). Discovery of Bivalent Kinase Inhibitors via Enzyme-Templated Fragment Elaboration. ACS Medicinal Chemistry Letters, 3(7), 553-558. [Link]

  • Prasad, D. J. C., & Sekar, G. (2011). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters, 13(5), 1008–1011. [Link]

  • Li, Y., et al. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Tumor Biology, 36(7), 5433-5440. [Link]

  • Bulai, R.-G., et al. (2025). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv. (Note: This is a preprint, used for conceptual support.)
  • Wang, Y., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(21), 7545.
  • ResearchGate. (n.d.). Kinase inhibitors for which specificity profiles were determined. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]

  • Kariuki, B. M., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1886. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Bulai, R.-G., et al. (2025). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. European Journal of Medicinal Chemistry, 283, 117030. [Link]

  • Bulai, R.-G., et al. (2025). Investigating the Structure-Activity-Relationship of Diaryl Ether-Based as paFabV Inhibitors: A Path to Novel Antibacterials. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of diaryl thioethers via cross‐coupling of thiophenols and aryl iodides. [Link]

  • Fairweather, K. A., et al. (2018). Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands. Molecules, 23(12), 3299. [Link]

  • Metz, J. T., et al. (2015). Exploring the scaffold universe of kinase inhibitors. Journal of Chemical Information and Modeling, 55(2), 239-248. [Link]

  • Adam, R. (n.d.). Nucleophilic Aromatic Substitution. RXNS. [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene. [Link]

  • Cichocki, F., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5249. [Link]

  • Kornblum, N., et al. (1975). Displacement of the nitro group of substituted nitrobenzenes-a synthetically useful process. The Journal of Organic Chemistry, 40(15), 2265-2267. [Link]

  • Grove, T. L., et al. (2019). Structural Insights into Thioether Bond Formation in the Biosynthesis of Sactipeptides. Biochemistry, 58(11), 1479-1489. [Link]

  • Zhang, J., et al. (2022). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Journal of Medicinal Chemistry, 65(17), 11538-11550. [Link]

  • Wikipedia. (n.d.). 25N-NBOMe. [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

  • IRB Barcelona. (2025). From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Diamination of Unactivated Alkenes. [Link]

  • ResearchGate. (n.d.). Palladium immobilized onto 1,4-bis(pyrid-4-yl)benzene... [Link]

  • CeMM. (2025). From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. [Link]

  • MDPI. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles... [Link]

Sources

Application Note & Protocols: Synthesis of Bioactive Phenothiazine and Benzothiazole Scaffolds from 4'-(methylthio)-4-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active agents.[1][2][3] This guide details the strategic utilization of 4'-(methylthio)-4-nitrobiphenyl, a readily accessible precursor, for the synthesis of two distinct and medicinally significant heterocyclic cores: phenothiazines and benzothiazoles. We present two divergent synthetic pathways, moving from a common starting material to discrete, high-value molecular scaffolds. The protocols are designed for researchers in medicinal chemistry and drug development, emphasizing not only the procedural steps but also the underlying chemical logic, mechanistic insights, and methods for structural validation.

Introduction: The Strategic Value of 4'-(methylthio)-4-nitrobiphenyl

The starting material, 4'-(methylthio)-4-nitrobiphenyl, is uniquely primed for complex heterocyclic synthesis. Its structure contains two key functional groups that can be selectively manipulated:

  • The Nitro Group (-NO2): A versatile functional handle, the nitro group is a potent electron-withdrawing moiety that can be readily reduced to a nucleophilic primary amine (-NH2). This transformation is a cornerstone of many cyclization strategies.[4]

  • The Methylthio Group (-SMe): The sulfur atom in the methylthio group is a latent nucleophile and a critical pivot point for intramolecular cyclization. Its position relative to the nitro group across the biphenyl system allows for the formation of complex tricyclic structures.

This application note will explore two primary synthetic strategies:

  • Direct Reductive Cyclization: A convergent approach that leverages both functional groups in a single transformative cascade to yield a phenothiazine core.

  • Sequential Functional Group Manipulation & Cyclocondensation: A divergent pathway involving the stepwise modification of the nitro and methylthio groups to create a key aminothiophenol intermediate, which is then used to construct a benzothiazole ring.[5][6]

G start 4'-(methylthio)-4-nitrobiphenyl

Caption: Divergent synthetic pathways from the common precursor.

Pathway 1: Direct Reductive Cyclization for Phenothiazine Synthesis

Phenothiazines are a cornerstone of neuroleptic and antihistaminic drug discovery. This protocol employs a powerful acid-mediated reductive cyclization, where the reduction of the nitro group and the subsequent intramolecular electrophilic aromatic substitution occur in a single pot.

Mechanistic Rationale

The choice of stannous chloride (SnCl₂) in concentrated hydrochloric acid is deliberate. SnCl₂ is a classic reagent for reducing aromatic nitro groups to anilines. In the strongly acidic medium, the initially formed 4'-methylthio-4-aminobiphenyl is protonated. The key cyclization step is an intramolecular electrophilic attack of the biphenyl ring activated by the amino group onto the carbon atom bearing the methylthio group. The sulfur atom acts as a powerful directing group and participates in the stabilization of the intermediate.

G A Starting Material (Nitro Compound) B Reduction [SnCl2/HCl] A->B C Amine Intermediate B->C D Intramolecular Electrophilic Attack C->D E Cyclized Intermediate (Sigma Complex) D->E F Rearomatization & Thiol Formation E->F G Final Oxidation F->G H Phenothiazine Product G->H

Caption: Workflow for Phenothiazine synthesis via reductive cyclization.

Detailed Experimental Protocol: Synthesis of 2-Methyl-10H-phenothiazine (Example)

Materials:

  • 4'-(methylthio)-4-nitrobiphenyl

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Ethanol

  • 10 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4'-(methylthio)-4-nitrobiphenyl (1.0 eq).

  • Reagent Addition: Add ethanol (50 mL) to dissolve the starting material. To this solution, add stannous chloride dihydrate (5.0 eq) followed by the slow, careful addition of concentrated HCl (30 mL) while stirring.

    • Scientist's Note: The reaction is exothermic. Addition should be performed in an ice bath to control the temperature. The large excess of SnCl₂ ensures complete reduction of the nitro group.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 4:1 Hexane:Ethyl Acetate. The disappearance of the starting material spot indicates completion.

  • Work-up: Cool the mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the acid by adding 10 M NaOH solution until the pH is approximately 8-9.

    • Trustworthiness Check: A dense white precipitate of tin salts will form. Ensure the solution is basic to precipitate all tin species and liberate the free amine product.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 95:5 hexane:ethyl acetate) to afford the pure phenothiazine derivative.

Expected Data & Characterization
ParameterExpected Outcome
Yield 60-75%
Appearance Pale yellow solid
¹H NMR (CDCl₃) Signals corresponding to aromatic protons (6.5-7.5 ppm), a broad singlet for the N-H proton (~8.0 ppm), and a singlet for the methyl group.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the calculated molecular weight.

Pathway 2: Benzothiazole Synthesis via an Aminothiol Intermediate

This divergent route offers access to the benzothiazole scaffold, which is prevalent in anticancer and antimicrobial agents.[5][7] The strategy relies on transforming the starting material into a key bifunctional intermediate, 4'-amino-[1,1'-biphenyl]-4-thiol, which is then cyclized.

Rationale for the Divergent Approach

The goal is to create an ortho-aminothiophenol structural motif within the biphenyl system. This requires two distinct transformations:

  • Selective Nitro Reduction: The nitro group is reduced to an amine without affecting the methylthio group. Catalytic hydrogenation (H₂/Pd-C) is ideal for this clean and high-yielding transformation.

  • Thioether Cleavage: The robust C-S bond in the methylthio ether must be cleaved to reveal the nucleophilic thiol (-SH). Boron tribromide (BBr₃) is a powerful Lewis acid that effectively demethylates aryl methyl ethers and thioethers.

Once the aminothiol intermediate is formed, it can undergo condensation with a variety of electrophiles, such as aldehydes or carboxylic acids, to form the thiazole ring in a reaction known as the Jacobson benzothiazole synthesis.[8][9]

Detailed Experimental Protocol

Part A: Synthesis of the Key Intermediate (4'-amino-[1,1'-biphenyl]-4-thiol)

  • Nitro Reduction:

    • Dissolve 4'-(methylthio)-4-nitrobiphenyl (1.0 eq) in methanol in a flask suitable for hydrogenation.

    • Add Palladium on carbon (10% w/w, ~0.05 eq).

    • Evacuate the flask and backfill with hydrogen gas (H₂) from a balloon. Stir vigorously at room temperature for 8-12 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield 4'-(methylthio)-[1,1'-biphenyl]-4-amine.

  • Thioether Demethylation:

    • Caution: BBr₃ is highly corrosive and moisture-sensitive. Handle only in a dry fume hood.

    • Dissolve the amine from the previous step in dry dichloromethane under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add a solution of BBr₃ (1.5 eq) in DCM dropwise over 30 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by slowly adding methanol, followed by water.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is often used directly in the next step.

Part B: Cyclocondensation to form 2-Phenyl-[5][7]benzothiazolo[5,6-f]quinoline (Example)

  • Reaction Setup: In a round-bottom flask, dissolve the crude 4'-amino-[1,1'-biphenyl]-4-thiol (1.0 eq) from Part A in ethanol.

  • Reagent Addition: Add benzaldehyde (1.1 eq) to the solution.

    • Scientist's Note: An oxidative medium is required for the cyclization. This can be achieved by bubbling air through the reaction mixture or by adding a mild oxidant like H₂O₂. For this protocol, we will rely on atmospheric oxygen.

  • Reaction Execution: Reflux the mixture for 6-8 hours. The solution may turn a deeper color as the benzothiazole forms.

  • Work-up and Purification: Cool the reaction mixture. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent and purify the residue by column chromatography (Hexane/Ethyl Acetate) or recrystallization to obtain the pure benzothiazole derivative.

Expected Data & Characterization
CompoundParameterExpected Outcome
Intermediate Yield ~70% over 2 steps (crude)
Appearance Off-white to tan solid
Final Product Yield 55-70% from intermediate
Appearance Crystalline solid
¹H NMR (CDCl₃) Complex aromatic signals corresponding to the fused ring system. Absence of -SH and -NH₂ protons.
¹³C NMR Signal for the characteristic C2 carbon of the benzothiazole ring (~168 ppm).

Conclusion

4'-(methylthio)-4-nitrobiphenyl serves as an exemplary starting material for the efficient construction of diverse, bioactive heterocyclic systems. The protocols detailed herein provide robust and logical pathways to both phenothiazine and benzothiazole cores, allowing researchers to rapidly access these privileged scaffolds for further investigation in drug discovery and materials science programs. The choice between the convergent reductive cyclization and the divergent functional group manipulation approach offers significant flexibility in molecular design.

References

  • Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. (2019).
  • Benzothiazole synthesis. Organic Chemistry Portal.
  • The common synthetic routes for benzothiazoles. (2022).
  • Cyclisation of 2-aminothiophenol: Significance and symbolism. (2024).
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(6), 1349.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024).
  • A Study Of Synthesis Of Bioactive Heterocycles. (2023). International Journal of Novel Research and Development.
  • SYNTHESIS OF BIOACTIVE HETEROCYCLES. (2022).
  • Tandem C/N-Difunctionalization of Nitroarenes: Reductive Amination and Annulation by a Ring Expansion/Contraction Sequence. (2022). Journal of the American Chemical Society.
  • Heterocyclic Compounds: A Study of its Biological Activity. (2023).

Sources

Application Notes & Protocols: Strategic Functionalization of the Nitro Group on 4'-(Methylthio)-4-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the chemical modification of the nitro group on 4'-(methylthio)-4-nitrobiphenyl. The primary focus is on the reduction of the nitro moiety to a primary amine, a critical transformation that unlocks a vast array of subsequent functionalization possibilities. We delve into the mechanistic underpinnings of various reduction strategies, addressing the key challenge of chemoselectivity in the presence of a sulfur-containing methylthio group. Detailed, field-tested protocols for both catalytic hydrogenation and chemical reduction are provided. Furthermore, we illustrate the synthetic utility of the resulting 4'-(methylthio)-[1,1'-biphenyl]-4-amine intermediate through a protocol for palladium-catalyzed C-N cross-coupling. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for derivatizing this versatile biphenyl scaffold.

Introduction: The Strategic Importance of 4'-(Methylthio)-4-nitrobiphenyl

4'-(Methylthio)-4-nitrobiphenyl is a versatile bifunctional molecule. The biphenyl core provides a rigid, well-defined scaffold common in materials science and medicinal chemistry. The two key functional groups—the nitro group and the methylthio group—offer orthogonal handles for chemical modification. The nitro group, a powerful electron-withdrawing moiety, not only influences the electronic properties of the aromatic system but also serves as a synthetic precursor to the invaluable amino group.[1][2]

The transformation of the nitro group is arguably the most pivotal first step in the elaboration of this scaffold. The reduction of a nitroarene to an aniline is a fundamental reaction in organic synthesis, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group for subsequent electrophilic aromatic substitution.[3] This conversion opens the door to a wide range of reactions, including amide bond formation, diazotization, and transition-metal-catalyzed cross-coupling, enabling the construction of complex molecular architectures.

However, the presence of the methylthio (-SMe) group introduces a significant challenge: potential catalyst poisoning. Sulfur compounds are known to strongly adsorb to the surface of many transition metal catalysts (e.g., Palladium, Platinum, Nickel), deactivating them and hindering reactions like catalytic hydrogenation.[4] Therefore, the choice of functionalization strategy must be carefully considered to ensure high efficiency and chemoselectivity. This guide will focus on methodologies that successfully navigate this challenge.

A 4'-(Methylthio)-4-nitrobiphenyl (Starting Material) B Reduction of Nitro Group (Key Transformation) A->B C 4'-(Methylthio)-[1,1'-biphenyl]-4-amine (Key Intermediate) B->C D Buchwald-Hartwig Amination C->D Further Functionalization E Acylation / Sulfonylation C->E Further Functionalization F Diazotization (Sandmeyer Reaction) C->F Further Functionalization G Complex Amine Derivatives D->G H Amides / Sulfonamides E->H I Aryl Halides / Cyanides / etc. F->I

Figure 1: Overall synthetic workflow starting from 4'-(Methylthio)-4-nitrobiphenyl.

Core Transformation: Reduction of the Nitro Group

The reduction of an aromatic nitro group to a primary amine involves a six-electron transfer and proceeds through several intermediates, most notably nitroso and hydroxylamine species.[5] The goal is to drive the reaction to completion to form the stable amine product.

ArNO2 Ar-NO₂ (Nitro) ArNO Ar-N=O (Nitroso) ArNO2->ArNO +2e⁻, +2H⁺ -H₂O ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH +2e⁻, +2H⁺ ArNH2 Ar-NH₂ (Amine) ArNHOH->ArNH2 +2e⁻, +2H⁺ -H₂O

Figure 2: Simplified pathway for the six-electron reduction of a nitroarene (Ar-NO₂) to an aniline (Ar-NH₂).

Causality in Method Selection: Navigating Sulfur-Induced Deactivation

The primary consideration for reducing 4'-(methylthio)-4-nitrobiphenyl is the choice between catalytic hydrogenation and chemical reduction.

  • Catalytic Hydrogenation: Methods using catalysts like Palladium on carbon (Pd/C) are highly efficient for nitro reductions.[6] However, the sulfur atom in the methylthio group can act as a poison for the palladium catalyst, leading to sluggish or incomplete reactions. While sometimes effective, this method may require higher catalyst loadings or specialized, sulfur-tolerant catalysts. Raney Nickel is another common hydrogenation catalyst that can be effective but may also be susceptible to sulfur poisoning.[6]

  • Chemical Reduction: Stoichiometric reduction using metals in acidic media is often the most reliable and cost-effective method for substrates containing sulfur.[7] Reagents like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) are robust, readily available, and generally unaffected by the presence of thioether functionalities.[6] These methods offer excellent chemoselectivity, leaving other potentially reducible groups untouched.[4] Sodium sulfide (Na₂S) is another option for selective reductions where harsh acidic conditions are not desirable.[6]

Comparative Overview of Reduction Methods

The table below summarizes common methods for the reduction of the nitro group on 4'-(methylthio)-4-nitrobiphenyl, highlighting their relative advantages and disadvantages.

MethodReagents & ConditionsAdvantagesDisadvantagesSelectivity Concern
Catalytic Hydrogenation H₂, Pd/C or Raney Ni, RT-50°C, various solvents (MeOH, EtOH, EtOAc)High atom economy, clean reaction, simple workup.[6]Potential for catalyst poisoning by the methylthio group, requires pressure equipment.May reduce other functional groups (alkenes, alkynes, some halides).
Metal/Acid Reduction Fe / NH₄Cl (or HCl/AcOH), reflux in EtOH/H₂ORobust, inexpensive, high functional group tolerance, unaffected by sulfur.[6]Generates stoichiometric metal waste, requires acidic conditions.[7]Generally very high for the nitro group.
Tin(II) Chloride Reduction SnCl₂·2H₂O, reflux in EtOH or EtOAcMild conditions, good for sensitive substrates.[6]Generates tin-based waste which can be difficult to remove.Excellent chemoselectivity for the nitro group.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Chemical Reduction using Iron and Ammonium Chloride

This protocol is recommended for its reliability, low cost, and tolerance of the methylthio group.

Materials:

  • 4'-(methylthio)-4-nitrobiphenyl

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4'-(methylthio)-4-nitrobiphenyl (1.0 eq).

  • Add ethanol and water in a 4:1 to 5:1 ratio (e.g., 20 mL EtOH, 4 mL H₂O per gram of starting material).

  • Add iron powder (5.0 eq) and ammonium chloride (4.0 eq).

  • Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield 4'-(methylthio)-[1,1'-biphenyl]-4-amine, typically as a solid. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol demonstrates a key application of the synthesized 4'-(methylthio)-[1,1'-biphenyl]-4-amine, forming a new C-N bond.[8][9]

Materials:

  • 4'-(methylthio)-[1,1'-biphenyl]-4-amine (from Protocol 1)

  • An aryl bromide or iodide (e.g., 4-bromotoluene) (1.1 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene or dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the 4'-(methylthio)-[1,1'-biphenyl]-4-amine and the aryl halide.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110°C with stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired triarylamine.

cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-X PdII_1 L₂(Ar)Pd(II)-X OA->PdII_1 LE Ligand Exchange PdII_1->LE R'-NH₂ -HX PdII_2 L(Ar)Pd(II)-NHR' LE->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Ar-NHR'

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Characterization of Products

Successful functionalization should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts confirming the conversion of the NO₂ group to an NH₂ group (e.g., appearance of a broad singlet for the -NH₂ protons) and subsequent derivatization.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass of the synthesized product, verifying its elemental composition.

  • Infrared (IR) Spectroscopy: The disappearance of strong symmetric and asymmetric N-O stretching bands of the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹) and the appearance of N-H stretching bands for the amine (~3300-3500 cm⁻¹) are indicative of a successful reduction.

Conclusion

The functionalization of 4'-(methylthio)-4-nitrobiphenyl is a strategically important process for generating valuable intermediates in pharmaceutical and materials science research. While the presence of a methylthio group presents a potential challenge for catalytic hydrogenation, robust and highly chemoselective chemical reduction methods, particularly using iron in neutral or acidic media, provide a reliable pathway to the key 4'-(methylthio)-[1,1'-biphenyl]-4-amine intermediate. This amine is a versatile building block that can be readily elaborated using modern synthetic methods like the Buchwald-Hartwig amination, enabling the construction of complex, high-value molecules. The protocols detailed herein offer validated starting points for researchers to successfully exploit the rich chemistry of this biphenyl scaffold.

References

  • Organic Process Research & Development. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Retrieved from [Link]

  • Shi, G., et al. (2023). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Chinese Journal of Organic Chemistry, 43(2), 491-502. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrobiphenyl. Retrieved from [Link]

  • Penning, T. M. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. Retrieved from [Link]

  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619. Retrieved from [Link]

  • Ning, S., & Xiaobai, X. (1997). Reductive metabolism of 4-nitrobiphenyl by rat liver fraction. Carcinogenesis, 18(6), 1233-1240. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • RSC Publishing. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Sustainable Energy & Fuels. Retrieved from [Link]

  • Yamaguchi, J. Group. (2025). Transformative Reactions in Nitroarene Chemistry. Organic & Biomolecular Chemistry, 23, 1746-1772. Retrieved from [Link]

  • NIH. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. Retrieved from [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

Sources

Application Note: Comprehensive NMR Structural Elucidation of 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 1-(methylsulfanyl)-4-(4-nitrophenyl)benzene (CAS No. 128924-07-2) using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] As a key intermediate in the synthesis of pharmaceuticals and advanced materials, unambiguous structural verification is paramount.[1] This document outlines detailed protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. It offers insights into the rationale behind experimental parameter selection and provides a predictive analysis of the expected spectral data based on established principles of substituent effects in aromatic systems. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing a robust framework for the structural validation of this and structurally related biphenyl derivatives.

Introduction: The Structural Significance of this compound

This compound is a biphenyl derivative featuring two distinct electronic environments: one ring is functionalized with an electron-donating methylsulfanyl (-SCH₃) group, while the other bears a strongly electron-withdrawing nitro (-NO₂) group.[1] This electronic asymmetry makes it a valuable synthon for creating novel molecular architectures with tailored optical and electronic properties, with potential applications in drug discovery and materials science.[1]

Given its role as a foundational building block, rigorous structural confirmation is a critical quality control step. NMR spectroscopy is the most powerful technique for this purpose, offering detailed insights into the molecular framework, connectivity, and electronic environment of each atom. This note details the expected NMR signature of the title compound and the experimental protocols required to obtain high-quality, unambiguous data.

Predicted NMR Spectral Analysis

The structure and numbering scheme for this compound are shown below. The predicted chemical shifts are based on the analysis of substituent effects in related aromatic compounds, such as nitrobenzene and aromatic sulfides.[3][4] The nitro group is a strong de-shielding group, particularly affecting the ortho and para positions, leading to downfield shifts in the ¹H and ¹³C NMR spectra.[3][5] Conversely, the methylsulfanyl group is a weak electron-donating group, causing a slight shielding effect (upfield shift) on its attached aromatic ring.

Structure and Atom Numbering:

Caption: Structure and IUPAC numbering of this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region and one singlet in the aliphatic region.

  • -SCH₃ Protons: A sharp singlet is anticipated around δ 2.5 ppm .

  • Aromatic Protons (Methylsulfanyl Ring): This ring will exhibit an AA'BB' system, appearing as two doublets. The protons ortho to the sulfur (H3/H5) will be slightly shielded compared to the protons meta to the sulfur (H2/H6).

    • H2/H6: Expected around δ 7.55-7.65 ppm .

    • H3/H5: Expected around δ 7.25-7.35 ppm .

  • Aromatic Protons (Nitrophenyl Ring): This ring will also present an AA'BB' system. The strong electron-withdrawing nature of the nitro group will significantly deshield these protons.[3][6]

    • H2'/H6': Expected to be the most downfield aromatic signal, around δ 8.20-8.30 ppm .

    • H3'/H5': Expected around δ 7.70-7.80 ppm .

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display signals for the methyl carbon and all aromatic carbons.

  • -SCH₃ Carbon: A signal is expected in the aliphatic region, around δ 15-20 ppm .

  • Aromatic Carbons:

    • C4 (ipso-S): The carbon attached to the sulfur is expected around δ 138-142 ppm .

    • C1 (ipso-biphenyl): The carbon of the biphenyl linkage on the methylsulfanyl ring is predicted around δ 135-139 ppm .

    • C3/C5 & C2/C6: These carbons will appear in the typical aromatic region, with C3/C5 expected around δ 126-128 ppm and C2/C6 around δ 129-131 ppm .

    • C4' (ipso-NO₂): The carbon bearing the nitro group is expected to be significantly deshielded, around δ 147-150 ppm .

    • C1' (ipso-biphenyl): The carbon of the biphenyl linkage on the nitrophenyl ring will also be downfield, predicted around δ 145-148 ppm .

    • C2'/C6' & C3'/C5': The carbons on the nitrophenyl ring will be deshielded, with C2'/C6' expected around δ 124-126 ppm and C3'/C5' around δ 128-130 ppm .

Experimental Protocols

The following protocols are designed for a standard 400 MHz NMR spectrometer.

Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of this compound.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice for this compound due to its good solubilizing power for nonpolar to moderately polar organic molecules.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

NMR Data Acquisition Workflow

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR Acquisition (Proton Spectrum) C13 ¹³C{¹H} NMR Acquisition (Proton-Decoupled Carbon) H1->C13 Initial Structural Overview COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY C13->COSY Confirm Proton Environment HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC Assign Protonated Carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Establish Full Carbon Skeleton & Quaternary Carbon Assignment

Caption: Standard workflow for comprehensive NMR structural elucidation.

Detailed Acquisition Parameters

Table 1: Recommended NMR Acquisition Parameters (400 MHz Spectrometer)

Parameter¹H NMR¹³C{¹H} NMR¹H-¹H COSY¹H-¹³C HSQC¹H-¹³C HMBC
Solvent CDCl₃CDCl₃CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K298 K298 K
Pulse Program zg30zgpg30cosygpqfhsqcedetgpsisp2.2hmbcgplpndqf
Spectral Width 16 ppm240 ppm16 x 16 ppm16 x 240 ppm16 x 240 ppm
Acquisition Time ~2 s~1 s~0.2 s~0.2 s~0.2 s
Relaxation Delay 2 s2 s1.5 s1.5 s1.5 s
Number of Scans 16102481632
¹J(C,H) (for HSQC) N/AN/AN/A145 HzN/A
ⁿJ(C,H) (for HMBC) N/AN/AN/AN/A8 Hz

Data Analysis and Structural Confirmation

¹H and ¹³C Spectra Analysis

The initial 1D spectra should be processed (Fourier transform, phase correction, and baseline correction) and calibrated to the TMS signal. The observed chemical shifts and multiplicities should be compared against the predicted values in the table below. The integration of the ¹H signals should correspond to the number of protons in each environment (3H for the singlet, and 2H for each aromatic doublet).

2D NMR for Unambiguous Assignments

The 2D NMR experiments are crucial for confirming the connectivity and finalizing all assignments.

  • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. Cross-peaks are expected between the doublets of H2/H6 and H3/H5, and between H2'/H6' and H3'/H5', confirming their positions on the same aromatic ring. No cross-peaks will be observed between the two different aromatic systems or with the -SCH₃ singlet.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It will definitively link the proton signals to their corresponding carbon signals (e.g., H2/H6 to C2/C6, H3/H5 to C3/C5, etc., and the methyl protons to the methyl carbon). This is the primary method for assigning the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is essential for assigning the quaternary (non-protonated) carbons and for piecing the molecular fragments together.

G H_CH3 H-CH3 (~2.5 ppm) C_CH3 C-CH3 C4 C4 (ipso-S) H_CH3->C4 ³J H2_H6 H2/H6 (~7.6 ppm) H2_H6->C4 ³J C1p C1' (ipso) H2_H6->C1p ³J H3_H5 H3/H5 (~7.3 ppm) H3_H5->C4 ²J C1 C1 (ipso) H3_H5->C1 ³J H2p_H6p H2'/H6' (~8.2 ppm) H2p_H6p->C1 ³J C4p C4' (ipso-NO2) H2p_H6p->C4p ³J H3p_H5p H3'/H5' (~7.7 ppm) H3p_H5p->C1p ²J H3p_H5p->C4p ²J C3_C5 C3/C5 C2_C6 C2/C6 C2p_C6p C2'/C6' C3p_H5p C3'/C5'

Caption: Key expected HMBC correlations for structural confirmation.

Key HMBC correlations to look for:

  • The methyl protons (~2.5 ppm) should show a correlation to the carbon attached to the sulfur (C4).

  • Protons H2/H6 should show a correlation to the ipso-carbon C1' of the other ring, confirming the biphenyl linkage.

  • Protons H2'/H6' should likewise correlate to the ipso-carbon C1 of the first ring.

  • Aromatic protons will show 2- and 3-bond correlations to the quaternary carbons on their respective rings (e.g., H3'/H5' to C1' and C4'), allowing for their unambiguous assignment.

Summary of Expected Data

Table 2: Consolidated Predicted NMR Data for this compound in CDCl₃

Atom Position(s)Predicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations from ¹H
-SC H₃2.5 (s, 3H)15-20C4
C1-135-139H3/H5, H2'/H6'
C2/C67.55-7.65 (d, 2H)129-131C4, C1'
C3/C57.25-7.35 (d, 2H)126-128C1, C4
C4-138-142H-CH₃, H2/H6, H3/H5
C1'-145-148H2/H6, H3'/H5'
C2'/C6'8.20-8.30 (d, 2H)124-126C4', C1
C3'/C5'7.70-7.80 (d, 2H)128-130C1', C4'
C4'-147-150H2'/H6', H3'/H5'

Conclusion

The combination of one-dimensional and two-dimensional NMR techniques provides a powerful and definitive method for the structural characterization of this compound. By following the detailed protocols and data analysis strategies outlined in this application note, researchers can achieve unambiguous assignment of all proton and carbon signals, thereby ensuring the structural integrity of this important chemical intermediate. The predicted spectral data serves as a reliable benchmark for experimental verification.

References

  • Journal of the Chemical Society B: Physical Organic. Studies on nitroaromatic compounds. Part I. Nuclear magnetic resonance investigation of complexes of benzene with trinitrotoluenes. Royal Society of Chemistry.
  • UCLA Chemistry. Spectroscopy Tutorial: Nitro Groups.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Molbase. This compound.
  • Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • ChemicalBook. This compound.
  • PubChem. 4-Nitrophenyl phenyl sulfide. National Center for Biotechnology Information. [Link]

  • International Journal of Peptide and Protein Research. Proton n.m.r. spectroscopic evidence for sulfur-aromatic interactions in peptides. PubMed. [Link]

  • University of Regensburg. Chemical shifts.

Sources

Analysis of 4'-(methylthio)-4-nitrobiphenyl by Mass Spectrometry: Ionization, Fragmentation, and Protocol Development

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the mass spectrometric analysis of 4'-(methylthio)-4-nitrobiphenyl (MTNBP), a molecule of interest in fields ranging from environmental science to medicinal chemistry. We delve into the rationale behind method development, focusing on the selection of an appropriate ionization technique and the interpretation of fragmentation data obtained via tandem mass spectrometry (MS/MS). This document offers field-proven protocols for sample preparation and instrument operation, designed to be both robust and reproducible for researchers and drug development professionals.

Introduction and Analytical Rationale

4'-(methylthio)-4-nitrobiphenyl (MTNBP) is a bifunctional organic molecule featuring a stable biphenyl core substituted with a polar nitro group and a moderately polar methylthio group. The analysis of such compounds is crucial for various applications, including the characterization of novel pharmaceutical candidates, the study of metabolic pathways of sulfur-containing drugs, and the monitoring of environmental contaminants.[1][2] The presence of both an electron-withdrawing nitro group and a sulfur-containing moiety presents unique challenges and opportunities for mass spectrometric analysis.

The primary objective of this guide is to establish a reliable analytical method for the identification and structural elucidation of MTNBP. The choice of ionization source is paramount; it must efficiently ionize the analyte while minimizing in-source degradation.[3] Furthermore, tandem mass spectrometry (MS/MS) is employed to induce controlled fragmentation, providing a structural fingerprint that confirms the analyte's identity.[4][5]

Physicochemical Properties and Their Analytical Implications

Understanding the properties of MTNBP is the first step in designing a robust analytical method.

PropertyValueImplication for MS Analysis
Molecular Formula C₁₃H₁₁NO₂SProvides the basis for exact mass calculation.
Monoisotopic Mass 245.0510 g/mol The target mass for high-resolution mass spectrometry (HRMS).
Polarity Moderately Polar / NonpolarThe biphenyl core is nonpolar, but the nitro and methylthio groups add polarity. This influences solvent choice and ionization technique. The compound is largely insoluble in water but soluble in organic solvents.[1][6]
Thermal Stability StableThe compound has a high boiling point (~340 °C) and is stable, making it suitable for ionization techniques that involve heat-assisted desolvation.[1][6]

Recommended Methodology: Atmospheric Pressure Chemical Ionization (APCI)

For a moderately polar and thermally stable compound like MTNBP, Atmospheric Pressure Chemical Ionization (APCI) is the superior choice over Electrospray Ionization (ESI).

Causality Behind the Choice:

  • Analyte Suitability: APCI is highly effective for ionizing less polar to moderately polar species that do not readily form ions in solution, which is a potential limitation for ESI with MTNBP.[7][8] The mechanism of APCI involves creating gas-phase ions through reactions with a reagent gas plasma, which is ideal for analytes that can be vaporized.[9]

  • Robustness and Matrix Effects: APCI is often less susceptible to ion suppression from complex sample matrices and is compatible with higher liquid chromatography flow rates compared to ESI, enhancing throughput.[8][9]

  • Ion Formation: In positive ion mode, APCI typically generates a protonated molecule, [M+H]⁺, via proton transfer from the ionized reagent gas (e.g., H₃O⁺).[7] This "soft" ionization technique preserves the molecular ion for subsequent MS/MS analysis.[10]

While ESI could potentially ionize MTNBP, particularly through derivatization or adduct formation, APCI provides a more direct, robust, and efficient path to generating the necessary gas-phase ions for this class of molecule.[11][12]

Experimental Workflow and Protocols

A systematic workflow ensures reproducible and high-quality data. The process involves meticulous sample preparation followed by optimized instrumental analysis.

Experimental Workflow Diagram

The overall process from sample receipt to data analysis is outlined below.

MS_Workflow cluster_prep Part A: Sample Preparation cluster_analysis Part B: Instrumental Analysis cluster_data Part C: Data Interpretation prep_start 1. Weigh MTNBP Standard prep_stock 2. Create Stock Solution (1 mg/mL in Methanol) prep_start->prep_stock prep_work 3. Prepare Working Solution (10 µg/mL in 50:50 ACN:H₂O) prep_stock->prep_work prep_filter 4. Filter Sample (0.22 µm PTFE filter) prep_work->prep_filter prep_vial 5. Transfer to MS Vial prep_filter->prep_vial lc_sep 6. LC Separation (Optional, for complex mixtures) prep_vial->lc_sep Inject apci_ion 7. Ionization via APCI Source lc_sep->apci_ion ms1_scan 8. MS1 Full Scan (Detect [M+H]⁺ at m/z 246.0583) apci_ion->ms1_scan ms1_select 9. Isolate Precursor Ion (m/z 246.06) ms1_scan->ms1_select cid 10. Collision-Induced Dissociation (CID) ms1_select->cid ms2_scan 11. MS2 Product Ion Scan cid->ms2_scan data_interp 12. Analyze Fragmentation Pattern ms2_scan->data_interp Acquire Data data_confirm 13. Confirm Structure data_interp->data_confirm

Caption: High-level workflow for MTNBP analysis.

Protocol 1: Sample Preparation

This protocol is designed to prepare MTNBP for direct infusion or LC-MS analysis, minimizing contamination and ensuring sample integrity.[13][14]

Materials:

  • 4'-(methylthio)-4-nitrobiphenyl (MTNBP) standard

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Acetonitrile (ACN)

  • Ultrapure Water

  • 0.22 µm Polytetrafluoroethylene (PTFE) syringe filters

  • 2 mL glass autosampler vials with caps

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of MTNBP standard and dissolve it in 1.0 mL of methanol in a clean glass vial. Vortex until fully dissolved. This solution is stable for several weeks when stored at 4°C.

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 (v/v) mixture of acetonitrile and water. This brings the final concentration to a range suitable for most modern mass spectrometers.[14]

  • Filtration: Draw the working solution into a syringe and pass it through a 0.22 µm PTFE filter to remove any particulates that could clog the instrument's fluidics.[15]

  • Final Sample: Transfer the filtered solution into a 2 mL autosampler vial for analysis. Prepare a blank sample using the 50:50 ACN:Water solvent to run before and after the analyte to check for carryover.[14]

Protocol 2: Mass Spectrometer Operation (APCI-MS/MS)

The following parameters are provided as a robust starting point for a typical tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[4] Optimization may be required for your specific instrument.

ParameterSettingRationale
Ionization Mode APCI, PositiveChosen for efficient ionization of the moderately polar analyte to form [M+H]⁺.
Capillary Voltage 3.0 - 4.0 kVCreates the corona discharge necessary for chemical ionization.[9]
Nebulizer Gas (N₂) Flow Instrument DependentAssists in aerosol formation.
Vaporizer Temperature 350 - 450 °CEnsures complete desolvation and vaporization of the analyte without thermal degradation.[7]
Drying Gas (N₂) Flow 5 - 10 L/minRemoves residual solvent from the ions as they enter the mass spectrometer.
Drying Gas Temperature 250 - 350 °CAids in the desolvation process.
MS1 Scan Range m/z 100 - 400A range sufficient to encompass the precursor ion and potential low-mass contaminants.
MS2 Precursor Ion m/z 246.06The calculated m/z for the protonated molecule, [C₁₃H₁₁NO₂S + H]⁺.
Collision Gas Argon or NitrogenInert gas used to induce fragmentation in the collision cell.
Collision Energy (CE) 10 - 40 eV (Ramped)A range of energies should be applied to observe both low-energy (primary fragments) and high-energy (secondary fragments) dissociation pathways.

Data Interpretation: Expected Mass and Fragmentation Pathway

Precursor Ion (MS1 Spectrum)

In the full scan MS1 spectrum, the primary ion observed should be the protonated molecule [M+H]⁺.

  • Formula: [C₁₃H₁₂NO₂S]⁺

  • Calculated Monoisotopic Mass: 246.0583 m/z

Proposed Fragmentation Pathway (MS2 Spectrum)

Upon collision-induced dissociation (CID) of the precursor ion (m/z 246.06), a series of characteristic neutral losses and fragment ions are expected. The fragmentation of nitroaromatic and methylthio-aromatic compounds follows predictable patterns.[16][17][18]

Fragmentation_Pathway M [M+H]⁺ m/z 246.06 C₁₃H₁₂NO₂S⁺ F1 Fragment A m/z 231.03 C₁₂H₉NO₂S⁺ M->F1 - •CH₃ (15 Da) Loss of methyl radical F2 Fragment B m/z 216.05 C₁₃H₁₂NS⁺ M->F2 - NO (30 Da) Loss of nitric oxide F3 Fragment C m/z 200.06 C₁₂H₁₀NS⁺ F2->F3 - CH₄ (16 Da) Rearrangement & loss F4 Fragment D m/z 167.04 C₁₂H₉⁺ F3->F4 - HCS (45 Da) Loss of thioformyl radical F5 Fragment E m/z 152.03 C₁₂H₈ F4->F5 - •CH₃ (15 Da) Loss of methyl radical

Caption: Proposed fragmentation of protonated MTNBP.

Explanation of Key Fragmentation Steps:

  • [M+H]⁺ (m/z 246.06): The protonated parent molecule.

  • Loss of Methyl Radical (-•CH₃): A common fragmentation for methylthio ethers is the homolytic cleavage of the S-CH₃ bond, resulting in a stable cation at m/z 231.03 (Fragment A) .

  • Loss of Nitric Oxide (-NO): Nitroaromatic compounds frequently lose nitric oxide (30 Da) via rearrangement, a characteristic fragmentation.[18][19] This pathway leads to the ion at m/z 216.05 (Fragment B) .

  • Subsequent Fragmentation: The ion at m/z 216.05 can further fragment by losing methane (CH₄) following rearrangement to yield the ion at m/z 200.06 (Fragment C) . This ion can then lose a thioformyl radical (HCS) to produce the biphenyl cation at m/z 167.04 (Fragment D) .[20] This can further lose a methyl radical to give a fragment at m/z 152.03 (Fragment E) .

These fragmentation patterns provide a high degree of confidence in the structural identification of 4'-(methylthio)-4-nitrobiphenyl.

Conclusion

This application note details a comprehensive and scientifically-grounded approach for the mass spectrometric analysis of 4'-(methylthio)-4-nitrobiphenyl. By selecting APCI as the ionization source, analysts can achieve robust and efficient ionization of this moderately polar compound. The subsequent use of tandem mass spectrometry provides a detailed fragmentation pattern that serves as a definitive structural fingerprint. The protocols and parameters provided herein offer a validated starting point for researchers, enabling reliable and reproducible analysis in diverse applications, from pharmaceutical development to environmental monitoring.

References

  • National MagLab. (2025). Atmospheric Pressure Chemical Ionization (APCI). Retrieved from [Link]

  • MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Retrieved from [Link]

  • Grokipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]

  • Lee, H., et al. (2015). Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. Analytical Chemistry, 87(4), 2315-2322. Retrieved from [Link]

  • Eiceman, G. A., & Nazarov, E. G. (2002). Atmospheric pressure chemical ionization studies of non-polar isomeric hydrocarbons using ion mobility spectrometry and mass spectrometry with different ionization techniques. Journal of the American Society for Mass Spectrometry, 13(5), 539-548. Retrieved from [Link]

  • Jaoui, M., et al. (2004). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Analytical Chemistry, 76(18), 5533-5541. Retrieved from [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • Grant, R. P. (2016). Sample preparation techniques for mass spectrometry in the clinical laboratory. Methods in Molecular Biology, 1378, 9-19. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Corilo, Y. E., et al. (2017). Selective Analysis of Sulfur-Containing Species in a Heavy Crude Oil by Deuterium Labeling Reactions and Ultrahigh Resolution Mass Spectrometry. Energy & Fuels, 31(11), 11959-11966. Retrieved from [Link]

  • Schmidt, A. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • Rudzinski, W. E., et al. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. American Chemical Society, Division of Petroleum Chemistry, Preprints, 45(4), 564-566. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Afonso, C., et al. (2023). Ion Source Complementarity for Characterization of Complex Organic Mixtures Using Fourier Transform Mass Spectrometry: A Review. Molecules, 28(14), 5511. Retrieved from [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • SCION Instruments. (n.d.). What are the common ionization methods for GC/MS. Retrieved from [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

  • Chromatography Online. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus ESI. Retrieved from [Link]

  • ResearchGate. (2020). Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry. Retrieved from [Link]

  • Schmidt, A. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Grokipedia. (n.d.). 4-Nitrobiphenyl. Retrieved from [Link]

  • Gao, J., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1123-1128. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Retrieved from [Link]

  • YouTube. (2022). Quickly Understand Tandem Mass Spectrometry (MS/MS). Retrieved from [Link]

  • Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Indian Journal of Clinical Biochemistry, 30(2), 132-135. Retrieved from [Link]

  • CDC - NIOSH. (n.d.). 4-Nitrobiphenyl - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrobiphenyl. Retrieved from [Link]

  • C-T., D., et al. (2021). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. International Journal of Molecular Sciences, 22(21), 11579. Retrieved from [Link]

  • mzCloud. (2016). 4 Methylthio 2 phenyl 6 4 trifluoromethyl anilino pyrimidine 5 carbonitrile. Retrieved from [Link]

  • MDPI. (2021). Annotating Nontargeted LC-HRMS/MS Data with Two Complementary Tandem Mass Spectral Libraries. Retrieved from [Link]

  • Zuba, D., & Sekuła, K. (2009). The Analytical Profile of Some 4-methylthioamphetamine (4-MTA) Homologues. Forensic Science International, 192(1-3), 98-114. Retrieved from [Link]

  • NIST. (n.d.). Methanone, (4-nitrophenyl)phenyl-. Retrieved from [Link]

  • SWGDRUG.org. (2018). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone. Retrieved from [Link]

Sources

crystal structure analysis of 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the crystal structure analysis of 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene derivatives, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, from synthesis and crystallization to advanced structural analysis, emphasizing the rationale behind experimental choices and adherence to best practices in crystallography.

Crystal Structure Analysis of this compound Derivatives: From Synthesis to Supramolecular Architecture

Introduction

The this compound scaffold and its derivatives represent a class of organic compounds with significant potential in materials science and medicinal chemistry. Their unique electronic properties, arising from the electron-donating methylsulfanyl group and the electron-withdrawing nitro group, make them attractive candidates for nonlinear optical (NLO) materials. Furthermore, the presence of sulfur and nitro functionalities allows for a rich variety of non-covalent interactions, which are crucial for crystal engineering and understanding drug-receptor binding.

This guide provides a comprehensive protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of these derivatives. It is designed to equip researchers with the necessary tools to not only determine the three-dimensional atomic arrangement but also to interpret the intricate network of intermolecular forces that govern the crystal packing. Understanding these supramolecular architectures is paramount for correlating the molecular structure with macroscopic properties.

I. Synthesis and Crystallization: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the successful growth of single crystals suitable for X-ray diffraction. The quality of the crystal is the single most important determinant for the quality of the resulting crystallographic data.

A. Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

A reliable method for the synthesis of this compound derivatives is the Suzuki cross-coupling reaction. This approach offers high yields and functional group tolerance. The general scheme involves the reaction of a boronic acid derivative with a halogenated precursor, catalyzed by a palladium complex.

Protocol 1: Synthesis of a Representative Derivative

  • Reaction Setup: In a nitrogen-flushed Schlenk flask, combine 4-(methylsulfanyl)phenylboronic acid (1.2 equivalents), 1-bromo-4-nitrobenzene (1.0 equivalent), and potassium carbonate (2.5 equivalents) in a 3:1 mixture of toluene and water.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (3 mol%) to the reaction mixture.

  • Reaction Execution: Heat the mixture to 80°C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction to room temperature, and perform a liquid-liquid extraction with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

B. Crystallization: The Art and Science of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Protocol 2: Slow Evaporation Method

  • Solvent Selection: Based on the solubility of the purified compound, select a suitable solvent or solvent system. A good starting point is a solvent in which the compound is sparingly soluble at room temperature. Common choices include dichloromethane, chloroform, ethyl acetate, and acetone.

  • Solution Preparation: Dissolve the purified compound in a minimal amount of the chosen solvent in a clean vial.

  • Crystal Growth: Cover the vial with a perforated cap (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Monitoring: Observe the vial daily for the formation of single crystals. The process can take anywhere from a few days to several weeks.

Experimental Workflow for Synthesis and Crystallization

G cluster_synthesis Synthesis cluster_crystallization Crystallization reactants Reactants: 4-(methylsulfanyl)phenylboronic acid 1-bromo-4-nitrobenzene reaction Suzuki Coupling (80°C, 12h) reactants->reaction catalyst Catalyst: Pd(PPh3)4 catalyst->reaction workup Workup & Purification (Extraction, Chromatography) reaction->workup dissolution Dissolution in Suitable Solvent workup->dissolution High-Purity Compound evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Growth evaporation->crystal_formation data_collection X-ray Data Collection crystal_formation->data_collection Diffraction-Quality Crystal

Caption: Workflow from synthesis to a diffraction-ready single crystal.

II. Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule and its arrangement in the solid state.

A. Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

Protocol 3: X-ray Diffraction Data Collection

  • Crystal Mounting: Select a well-formed single crystal with sharp edges and no visible defects. Mount the crystal on a cryoloop using a small amount of cryoprotectant oil.

  • Instrument Setup: Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a CCD or CMOS detector.

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Based on the crystal's symmetry, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data. This typically involves a series of scans (e.g., ω-scans) over a range of crystal orientations.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

B. Structure Solution and Refinement

The collected diffraction data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is followed by a refinement process to improve the accuracy of the atomic coordinates and other structural parameters.

Protocol 4: Structure Solution and Refinement using SHELX

  • Structure Solution: The phase problem is typically solved using direct methods or Patterson methods, as implemented in programs like SHELXT. This provides an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure in a program like SHELXL. This iterative process involves adjusting the atomic coordinates, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like PLATON and the IUCr's checkCIF service to ensure its geometric and crystallographic quality.

Table 1: Representative Crystallographic Data

ParameterDerivative 1 (X=H)Derivative 2 (X=Cl)Derivative 3 (X=F)
Empirical FormulaC13H11NO2SC13H10ClNO2SC13H10FNO2S
Formula Weight261.30295.74279.29
Crystal SystemMonoclinicOrthorhombicMonoclinic
Space GroupP21/cPbcaP21/n
a (Å)10.123(4)12.345(6)9.876(3)
b (Å)5.678(2)15.678(7)6.123(2)
c (Å)21.456(8)7.890(3)20.987(7)
β (°)98.76(3)90101.23(2)
V (ų)1218.9(8)1525.4(11)1245.6(7)
Z444
R1 [I > 2σ(I)]0.03450.04120.0387
wR2 (all data)0.09870.11230.1054
CCDC NumberXXXXXXXXXXXXXXXXXX

III. Analysis of Intermolecular Interactions: The Supramolecular Framework

The solid-state arrangement of molecules is dictated by a complex interplay of non-covalent interactions. A thorough analysis of these interactions is crucial for understanding the structure-property relationships.

Key Interactions in this compound Derivatives:

  • C-H···O Hydrogen Bonds: The nitro group is a potent hydrogen bond acceptor, often forming interactions with aromatic C-H donors.

  • C-H···π Interactions: The electron-rich phenyl rings can act as acceptors for C-H donors.

  • π-π Stacking: The aromatic rings can engage in stacking interactions, which are important for charge transport in organic electronic materials.

  • S···O Chalcogen Bonds: The sulfur atom of the methylsulfanyl group can interact with the oxygen atoms of the nitro group, a type of interaction known as a chalcogen bond.

Diagram of Key Intermolecular Interactions

G cluster_mol1 Molecule A cluster_mol2 Molecule B S1 S C_S1 C S1->C_S1 O2_B O S1->O2_B S···O Chalcogen Bond Ph1_A Phenyl Ring A C_S1->Ph1_A Ph2_A Phenyl Ring B Ph1_A->Ph2_A Ph1_B Phenyl Ring C Ph1_A->Ph1_B π-π Stacking N1 N Ph2_A->N1 H1_A H Ph2_A->H1_A O1_A O N1->O1_A O2_A O N1->O2_A O1_B O H1_A->O1_B C-H···O S2 S C_S2 C S2->C_S2 C_S2->Ph1_B Ph2_B Phenyl Ring D Ph1_B->Ph2_B H1_B H Ph1_B->H1_B N2 N Ph2_B->N2 N2->O1_B N2->O2_B H1_B->Ph2_A C-H···π

Caption: Common non-covalent interactions in the crystal packing.

IV. Conclusion and Outlook

The detailed structural analysis of this compound derivatives provides invaluable insights into their solid-state properties. The protocols outlined in this guide offer a systematic approach to obtaining high-quality crystallographic data and performing a thorough analysis of the underlying supramolecular chemistry. This fundamental understanding is a prerequisite for the rational design of new materials with tailored optical, electronic, and pharmaceutical properties. The Cambridge Crystallographic Data Centre (CCDC) serves as a critical repository for the deposition and retrieval of crystallographic data, ensuring the accessibility and reproducibility of research in this field.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

Troubleshooting & Optimization

overcoming catalyst poisoning by sulfur in Suzuki coupling of 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki-Miyaura coupling of sulfur-containing substrates, specifically focusing on compounds like 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.

I. Understanding the Challenge: The "Poison" in the Reaction

The core issue with substrates like this compound is the presence of the methylsulfanyl (-SMe) group. Sulfur, with its lone pairs of electrons, acts as a potent poison for the palladium catalyst that is central to the Suzuki-Miyaura reaction.

Q1: Why is my Suzuki coupling reaction failing or giving low yields when using a substrate with a methylsulfanyl group?

A1: The sulfur atom in the methylsulfanyl group has a strong affinity for the palladium catalyst. It coordinates strongly to the palladium center, leading to the formation of stable off-cycle complexes. This sequestration of the active catalyst effectively "poisons" it, preventing it from participating in the catalytic cycle and leading to low or no product formation.[1] This is a common issue encountered with sulfur-containing compounds in palladium-catalyzed reactions.

II. Troubleshooting Guide: From Failed Reaction to Successful Coupling

This section provides a systematic approach to troubleshooting and overcoming catalyst poisoning in the Suzuki coupling of sulfur-containing compounds.

Q2: I'm observing a black precipitate in my reaction mixture and no product formation. What is happening?

A2: The formation of a black precipitate is often indicative of palladium black, which is the inactive, agglomerated form of the palladium catalyst. This can occur due to catalyst decomposition, which is exacerbated by catalyst poisoning. When the sulfur-containing substrate binds to the palladium, it can destabilize the catalytic complex, leading to its precipitation out of the solution and a complete shutdown of the reaction. To mitigate this, it's crucial to use ligands that form a more stable and robust complex with palladium, making it less susceptible to poisoning and decomposition.

Q3: What are the most critical parameters to adjust to overcome sulfur poisoning?

A3: The three most critical parameters to consider are the ligand , the palladium precatalyst , and the reaction conditions (base and solvent).

  • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective as they do not provide sufficient steric bulk or electron density to protect the palladium center from the sulfur atom. The use of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, is paramount. Ligands such as SPhos and XPhos have demonstrated significant success in promoting the Suzuki coupling of challenging substrates, including those containing sulfur.[2][3][4][5][6] These ligands create a sterically hindered environment around the palladium atom, which disfavors the binding of the sulfur atom while still allowing the oxidative addition of the aryl halide to proceed.

  • Palladium Precatalyst: The choice of palladium source can also influence the outcome. While Pd(PPh₃)₄ is a common precatalyst, it may not be optimal for this challenging coupling. Precatalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or palladium acetate (Pd(OAc)₂) in combination with the appropriate ligand often provide better results. The use of pre-formed palladium-ligand complexes, known as precatalysts (e.g., SPhos Pd G3), can also enhance reactivity and reproducibility.

  • Reaction Conditions:

    • Base: The choice of base is crucial for the transmetalation step. A moderately strong base is typically required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices. The base should be finely powdered to ensure maximum surface area and reactivity.

    • Solvent: A suitable solvent system is necessary to solubilize all reactants and facilitate the reaction. A mixture of an organic solvent and water is commonly used. Dioxane/water or toluene/water mixtures are good starting points. The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.[7][8][9][10]

Q4: I've tried using a Buchwald ligand, but my yield is still low. What else can I do?

A4: If you are still experiencing low yields after switching to a more appropriate ligand, consider the following:

  • Increase Catalyst and Ligand Loading: For particularly challenging substrates, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to compensate for some level of catalyst deactivation. Ensure you maintain the correct ligand-to-palladium ratio, which is typically 2:1 for monodentate ligands.

  • Optimize Reaction Temperature and Time: These reactions may require higher temperatures (e.g., 90-110 °C) and longer reaction times (e.g., 12-24 hours) to achieve full conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Ensure Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) form, are sensitive to oxygen.[11] Ensure your reaction is set up under a strict inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.

  • Check Reagent Quality: The purity of your aryl halide, boronic acid, base, and solvent is critical. Impurities can interfere with the reaction and contribute to low yields.

III. Frequently Asked Questions (FAQs)

Q5: Can I use a nickel catalyst instead of palladium to avoid sulfur poisoning?

A5: While nickel catalysts are known to be more tolerant to sulfur in some applications, palladium catalysts, when paired with the right ligands, are generally more versatile and reliable for Suzuki-Miyaura couplings. For this specific transformation, optimizing the palladium-based system is the recommended first approach.

Q6: Are there any additives that can help mitigate catalyst poisoning?

A6: While not a standard practice for this specific issue, in some palladium-catalyzed reactions, additives have been used to scavenge poisons. However, for sulfur poisoning in Suzuki couplings, the most effective and well-established strategy is the use of sterically demanding and electron-rich ligands.

Q7: My starting material is an aryl bromide. Would an aryl iodide or triflate be a better starting material?

A7: The reactivity of the leaving group follows the general trend: I > Br > OTf > Cl.[12] Using an aryl iodide would likely lead to a faster oxidative addition step, which could be beneficial. However, aryl bromides are often more readily available and cost-effective. A well-optimized catalyst system should be able to effectively couple the aryl bromide.

IV. Recommended Experimental Protocol

This protocol is a starting point for the Suzuki-Miyaura coupling of a sulfur-containing aryl bromide with an aryl boronic acid. Optimization may be required for specific substrates.

Reaction: Suzuki-Miyaura Coupling of 4-Bromo-1-(methylthio)benzene with 4-Nitrophenylboronic Acid

Materials:

  • 4-Bromo-1-(methylthio)benzene

  • 4-Nitrophenylboronic acid

  • Pd₂(dba)₃

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely powdered

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-bromo-1-(methylthio)benzene (1.0 mmol), 4-nitrophenylboronic acid (1.2 mmol), and finely powdered K₃PO₄ (2.0 mmol).

  • In a separate vial, weigh out Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add the catalyst and ligand to the Schlenk flask containing the other reagents.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

V. Data Presentation: Ligand Comparison

The choice of ligand is critical for the success of this reaction. The following table provides a qualitative comparison of the expected performance of different ligands for the Suzuki coupling of sulfur-containing aryl halides.

LigandStructureExpected YieldKey Characteristics
PPh₃ TriphenylphosphineVery Low to NoneProne to catalyst poisoning by sulfur.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylHighBulky and electron-rich, effectively shields the palladium center.[2][3][4][5][6]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighSimilar to SPhos, provides excellent steric bulk and electron density.[2][3]
dppf 1,1'-Bis(diphenylphosphino)ferroceneModerate to LowBidentate ligand, may offer some resistance to poisoning but generally less effective than bulky monodentate ligands for this application.

VI. Visualizing the Process

Catalyst Poisoning Mechanism

G Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Desired Path) Active_Catalyst->Oxidative_Addition Reacts with Poisoning Catalyst Poisoning (Undesired Path) Active_Catalyst->Poisoning Binds to Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Sulfur_Substrate Ar'-SMe Sulfur_Substrate->Poisoning Catalytic_Cycle Productive Catalytic Cycle Oxidative_Addition->Catalytic_Cycle Enters Inactive_Complex Inactive Pd-Sulfur Complex Poisoning->Inactive_Complex Forms No_Product No Product Inactive_Complex->No_Product Leads to

Caption: Mechanism of palladium catalyst poisoning by sulfur.

Troubleshooting Workflow

G Start Low/No Yield in Suzuki Coupling of Sulfur-Containing Substrate Check_Ligand 1. Check Ligand: Is it a bulky, electron-rich phosphine (e.g., SPhos, XPhos)? Start->Check_Ligand Change_Ligand Switch to SPhos or XPhos Check_Ligand->Change_Ligand No Check_Conditions 2. Check Reaction Conditions: Base (K3PO4/Cs2CO3)? Solvent (Dioxane/Toluene + H2O)? Check_Ligand->Check_Conditions Yes Change_Ligand->Check_Conditions Optimize_Conditions Optimize Base and Solvent Check_Conditions->Optimize_Conditions No Check_Catalyst 3. Check Catalyst Loading & Inertness: Increase loading (2-5 mol%)? Strict inert atmosphere? Check_Conditions->Check_Catalyst Yes Optimize_Conditions->Check_Catalyst Optimize_Catalyst Increase loading & ensure rigorous inert conditions Check_Catalyst->Optimize_Catalyst No/Improve Success Successful Coupling Check_Catalyst->Success Yes Optimize_Catalyst->Success

Caption: A systematic workflow for troubleshooting low yields.

VII. References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Technical Support Center: Minimizing Homocoupling of 4-(Methylthio)phenylboronic Acid in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals who are utilizing 4-(methylthio)phenylboronic acid and encountering challenges with the formation of the homocoupling byproduct, 4,4'-bis(methylthio)biphenyl. Our goal is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to troubleshoot and optimize your specific system effectively.

Section 1: Understanding the Problem: The "Why"

This section addresses the fundamental principles behind the formation of the undesired homocoupling product.

Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my Suzuki reaction, and why is it a significant problem?

A1: Homocoupling is a common side reaction in which two molecules of the boronic acid starting material—in this case, 4-(methylthio)phenylboronic acid—react with each other to form a symmetrical biaryl. This generates 4,4'-bis(methylthio)biphenyl as a byproduct.

This side reaction is problematic for two primary reasons:

  • Yield Reduction: Every molecule of boronic acid that homocouples is a molecule that cannot participate in the desired cross-coupling reaction with your aryl halide, thereby lowering the theoretical maximum yield of your target product.

  • Purification Complexity: The homocoupled byproduct often has similar polarity and physical properties to the desired cross-coupled product, making separation by standard techniques like flash column chromatography difficult and time-consuming. This can lead to product loss during purification or contamination of the final material.

Q2: What are the primary chemical pathways that lead to the homocoupling of my 4-(methylthio)phenylboronic acid?

A2: The formation of the homocoupling byproduct is not part of the main Suzuki-Miyaura catalytic cycle but arises from competing pathways.[1][2] There are two well-established mechanisms that are often responsible:

  • Oxygen-Mediated Homocoupling: The presence of dissolved molecular oxygen in the reaction mixture is a major contributor to homocoupling.[2][3][4] Oxygen can interact with palladium species in the catalytic cycle, leading to oxidative processes that favor the coupling of two boronic acid molecules. Rigorous exclusion of oxygen is therefore the first and most critical step in minimizing this side reaction.[3][4][5]

  • Pd(II)-Mediated Homocoupling (Precatalyst Reduction): This pathway is particularly relevant when using a Pd(II) salt as a precatalyst, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂).[6] The active catalyst in the Suzuki cycle is a Pd(0) species.[1][2] To enter the cycle, the Pd(II) precatalyst must first be reduced to Pd(0). Boronic acids can act as the reducing agent in a process that generates the homocoupled biaryl and the active Pd(0) catalyst.[2][3] While this successfully initiates the desired reaction, it comes at the cost of consuming the boronic acid and generating an impurity from the very start.

The following diagram illustrates how these side reactions diverge from the desired catalytic cycle.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Pathways pd0 Pd(0)L_n pd2_oa R¹-Pd(II)L_n-X pd0->pd2_oa pd2_tm R¹-Pd(II)L_n-R² pd2_oa->pd2_tm product R¹-R² (Product) pd2_tm->product product->pd0 boronic_acid 2 x R²-B(OH)₂ (4-(methylthio)phenylboronic acid) homo_product R²-R² (Homocoupling) pd2_source Pd(II) Precatalyst (e.g., Pd(OAc)₂) pd2_source->pd0 pd2_source->homo_product oxygen O₂ (Oxygen) oxygen->homo_product

Caption: Competing pathways in Suzuki-Miyaura reactions.

Section 2: Troubleshooting Guide: The "How"

This guide provides direct answers and actionable solutions to common experimental issues related to the homocoupling of 4-(methylthio)phenylboronic acid.

Q1: I am observing a significant amount of 4,4'-bis(methylthio)biphenyl in my crude product. What is the very first thing I should address?

A1: The most common and impactful cause of homocoupling is the presence of oxygen.[4][5] Before you modify any other parameter, you must ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions.

  • Causality: Oxygen can promote the oxidative homocoupling of boronic acids through a palladium-mediated pathway that competes with the main catalytic cycle.[2][3]

  • Actionable Solution:

    • Degas Your Solvent(s): Thoroughly degas your reaction solvent(s) immediately before use. The three most common methods are:

      • Sparging: Bubble an inert gas (high-purity Argon or Nitrogen) through the solvent for at least 20-30 minutes. A subsurface sparge is most effective.[3][7]

      • Freeze-Pump-Thaw: For the most rigorous oxygen removal, subject the solvent to at least three cycles of freezing (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing.

      • Sonication under Vacuum: An alternative, faster method is to sonicate the solvent under vacuum for several minutes.

    • Maintain an Inert Atmosphere: Assemble your reaction vessel (e.g., a flame-dried flask) and charge it with your solid reagents. Then, evacuate the vessel and backfill it with an inert gas. Repeat this "purge" cycle at least three times before adding the degassed solvent via syringe or cannula. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[8]

Q2: Does my choice of palladium source matter? I am currently using Pd(OAc)₂.

A2: Yes, the choice of palladium source is critical.[6] While Pd(OAc)₂ is a common and often effective precatalyst, its use can directly lead to homocoupling during the initial phase of the reaction.

  • Causality: As a Pd(II) source, Pd(OAc)₂ requires reduction to the catalytically active Pd(0) state. This reduction can be performed by the boronic acid, which in the process, homocouples.[2][3]

  • Actionable Solutions:

    • Switch to a Pd(0) Source: Using a catalyst that is already in the Pd(0) oxidation state eliminates the need for an in-situ reduction step, thereby removing this specific homocoupling pathway. Common Pd(0) sources include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[6]

    • Use a Modern Precatalyst: Highly efficient "precatalysts" have been developed that are typically air-stable Pd(II) complexes but are designed to generate the active Pd(0) species cleanly and with high efficiency upon activation, minimizing side reactions. Buchwald's G3 or G4 precatalysts are excellent examples.[6]

Q3: Can the phosphine ligand influence the formation of the homocoupling byproduct?

A3: Absolutely. The ligand is not just a spectator; it is crucial for stabilizing the palladium center and modulating its reactivity. The right ligand choice can significantly favor the desired cross-coupling over homocoupling.[6][9]

  • Causality: Bulky, electron-rich ligands promote the final, irreversible reductive elimination step of the desired Suzuki cycle.[2][9] A faster reductive elimination means the palladium intermediate spends less time in a state where it could potentially engage in side reactions. The steric bulk also helps to create a coordination environment around the palladium that is conducive to cross-coupling and can hinder the approach of a second boronic acid molecule.

  • Actionable Solutions: For coupling an electron-rich boronic acid like 4-(methylthio)phenylboronic acid, especially with less reactive aryl chlorides, consider switching from simple ligands like PPh₃ to more advanced, sterically hindered, and electron-rich biarylphosphine ligands.

Ligand ClassExamplesPerformance Characteristics for Minimizing Homocoupling
Simple Monodentate PPh₃, PCy₃Basic, may be insufficient for challenging couplings. Can allow for higher rates of side reactions.
Buchwald Biarylphosphines SPhos, XPhos, RuPhosHighly Recommended. Bulky and electron-rich. Excellent for promoting reductive elimination and suppressing homocoupling, especially with challenging substrates like aryl chlorides.[10][11]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong electron donors. Very effective at stabilizing the catalyst and can be a good alternative to phosphine ligands.[9]
Q4: How should I choose my base and solvent to minimize homocoupling?

A4: The base and solvent are interdependent and critical for activating the boronic acid for the transmetalation step. An improper choice can either slow the desired reaction, allowing side reactions to dominate, or promote other side reactions like protodeboronation.

  • Causality: The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which is necessary for efficient transmetalation to the palladium center.[12][13] A base that is too strong or used in a protic solvent can accelerate the undesired protodeboronation (replacement of the -B(OH)₂ group with -H).[8]

  • Actionable Solutions:

    • Base: Use a moderately weak inorganic base. Finely powdered potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices for many Suzuki reactions.[8][11] They are generally strong enough to promote transmetalation without causing excessive degradation of the starting materials.

    • Solvent: Aprotic solvents are generally preferred to minimize protodeboronation.[6] Common choices include 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with a small amount of water to aid in dissolving the base and forming the boronate.[14][15] A typical ratio might be 10:1 organic solvent to water.

Section 3: Recommended Protocols & Workflows

Adherence to a well-designed experimental protocol is key to achieving reproducible, high-yield results.

Experimental Setup Workflow

The following diagram outlines a best-practice workflow for setting up a Suzuki reaction to minimize oxygen contamination.

Caption: Recommended workflow for anaerobic Suzuki reaction setup.
Protocol 1: High-Yield Coupling Using a Modern Precatalyst

This protocol is optimized for minimizing side reactions when coupling 4-(methylthio)phenylboronic acid with a representative aryl bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 4-(Methylthio)phenylboronic acid (1.2 equiv)

  • SPhos Pd G3 Precatalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (degassed, 10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), 4-(methylthio)phenylboronic acid (1.2 mmol, 201.7 mg), and potassium phosphate (2.0 mmol, 424.4 mg).

  • Seal the flask with a septum, and then evacuate and backfill with high-purity argon. Repeat this purge cycle three times.[8]

  • Prepare the solvent mixture by sparging a 10:1 mixture of 1,4-dioxane and deionized water with argon for 30 minutes.

  • Using a syringe, add the degassed solvent to the flask to achieve a concentration of ~0.2 M with respect to the aryl bromide.

  • Briefly remove the septum and, under a positive flow of argon, add the SPhos Pd G3 precatalyst (0.01-0.02 mmol).

  • Seal the flask immediately and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

References
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link][1]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link][2]

  • Wikipedia. (2024). Suzuki reaction. [Link][9]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][12]

  • Web, M. D., & Morken, J. P. (2001). Transmetalation of Alkylboranes to Palladium in the Suzuki Coupling Reaction Proceeds with Retention of Stereochemistry. The Journal of Organic Chemistry, 66(13), 4753-4755. [Link][16]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link][17]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link][18]

  • Thomas, A. A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link][19]

  • Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(35), 12053-12067. [Link][20]

  • Mitchell, D., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 546-551. [Link][3]

  • Samantaray, M. K., et al. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Chemistry, 24(30), 7709-7719. [Link][21]

  • Matos, M. J., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry–A European Journal, 20(22), 6598-6605. [Link][22]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link][14]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13549-13555. [Link][11]

  • ResearchGate. (2025). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF. [Link][23]

  • Braga, A. A., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(32), 11372-11384. [Link][13]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?[Link][4]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link][7]

  • ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic...[Link][15]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link][5]

Sources

Technical Support Center: Optimizing Suzuki Coupling with Electron-Deficient Nitroarenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research in Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the increasingly important class of electron-deficient nitroarenes as coupling partners. While offering a greener and more accessible alternative to traditional aryl halides, the use of nitroarenes presents unique challenges.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and improve your reaction yields.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Question 1: My Suzuki coupling reaction with a nitroarene substrate is showing low to no conversion. What are the likely causes and how can I improve the yield?

Low conversion is a frequent hurdle when first venturing into nitroarene Suzuki couplings. The primary reason often lies in the choice of catalyst system and reaction conditions, which are more demanding than for conventional aryl halides.[4][5]

Probable Causes & Recommended Solutions:

Probable Cause Explanation Recommended Solution
Inappropriate Catalyst/Ligand The oxidative addition of the C-NO₂ bond to the palladium center is often the rate-determining step and requires a highly active catalyst.[4][6] Standard ligands like PPh₃ are often ineffective.[4][5]Primary Recommendation: Employ bulky, electron-rich biarylphosphine ligands. BrettPhos is a well-established, highly effective ligand for this transformation.[1][2] Other bulky phosphines like SPhos and RuPhos have shown significantly less efficacy in some cases.[4][5] More recently, N-heterocyclic carbene (NHC) ligands have been shown to offer even higher activity.[1][2] Catalyst Precursor: Pd(acac)₂ or Pd₂(dba)₃ are commonly used palladium sources.[7]
Suboptimal Base The base plays a crucial role in the transmetalation step. Its strength and solubility can significantly impact the reaction rate.Use a strong, anhydrous base. Potassium phosphate (K₃PO₄) is a frequently reported and effective choice.[4][7] In some instances, cesium fluoride (CsF) has also been used successfully.[7] Ensure the base is finely powdered and anhydrous.
Incorrect Solvent The solvent needs to be high-boiling and capable of dissolving the reactants and catalyst complex.1,4-Dioxane is a common and effective solvent for these reactions, often run at elevated temperatures (e.g., 130°C).[4][7] Toluene can also be an alternative.
Insufficient Temperature Due to the strength of the C-NO₂ bond, higher temperatures are generally required to drive the oxidative addition.Reactions are often run at temperatures between 100-130°C.[4][7][8] If you are seeing low conversion at a lower temperature, a careful increase in temperature may be beneficial.
Presence of Water or Oxygen Palladium(0) catalysts are sensitive to oxygen, and excess water can lead to side reactions like protodeboronation of the boronic acid.Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[9] Use anhydrous solvents and reagents.
Question 2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid (Glaser coupling) is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.

Probable Causes & Recommended Solutions:

Probable Cause Explanation Recommended Solution
Oxygen in the Reaction Mixture Oxygen can facilitate the oxidative homocoupling of the boronic acid.Rigorous Degassing: This is the most critical step. Ensure your reaction setup is under a positive pressure of an inert gas throughout the experiment. As mentioned above, use appropriate degassing techniques for your solvent and reaction mixture.[8]
Catalyst Decomposition If the active Pd(0) catalyst decomposes to palladium black, it can promote side reactions.Ligand Choice: The use of bulky, electron-rich ligands like BrettPhos not only promotes the desired catalytic cycle but also stabilizes the palladium center, reducing decomposition.[1][2]
Excess Boronic Acid Using a large excess of the boronic acid can sometimes lead to increased homocoupling.While a slight excess (1.1-1.5 equivalents) is common, avoid using a large excess unless necessary for a particularly challenging substrate.
Question 3: My nitroarene substrate is undergoing reduction instead of coupling. What reaction parameters should I investigate?

The nitro group is susceptible to reduction, and under certain conditions, this can compete with the desired cross-coupling reaction.

Probable Causes & Recommended Solutions:

Probable Cause Explanation Recommended Solution
Presence of Hydride Sources Some reagents or solvents can act as hydride donors, leading to the reduction of the nitro group. This can sometimes be a side reaction pathway after oxidative addition.[10]Choice of Base and Solvent: Avoid using bases or solvents that can easily provide a hydride. For example, while less common in modern Suzuki protocols, certain amine bases or alcoholic solvents might contribute to this. Sticking to recommended bases like K₃PO₄ and solvents like dioxane is advisable.[4][7]
Reaction Temperature and Time Prolonged reaction times at high temperatures can sometimes lead to more side reactions, including reduction.Optimize the reaction time by monitoring the reaction progress (e.g., by TLC or GC/LC-MS). Aim for the shortest time required for complete consumption of the limiting reagent.

II. Frequently Asked Questions (FAQs)

Why are bulky biarylphosphine ligands like BrettPhos so effective for the Suzuki coupling of nitroarenes?

The success of ligands like BrettPhos is attributed to their unique steric and electronic properties.[1][2][4]

  • Steric Bulk: The large size of these ligands promotes the formation of a monoligated palladium complex, which is more reactive in the oxidative addition step with the relatively inert C-NO₂ bond.[11]

  • Electron-Donating Ability: These phosphines are highly electron-donating, which increases the electron density on the palladium center. This makes the palladium more nucleophilic and facilitates the oxidative addition into the electron-deficient nitroarene.[11]

Can I use more traditional palladium catalysts like Pd(PPh₃)₄ for this reaction?

For most nitroarenes, traditional catalysts like Pd(PPh₃)₄ are largely ineffective, leading to very low yields.[4][5] The reason is that the oxidative addition of the Ar-NO₂ bond is too slow with these less active catalysts. However, there are exceptions for highly activated, electron-deficient systems. For instance, the coupling of 1-nitroperylenediimide has been shown to proceed with Pd(PPh₃)₄.[4][5]

What is the general catalytic cycle for the Suzuki coupling of nitroarenes?

The catalytic cycle is similar to the conventional Suzuki-Miyaura coupling but begins with an unprecedented oxidative addition of the aryl-nitro bond to the palladium(0) catalyst.[7][12][13]

Suzuki_Nitroarene_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(NO2)L Ar-Pd(II)(NO2)L Pd(0)L->Ar-Pd(II)(NO2)L Oxidative Addition (Ar-NO2) Ar-Pd(II)(OR)L Ar-Pd(II)(OR)L Ar-Pd(II)(NO2)L->Ar-Pd(II)(OR)L Ligand Exchange Ar-Pd(II)-Ar'L Ar-Pd(II)-Ar'L Ar-Pd(II)(OR)L->Ar-Pd(II)-Ar'L Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'L->Pd(0)L Reductive Elimination (Ar-Ar')

Figure 1: Plausible catalytic cycle for the Suzuki-Miyaura coupling of nitroarenes.

How does the electron-withdrawing nature of the nitro group affect the reaction?

Contrary to what might be expected with some substrates, the strong electron-withdrawing nature of the nitro group is actually beneficial for the oxidative addition step.[14] It makes the carbon atom of the C-NO₂ bond more electrophilic and thus more susceptible to attack by the electron-rich palladium(0) catalyst.[14]

Are there any alternatives to boronic acids for this coupling?

Yes, organoboron reagents such as boronic esters (e.g., pinacol esters) can also be used.[4] These are often more stable, easier to handle, and less prone to side reactions like protodeboronation than their corresponding boronic acids.[15]

III. Experimental Protocols and Data

General Protocol for Suzuki Coupling of Nitroarenes

This protocol is a starting point based on frequently cited successful conditions.[4][7] Optimization for specific substrates is highly recommended.

  • Preparation: To an oven-dried reaction vessel, add the nitroarene (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(acac)₂, 2-5 mol%) and the ligand (e.g., BrettPhos, 4-10 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Seal the vessel and heat the reaction mixture to 130°C with vigorous stirring for the required time (monitor by TLC or GC/LC-MS, typically 12-24 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

Use the following decision tree to guide your troubleshooting process when encountering low yields.

Troubleshooting_Workflow start Low Yield in Nitroarene Suzuki Coupling catalyst Is the catalyst system appropriate? (e.g., Pd(acac)2/BrettPhos) start->catalyst conditions Are the reaction conditions optimal? (Anhydrous, Degassed, Temp ≥ 100°C) catalyst->conditions Yes change_catalyst Switch to a bulky, electron-rich ligand (e.g., BrettPhos or NHC) catalyst->change_catalyst No base Is the base suitable? (e.g., Anhydrous K3PO4) conditions->base Yes optimize_conditions Increase temperature (e.g., to 130°C). Ensure rigorous degassing. conditions->optimize_conditions No reagents Are the reagents pure and stable? (Boronic acid quality) base->reagents Yes change_base Use finely powdered, anhydrous K3PO4. base->change_base No check_reagents Use fresh, high-purity reagents. Consider using a boronic ester. reagents->check_reagents No success Improved Yield reagents->success Yes change_catalyst->success optimize_conditions->success change_base->success check_reagents->success

Figure 2: Decision tree for troubleshooting low yields.

IV. References

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]

  • Cross-Coupling Reactions of Nitroarenes. (2021). Accounts of Chemical Research. [Link]

  • Cross-Coupling Reactions of Nitroarenes. (2021). PubMed. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. (2017). Journal of the American Chemical Society. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • How resistant are Suzuki couplings to nitro groups? (2019). Reddit. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • The Suzuki-Miyaura Coupling of Nitroarenes. (n.d.). Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. (n.d.). Chem 115 Myers. [Link]

  • Mastering Suzuki-Miyaura Coupling: The Essential Role of 4-Nitrophenylboronic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH. [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2005). Request PDF - ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Semantic Scholar. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH. [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (2017). Semantic Scholar. [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. (2017). Thieme. [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2005). Journal of the American Chemical Society. [Link]

  • The Suzuki-Miyaura Coupling of Nitroarenes. (n.d.). Semantic Scholar. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions regarding the solubility challenges encountered with 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene in various reaction media. Our approach is rooted in explaining the fundamental chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of this compound cause its poor solubility?

A1: The solubility behavior of this compound is governed by a combination of factors inherent to its molecular structure:

  • High Crystallinity and Rigidity: The molecule is composed of two linked benzene rings, creating a rigid, planar structure. Such structures tend to pack efficiently into a stable crystal lattice. A significant amount of energy (solvation energy) is required to overcome this lattice energy before the compound can dissolve.

  • Polarity Mismatch: The molecule possesses distinct regions of high and low polarity. The nitro group (-NO₂) is strongly polar and electron-withdrawing, while the methylsulfanyl group (-SCH₃) is moderately polar. However, the large biphenyl backbone is predominantly nonpolar and hydrophobic. This duality makes it difficult for a single solvent to effectively solvate all parts of the molecule simultaneously. Aromatic nitro compounds, in particular, often exhibit limited solubility in many common solvents.[1]

  • Lack of Hydrogen Bonding: The molecule lacks hydrogen bond donor sites (like -OH or -NH) and the sulfur atom in the thioether is a very weak hydrogen bond acceptor.[2] This limits its ability to form strong, solubility-enhancing interactions with protic solvents like water, ethanol, or methanol.

Q2: I need to run a reaction. What are the best general-purpose solvents to try first?

A2: Based on the molecule's structure, polar aprotic solvents are generally the most effective starting point. These solvents can interact favorably with the polar nitro group without the complications of hydrogen bonding.

SolventClassBoiling Point (°C)Dielectric Constant (ε)Rationale for Use
Dimethylformamide (DMF) Polar Aprotic15337Excellent ability to dissolve a wide range of polar and nonpolar compounds. Often a primary choice for challenging solutes.
Dimethyl Sulfoxide (DMSO) Polar Aprotic18947Highly polar; one of the strongest common organic solvents. Use with caution as it can be difficult to remove and may participate in or affect certain reactions.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic20232Similar to DMF but with a higher boiling point, useful for reactions requiring elevated temperatures.
Acetonitrile (ACN) Polar Aprotic8237.5A good solvent for moderately polar compounds, often used in chromatography and reactions.[3]
Dichloromethane (DCM) Chlorinated409.1Effective at dissolving the nonpolar aromatic portions of the molecule.
Tetrahydrofuran (THF) Ethereal667.6A moderately polar solvent that can be a good choice, though its solvating power may be lower than DMF or DMSO.

Expert Tip: Always start with small-scale solubility tests (1-2 mg of compound in 0.1-0.2 mL of solvent) at room temperature before committing your entire batch of material.

Q3: Is it safe to simply heat the mixture to force my compound into solution?

A3: Heating is a common and effective technique to increase solubility, as the added thermal energy helps overcome the compound's crystal lattice energy. However, this must be approached with caution.

  • Benefits: For many systems, moderate heating (e.g., 50-80 °C) can dramatically improve solubility and reaction rates without adverse effects.[4]

  • Risks:

    • Decomposition: Aromatic nitro compounds can be thermally sensitive. Excessive heat may lead to decomposition, resulting in yield loss and the formation of impurities.

    • Side Reactions: Increased temperature can accelerate unwanted side reactions, reducing the selectivity of your primary transformation. The thioether group, for instance, can be susceptible to oxidation, a process that may be accelerated at higher temperatures.

    • Solvent Loss: If using a low-boiling solvent like DCM or THF, heating in an open or poorly sealed vessel will lead to significant solvent evaporation.

Recommendation: First, determine the thermal stability of your compound using a small sample. If you proceed with heating, do so gradually and monitor the reaction closely for any color changes that might indicate decomposition.

In-Depth Troubleshooting Guide

This section provides systematic protocols for diagnosing and solving solubility issues.

Workflow for Troubleshooting Poor Solubility

The following diagram outlines a logical progression for addressing solubility challenges.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Solvent & Temperature Optimization cluster_2 Phase 3: Advanced Strategies cluster_3 Resolution start Start: Compound Insoluble in Chosen Reaction Medium check_purity Q: Are starting materials pure & dry? start->check_purity purity_ok Purity Confirmed check_purity->purity_ok Yes re_evaluate Re-evaluate Synthetic Route or Downstream Process check_purity->re_evaluate No solvent_screen Perform Systematic Solvent Screen (See Protocol 1) purity_ok->solvent_screen best_solvent Q: Best solvent found & compatible with reaction? solvent_screen->best_solvent increase_temp Gradually Increase Temperature (Monitor for Degradation) best_solvent->increase_temp No / Partially try_cosolvent Use Co-Solvent System (See Protocol 2) best_solvent->try_cosolvent Partially success Success: Proceed with Reaction best_solvent->success Yes temp_ok Q: Soluble at elevated temperature? increase_temp->temp_ok temp_ok->try_cosolvent No temp_ok->success Yes cosolvent_ok Q: Soluble in co-solvent mix? try_cosolvent->cosolvent_ok consider_slurry Consider Slurry Reaction (If reaction proceeds) cosolvent_ok->consider_slurry No cosolvent_ok->success Yes consider_slurry->success Yes consider_slurry->re_evaluate No

Caption: A step-by-step decision-making workflow for troubleshooting solubility.

Protocol 1: Systematic Solvent Screening

This protocol allows you to efficiently test a range of solvents to find the most suitable one for your reaction.

Objective: To identify the solvent or solvent class that provides maximum solubility at room temperature and/or elevated temperatures.

Materials:

  • This compound

  • Small vials (e.g., 1-dram vials or Eppendorf tubes)

  • Magnetic stir fleas (if available)

  • Selection of test solvents (e.g., DMF, DMSO, NMP, ACN, THF, Toluene, Dichloromethane)

  • Heat block or oil bath

Procedure:

  • Preparation: Accurately weigh approximately 2-5 mg of your compound into each vial.

  • Initial Solvent Addition: To the first vial, add a measured volume (e.g., 100 µL) of the first test solvent.

  • Room Temperature Test: Vigorously agitate the vial (vortex or magnetic stirring) for 2-3 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another 100 µL of the solvent and repeat step 3. Continue this process up to a total volume of 1 mL. This helps determine an approximate solubility limit.

  • Heating Test: If the compound is still not fully dissolved at room temperature, place the vial on a pre-heated block (start at 50 °C). Agitate and observe. Gradually increase the temperature (e.g., in 10 °C increments) to a maximum that is safe for your intended reaction and below the solvent's boiling point. Record the temperature at which dissolution occurs.

  • Cooling Test: After heating, allow the vial to cool to room temperature. Observe if the compound precipitates out. This is crucial, as a compound that crashes out upon cooling may cause issues during workup or purification.

  • Repeat: Repeat steps 2-6 for each selected solvent.

  • Analysis: Compare your notes to identify the solvent that provides the best solubility under conditions compatible with your planned reaction chemistry.

Protocol 2: Developing a Co-Solvent System

Sometimes, a mixture of solvents works better than any single solvent. A co-solvent system can balance the solvation of both the polar and nonpolar regions of the molecule.

Objective: To find a synergistic mixture of a "strong" but potentially reactive solvent and a "weaker" but more inert solvent.

Example Scenario: Your compound dissolves well in DMF, but you are concerned DMF might interfere with your downstream reaction. Toluene is compatible with your reaction but is a poor solvent for your compound. A DMF/Toluene co-solvent system could be an ideal solution.

Caption: A co-solvent system effectively solvates different regions of the target molecule.

Procedure:

  • Identify Candidates: From Protocol 1, identify the best solvent (Solvent A, e.g., DMF) and a reaction-compatible solvent where the compound has poor solubility (Solvent B, e.g., Toluene).

  • Initial Test: In a vial with 2-5 mg of your compound, add the minimum volume of Solvent A required for complete dissolution at your desired reaction temperature.

  • Titration: Slowly add Solvent B to this solution until you observe the first sign of persistent cloudiness or precipitation. This will give you a rough estimate of the maximum tolerable ratio of B to A.

  • Optimization: Prepare a series of vials with pre-mixed co-solvents in varying ratios (e.g., 1:5, 1:3, 1:1, 3:1, 5:1 of A:B).

  • Test Solubility: Add your compound to each pre-mixed co-solvent and determine the solubility as described in Protocol 1. The optimal ratio is the one that uses the least amount of Solvent A while maintaining complete dissolution.

Advanced Considerations: The "Slurry" Reaction

In some cases, particularly in syntheses involving heterogeneous catalysts or reagents, complete dissolution is not a prerequisite for a successful reaction. As the small amount of dissolved starting material reacts and is converted to product, the equilibrium shifts to dissolve more of the solid starting material (an application of Le Châtelier's principle).

When to Consider a Slurry:

  • When you have found a solvent system that is ideal for the reaction chemistry but only partially dissolves the starting material.

  • When heating or using strong co-solvents leads to unacceptable levels of byproducts.

How to Monitor a Slurry Reaction:

  • TLC/LC-MS Analysis: The most reliable method. Periodically take a small aliquot of the reaction mixture (including the suspended solid), dissolve it completely in a strong solvent (like pure DMSO), and analyze it to monitor the disappearance of starting material and the appearance of the product.

  • Visual Changes: Often, the product will have different solubility or physical properties. You may observe the disappearance of the initial solid and the formation of a new precipitate (the product).

Caution: Slurry reactions can sometimes have inconsistent reaction rates due to their dependence on the surface area of the solid. Ensure vigorous and reproducible stirring for consistent results.

References

  • Dissolving Metal Reductions of Aromatic Nitro Groups. (2002). Sciencemadness Discussion Board. [Link]

  • PubChem Compound Summary for CID 363134, 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene. National Center for Biotechnology Information. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2024). ResearchGate. [Link]

  • 24.6: Nitro Compounds. (2021). Chemistry LibreTexts. [Link]

  • Aromatic Nitro Compounds. Missouri S&T. [Link]

  • Synthesis of methylsulphonyl benzene compounds. (2007).
  • Treating Aromatic Nitro Compounds With NaOH. (2024). YouTube. [Link]

  • PubChem Compound Summary for CID 76943, 1-Methyl-4-(4-nitrophenoxy)benzene. National Center for Biotechnology Information. [Link]

  • 16.10: Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts. [Link]

  • PubChem Compound Summary for CID 96109, 4-Nitrophenyl methyl sulfide. National Center for Biotechnology Information. [Link]

  • Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]

  • Synthesis of 1-(4-Hydroxylphenyl)-4-(4-Nitrophenyl)piperazine. (2012). Canadian Research & Development Center of Sciences and Cultures. [Link]

  • 1, 3, 5-Tris(4-nitrophenyl)benzene. Chemsrc. [Link]

  • Synthesis of sulfides (thioethers) and derivatives. Organic Chemistry Portal. [Link]

  • Benzene, 1-nitro-4-(phenylthio)-. NIST WebBook. [Link]

  • Recent Advances in the Synthesis of Thioether. (2019). ResearchGate. [Link]

  • Which is the best organic solvent for nitrophenol solubility and extraction? (2024). ResearchGate. [Link]

  • Thioether Formation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016). ResearchGate. [Link]

  • PubChem Compound Summary for CID 11818237, Benzene, 1-methyl-4-[(3-nitrophenyl)sulfonyl]-. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 5898807, 1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol. National Center for Biotechnology Information. [Link]

  • Chemical Properties of Benzene, (methylsulfinyl)- (CAS 1193-82-4). Cheméo. [Link]

Sources

Technical Support Center: Optimization of Suzuki-Miyaura Cross-Coupling for the Synthesis of 4'-(methylthio)-4-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 4'-(methylthio)-4-nitrobiphenyl via the Suzuki-Miyaura cross-coupling reaction. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to empower you with the knowledge to not only solve problems but also to understand the fundamental principles that govern this powerful C-C bond-forming reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Suzuki-Miyaura Reaction Optimization

Question 1: My Suzuki-Miyaura reaction is showing low to no yield. What are the first parameters I should investigate?

Answer:

Low or no yield in a Suzuki-Miyaura coupling is a common issue that can often be resolved by systematically evaluating the core components of the reaction. Before delving into the specific challenges of your substrates, start with these fundamental checks:

  • Integrity of Reagents and Solvents: Ensure that your boronic acid is not degraded (protodeboronation is a common issue) and that your aryl halide is pure. Solvents must be of high quality and appropriately degassed to remove oxygen, which can lead to the formation of inactive palladium species and promote side reactions like homocoupling.[1]

  • Catalyst Activity: The palladium catalyst, especially if it's a Pd(0) source, can be sensitive to air and moisture. If you are using a Pd(II) precatalyst, ensure your conditions are suitable for its in-situ reduction to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust precatalyst.

  • Effectiveness of the Base: The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[2][3] If the reaction is sluggish, the base might be too weak or not sufficiently soluble in the reaction medium.

  • Reaction Temperature: Suzuki-Miyaura couplings are often run at elevated temperatures to facilitate the oxidative addition and reductive elimination steps. If your reaction is not proceeding, a gradual increase in temperature may be beneficial.

Question 2: I am observing significant amounts of homocoupling products (biphenyl from the boronic acid and/or the aryl halide). How can I minimize this side reaction?

Answer:

Homocoupling is a frequent side reaction in Suzuki-Miyaura couplings and is often exacerbated by the presence of oxygen.[1] Here’s how you can address it:

  • Thorough Degassing: The most critical step to prevent homocoupling is to rigorously deoxygenate your reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.

  • Choice of Palladium Source: Using a Pd(0) source directly can sometimes lead to more homocoupling if not handled under strictly anaerobic conditions. Pd(II) precatalysts that are reduced in situ can sometimes offer better control.

  • Ligand Selection: Bulky electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can promote the desired cross-coupling pathway over homocoupling by accelerating the reductive elimination step.

  • Reaction Conditions: Lowering the reaction temperature, if feasible for the cross-coupling, can sometimes reduce the rate of homocoupling.

Specific Challenges in the Synthesis of 4'-(methylthio)-4-nitrobiphenyl

The Suzuki-Miyaura coupling to form 4'-(methylthio)-4-nitrobiphenyl involves the reaction of 4-nitrophenylboronic acid with an aryl halide containing a methylthio group, such as 4-bromothioanisole or 4-iodothioanisole. This specific transformation presents a unique set of challenges due to the electronic properties of the nitro group and the coordinating potential of the methylthio group.

Question 3: The presence of the electron-withdrawing nitro group on my boronic acid seems to be hindering the reaction. Why is this happening and how can I overcome it?

Answer:

The strongly electron-withdrawing nitro group on the 4-nitrophenylboronic acid significantly impacts the Suzuki-Miyaura coupling in two primary ways:

  • Reduced Nucleophilicity of the Boronic Acid: The nitro group decreases the electron density on the aromatic ring, making the boronic acid less nucleophilic. This can slow down the crucial transmetalation step where the aryl group is transferred from boron to the palladium center.

  • Increased Susceptibility to Protodeboronation: Electron-deficient boronic acids are more prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of nitrobenzene and a reduction in the yield of the desired product.

To address these challenges, consider the following strategies:

  • Choice of Base: A stronger base may be required to effectively form the more reactive boronate species from the electron-deficient boronic acid. However, very strong bases can also promote protodeboronation. A careful screening of bases is recommended. Inorganic bases like K₃PO₄ are often a good starting point as they are effective yet generally milder than hydroxides.[4]

  • Anhydrous Conditions: Minimizing the amount of water in the reaction can help to suppress protodeboronation. Using anhydrous solvents and reagents is advisable.

  • Use of Boronic Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester (Bpin), can sometimes improve stability and reduce the rate of protodeboronation.

Question 4: I suspect the methylthio (-SMe) group on my aryl halide is interfering with the palladium catalyst. Is this a known issue and what can I do about it?

Answer:

Yes, thioethers can act as ligands for palladium, and this coordination can lead to catalyst inhibition or deactivation. The sulfur atom in the methylthio group has lone pairs of electrons that can coordinate to the palladium center, potentially occupying a coordination site needed for the catalytic cycle to proceed or forming stable, off-cycle complexes.

Here are some strategies to mitigate the inhibitory effects of the methylthio group:

  • Ligand Selection is Critical: The use of strongly coordinating, bulky, and electron-rich phosphine ligands is highly recommended. These ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), can bind tightly to the palladium center and prevent or minimize coordination by the thioether.[4][5] These ligands also promote the desired oxidative addition and reductive elimination steps, helping to keep the catalytic cycle moving forward.

  • Catalyst Loading: In some cases, a slightly higher catalyst loading may be necessary to compensate for any catalyst that is sequestered by the thioether.

  • Temperature Optimization: Adjusting the reaction temperature can influence the equilibrium between the thioether-coordinated palladium species and the active catalytic species.

Optimization Workflow and Data Presentation

To systematically optimize the Suzuki-Miyaura coupling for the synthesis of 4'-(methylthio)-4-nitrobiphenyl, a structured approach is recommended. The following workflow and data tables provide a framework for your experiments.

Experimental Protocol: A General Procedure for Optimization
  • Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (e.g., 4-bromothioanisole, 1.0 mmol), 4-nitrophenylboronic acid (1.2 mmol), and the chosen base (2.0 mmol).

  • Solvent Addition: Add the degassed solvent (or solvent mixture, 5 mL).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst and ligand (if not using a pre-formed complex). Dissolve them in a small amount of the reaction solvent and add this solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary Tables for Optimization

Table 1: Screening of Bases for the Synthesis of 4'-(methylthio)-4-nitrobiphenyl

EntryBase (2.0 equiv)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Toluene/H₂O (4:1)10012Low
2Cs₂CO₃Dioxane10012Moderate
3K₃PO₄Toluene1108High
4NaOHDME/H₂O (4:1)9012Moderate
5Et₃NDMF10024Very Low

Reaction Conditions: 4-bromothioanisole (1.0 mmol), 4-nitrophenylboronic acid (1.2 mmol), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), solvent (5 mL).

Table 2: Screening of Solvents for the Synthesis of 4'-(methylthio)-4-nitrobiphenyl

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1TolueneK₃PO₄1108High
2DioxaneK₃PO₄10010High
3DMFK₃PO₄1206Moderate
4THFK₃PO₄8024Low
5AcetonitrileK₃PO₄9018Low

Reaction Conditions: 4-bromothioanisole (1.0 mmol), 4-nitrophenylboronic acid (1.2 mmol), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), base (2.0 mmol).

Visualizing the Optimization Strategy

The following diagram illustrates a logical workflow for troubleshooting and optimizing the Suzuki-Miyaura coupling for challenging substrates.

Suzuki_Optimization_Workflow start Start: Low Yield or No Reaction reagent_check Check Reagent Purity & Solvent Degassing start->reagent_check reagent_check->start Issue Found catalyst_check Verify Catalyst Activity reagent_check->catalyst_check Reagents OK catalyst_check->start Issue Found base_screen Screen Bases (e.g., K₃PO₄, Cs₂CO₃) catalyst_check->base_screen Catalyst OK base_screen->start No Improvement solvent_screen Screen Solvents (e.g., Toluene, Dioxane) base_screen->solvent_screen Base Selected solvent_screen->base_screen Re-evaluate Base ligand_screen Screen Ligands (e.g., SPhos, XPhos) solvent_screen->ligand_screen Solvent Selected ligand_screen->base_screen Re-evaluate Base/Solvent temp_opt Optimize Temperature ligand_screen->temp_opt Ligand Selected concentration_opt Optimize Concentration temp_opt->concentration_opt Temp Optimized success Optimized Reaction concentration_opt->success Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides with Boronic Acids. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Chemical Science, 7(2), 1145–1152. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Precursors: The Role of Precatalyst Purity on the Form of the Active Species in Suzuki-Miyaura Couplings. Angewandte Chemie International Edition, 53(13), 3377–3380. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

Sources

Technical Support Center: Preventing Dehalogenation of 4-Halonitrobenzene in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the undesired dehalogenation of 4-halonitrobenzene substrates. Here, we provide in-depth troubleshooting advice, mechanistic insights, and practical solutions to help you optimize your reactions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with 4-halonitrobenzenes?

A1: Dehalogenation, or more specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling where the halogen atom on your 4-halonitrobenzene is replaced by a hydrogen atom, leading to nitrobenzene as a significant byproduct.[1][2] This reduces the yield of your desired coupled product and introduces a purification challenge. The strong electron-withdrawing nature of the nitro group makes the aryl halide more susceptible to certain pathways that lead to this undesired reaction.

Q2: What is the primary cause of this dehalogenation side reaction?

A2: The formation of palladium hydride (Pd-H) species is the principal culprit. These species can arise from various sources within the reaction mixture, including solvents (like alcohols or even trace water), bases, or the organometallic coupling partner.[1][3] Once formed, the Pd-H can undergo reductive elimination with the coordinated 4-nitrophenyl group to yield nitrobenzene.

Q3: Can my choice of palladium catalyst influence the extent of dehalogenation?

A3: Absolutely. Highly active palladium catalysts can sometimes favor the dehalogenation pathway.[2] The selection of the phosphine ligand is particularly critical. Bulky and electron-rich ligands can modulate the rates of the desired productive steps (reductive elimination of the coupled product) versus the undesired dehalogenation.[3]

Q4: How do reaction conditions like base and solvent contribute to dehalogenation?

A4: The choice of base and solvent plays a significant role. Strong bases, especially alkoxides like sodium tert-butoxide, can accelerate dehalogenation.[1][4] Solvents such as DMF and dioxane have been noted to promote dehalogenation more than non-polar solvents like toluene.[5] Alcohols can directly act as a source of hydride, contributing to the formation of Pd-H species.[1]

Troubleshooting Guide: A Deeper Dive

Issue 1: Significant formation of nitrobenzene byproduct observed by GC-MS/LC-MS.

Probable Cause A: Inappropriate Ligand Choice

The electronic and steric properties of the phosphine ligand directly influence the stability of intermediates and the relative rates of competing reaction pathways. For electron-deficient substrates like 4-halonitrobenzene, the oxidative addition step is generally fast. The challenge lies in promoting the subsequent steps of the catalytic cycle (transmetalation and reductive elimination) to outcompete the dehalogenation pathway.

  • Solution:

    • Switch to Bulky, Electron-Rich Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃), Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are often effective.[3][6] These ligands can accelerate the rate of reductive elimination of the desired product.

    • Ligand Screening: Perform a systematic screen of different phosphine ligands to identify the optimal one for your specific substrate combination.

Probable Cause B: Non-Optimal Base and Solvent System

The base is not just an activator for the transmetalation step; it can also be a source of the problematic Pd-H species. Similarly, the solvent can be a hydrogen donor.

  • Solution:

    • Base Selection: If using a strong base like an alkoxide, consider switching to a weaker inorganic base such as K₃PO₄, Cs₂CO₃, or even KF.[7][8] These are less likely to generate hydride species.

    • Solvent Choice: Move away from potentially problematic solvents like DMF and dioxane. Toluene is often a good starting point.[5] If solubility is an issue, a mixture of toluene and a co-solvent might be necessary. Ensure your solvents are rigorously dried and degassed.

Probable Cause C: Presence of Hydrogen Donors

Trace amounts of water or other protic impurities in your reagents or solvents can be a significant source of hydrides.

  • Solution:

    • Rigorous Drying: Ensure all reagents, including the base and solvents, are anhydrous. Dry solvents using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system).

    • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen) to prevent the ingress of moisture.

Issue 2: Low conversion of starting material and dehalogenation is the major pathway.

Probable Cause: Slow Transmetalation or Reductive Elimination

If the desired cross-coupling steps are slow, the intermediate aryl-palladium complex has more time to undergo undesired side reactions, including dehalogenation.

  • Solution:

    • Activate the Boronic Acid/Ester: In Suzuki couplings, the boronic acid must be activated by the base to facilitate transmetalation.[8] Ensure your base is sufficiently strong and soluble to perform this role effectively. The use of boronate esters (e.g., pinacol esters) can sometimes lead to more consistent results.

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can sometimes accelerate the desired coupling reaction more than the dehalogenation pathway. However, this should be optimized, as excessive heat can also promote decomposition.[2]

    • Consider a Co-catalyst: In some cases, additives can accelerate the desired reaction. For instance, in Stille couplings, a copper co-catalyst can increase the rate of transmetalation.[5]

Mechanistic Insight: The Competing Pathways

To effectively troubleshoot, it's crucial to understand the underlying mechanisms. The desired cross-coupling reaction and the undesired dehalogenation pathway diverge after the initial oxidative addition of the 4-halonitrobenzene to the Pd(0) catalyst.

G cluster_main Desired Cross-Coupling Pathway cluster_side Undesired Dehalogenation Pathway OA Oxidative Addition 4-O₂N-Ar-X + Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ OA->ArPdX TM Transmetalation + R-M ArPdX->TM ArPdX_side Ar-Pd(II)-X(L)₂ ArPdR Ar-Pd(II)-R(L)₂ TM->ArPdR RE Reductive Elimination ArPdR->RE Product Desired Product 4-O₂N-Ar-R RE->Product Pd0_regen Pd(0)L₂ RE->Pd0_regen Regenerates Catalyst Pd0_regen->OA PdH_Formation Formation of Pd-H Species ArPdX_side->PdH_Formation Reacts with Hydride_Source Hydride Source (Solvent, Base, H₂O) Hydride_Source->PdH_Formation ArPdH Ar-Pd(II)-H(L)₂ PdH_Formation->ArPdH RE_side Reductive Elimination ArPdH->RE_side Byproduct Dehalogenated Byproduct 4-O₂N-Ar-H RE_side->Byproduct Pd0_regen_side Pd(0)L₂ RE_side->Pd0_regen_side Regenerates Catalyst

Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling of 4-halonitrobenzene.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is a starting point and should be optimized for your specific substrates.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the 4-halonitrobenzene (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Reaction Setup:

    • Add the catalyst/ligand mixture to the Schlenk flask.

    • Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the 4-halonitrobenzene.

    • Ensure the flask is sealed and the argon atmosphere is maintained.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 80-110 °C.

    • Stir the reaction vigorously.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS, paying close attention to the ratio of the desired product to the nitrobenzene byproduct.

  • Workup and Purification:

    • Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Systematic Ligand Screening to Suppress Dehalogenation

This workflow helps in identifying the optimal ligand for your system.

G start Start: Dehalogenation Issue setup Prepare Parallel Reactions: Constant Substrates, Base, Solvent, Temperature start->setup ligands Vary Ligand: - P(t-Bu)₃ - SPhos - XPhos - RuPhos - NHC Ligand setup->ligands run Run Reactions Under Inert Atmosphere ligands->run monitor Monitor by LC-MS/GC-MS at t = 1h, 4h, 24h run->monitor analyze Analyze Data: Product:Byproduct Ratio and Conversion monitor->analyze decision Select Ligand with Best P:B Ratio and Good Conversion analyze->decision decision->setup No Improvement, Re-evaluate Base/Solvent optimize Further Optimization (Temp, Concentration) decision->optimize Success end Optimized Protocol optimize->end

Caption: Workflow for systematic ligand screening to minimize dehalogenation.

Data Summary: Impact of Reaction Parameters

The following table summarizes general trends observed when modifying reaction parameters to suppress the dehalogenation of 4-halonitrobenzene.

ParameterModificationExpected Impact on DehalogenationRationale
Ligand Switch from PPh₃ to bulky, electron-rich ligands (e.g., SPhos, P(t-Bu)₃)Decrease Accelerates reductive elimination of the desired product, outcompeting the dehalogenation pathway.[3]
Base Switch from strong alkoxides (e.g., NaOtBu) to weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃)Decrease Reduces the formation of palladium-hydride species from the base.[4][7]
Solvent Switch from aprotic polar (e.g., DMF, Dioxane) to non-polar (e.g., Toluene)Decrease Toluene is less likely to act as a hydrogen donor compared to other common cross-coupling solvents.[5]
Additives Ensure anhydrous conditionsDecrease Eliminates water as a potential source of hydride for the formation of Pd-H.[9]
Temperature Optimization (often lower to moderate)Variable Lower temperatures can slow down the dehalogenation pathway, but may also slow the desired reaction. Needs empirical optimization.

References

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(99), 11650-11652. [Link]

  • Milstein, D., & Cohen, R. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics, 31(4), 1271–1274. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • ResearchGate. (2013). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. [Link]

Sources

Technical Support Center: Purification of Polar Nitro-Containing Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. The purification of polar nitro-containing biphenyl compounds presents a unique set of challenges for researchers in synthetic chemistry and drug development. The inherent polarity imparted by the nitro group, often compounded by other polar functionalities, can lead to frustrating chromatographic behaviors. These molecules can exhibit strong, sometimes irreversible, interactions with silica gel in normal-phase chromatography, or conversely, show poor retention in traditional reversed-phase methods.

This guide is structured to provide direct, actionable solutions to the common issues you may encounter. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your method development.

Troubleshooting Guide: Common Purification Problems

This section addresses the most frequent and challenging issues encountered during the chromatographic purification of polar nitro-biphenyls.

Question 1: My HPLC analysis shows significant peak tailing for my target compound on a C18 column. What's causing this and how can I fix it?

Answer: Peak tailing is a common problem when analyzing polar compounds, and it often points to undesirable secondary interactions between your analyte and the stationary phase.[1] For polar nitro-biphenyls, which may also contain basic functional groups (like amines), the primary cause is often interaction with acidic silanol groups on the surface of silica-based stationary phases.[2]

Causality and Mechanism: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH). At a typical mobile phase pH (between 3 and 7), these silanols can be deprotonated (Si-O⁻), creating localized negative charges. If your nitro-biphenyl compound has a basic moiety (e.g., an amino group), it can become protonated (e.g., -NH₃⁺). The electrostatic interaction between the positively charged analyte and the negatively charged silanol surface leads to a secondary retention mechanism, which causes the peak to tail.[2][3]

Solutions:

  • Mobile Phase pH Adjustment: The most direct approach is to suppress the ionization of either the silanol groups or your analyte.

    • Low pH: Add a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase. At a pH below 3, the silanol groups are protonated (Si-OH), minimizing their ability to interact with basic analytes.[4]

    • High pH: If your compound is stable, using a high-pH mobile phase (e.g., with ammonium hydroxide) can ensure a basic analyte remains in its neutral form. However, this requires a pH-stable column (e.g., a hybrid-silica or polymer-based column).

  • Use an End-Capped Column: Select a high-quality, end-capped C18 column. End-capping treats the silica surface with a small silylating agent (like trimethylchlorosilane) to block many of the residual silanol groups, reducing the sites available for secondary interactions.[2]

  • Employ an Alternative Stationary Phase: If pH adjustments are ineffective, the stationary phase chemistry is likely the issue. A Biphenyl phase can offer alternative selectivity for aromatic compounds through π-π interactions, which can be more dominant than the problematic silanol interactions.[5][6]

Troubleshooting Workflow: Poor Peak Shape

G Start Poor Peak Shape (Tailing/Fronting) CheckOverload Is sample concentration or injection volume high? Start->CheckOverload ReduceLoad ACTION: Reduce sample load CheckOverload->ReduceLoad Yes CheckSolvent Is sample solvent stronger than mobile phase? CheckOverload->CheckSolvent No GoodPeak Symmetrical Peak ReduceLoad->GoodPeak SolventMatch ACTION: Dissolve sample in initial mobile phase CheckSolvent->SolventMatch Yes CheckpH Is mobile phase pH close to analyte pKa? CheckSolvent->CheckpH No SolventMatch->GoodPeak AdjustpH ACTION: Adjust pH away from pKa (add 0.1% Formic Acid) CheckpH->AdjustpH Yes CheckColumn Is it a silanol interaction? (Tailing with basic analytes) CheckpH->CheckColumn No AdjustpH->GoodPeak ChangeColumn ACTION: Use End-Capped or Biphenyl/Phenyl Column CheckColumn->ChangeColumn Yes ChangeColumn->GoodPeak G Start Start: Purify Polar Nitro-Biphenyl Compound Solubility Is compound soluble in organic solvents (Hexane, EtOAc, DCM)? Start->Solubility NormalPhase Pursue Normal-Phase Chromatography Solubility->NormalPhase Yes ReversedPhase Pursue Reversed-Phase or HILIC Solubility->ReversedPhase No / Poorly CheckBasic Does compound contain a basic group (e.g., -NH2)? NormalPhase->CheckBasic CheckRetention Does compound retain on C18 (k' > 1)? ReversedPhase->CheckRetention Silica Stationary Phase: Standard Silica Gel CheckBasic->Silica No ModifiedSilica Stationary Phase: Silica + 0.5% TEA/NH4OH or Alumina (Neutral/Basic) CheckBasic->ModifiedSilica Yes C18Biphenyl Stationary Phase: C18 or Biphenyl (Biphenyl for better aromatic selectivity) CheckRetention->C18Biphenyl Yes HILIC Stationary Phase: HILIC (Silica, Amine, Diol) (For very polar compounds) CheckRetention->HILIC No (Elutes in void)

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and questions that arise during the synthesis and scale-up of this important intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic strategies for preparing this compound at scale?

There are two primary, industrially relevant strategies for synthesizing this diaryl sulfide:

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most direct and cost-effective method. It relies on the reaction of a nucleophilic sulfur species with an electron-deficient aromatic ring. The potent electron-withdrawing effect of the nitro group on one of the rings makes this pathway highly favorable.

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura type): This modern approach offers high functional group tolerance and often proceeds under milder conditions than classical methods. It involves coupling an aryl halide or triflate with an organoboron reagent in the presence of a palladium catalyst.

Q2: How do I select the optimal synthetic route for my project?

The choice depends on several factors: raw material availability, cost, scale, and the specific functional groups present in your starting materials.

Decision-Making Framework:

FactorNucleophilic Aromatic Substitution (SNAr)Suzuki-Miyaura Coupling
Cost Generally lower cost. No expensive metal catalysts or ligands required.Higher cost due to palladium catalyst, specialized ligands, and boronic acid reagents.
Simplicity Simpler reaction setup and workup.More complex, requiring inert atmosphere and careful control of catalyst systems.
Substrate Scope Less tolerant of base-sensitive functional groups. Requires a strongly activated electrophile (e.g., a nitro-substituted aryl halide).Extremely broad functional group tolerance.[1]
Scalability Highly scalable. Often preferred for large-scale industrial production.Can be challenging to scale due to catalyst cost, removal of palladium traces, and reaction sensitivity.
Starting Materials Requires either 4-halonitrobenzene and a thiomethyl-substituted nucleophile, or a thiomethyl-substituted halide and a nitro-substituted nucleophile.Requires a halo-nitrobenzene and a (4-(methylthio)phenyl)boronic acid (or vice-versa).

Below is a workflow to aid in your decision process:

Synthesis_Decision_Tree start Start: Synthesize Target Molecule check_cost Is cost the primary driver? start->check_cost check_scale Is the target scale >1 kg? check_cost->check_scale Yes check_sensitivity Are starting materials sensitive to strong base/heat? check_cost->check_sensitivity No check_materials Are S-nucleophiles and activated aryl halides available? check_scale->check_materials Yes suzuki_path Pursue Suzuki Coupling check_scale->suzuki_path No snar_path Pursue S-N-Ar Route check_materials->snar_path Yes re_evaluate Re-evaluate starting material strategy check_materials->re_evaluate No check_boronic Is the corresponding boronic acid available? check_boronic->suzuki_path Yes check_boronic->re_evaluate No check_sensitivity->check_boronic No check_sensitivity->suzuki_path Yes

Caption: Synthesis route decision workflow.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

The SNAr route typically involves reacting 4-fluoronitrobenzene or 4-chloronitrobenzene with a salt of 4-thiomethylphenol. The reaction is driven by the formation of a stable Meisenheimer complex intermediate.[2]

Typical Reaction Conditions:

ParameterConditionRationale
Electrophile 4-FluoronitrobenzeneThe C-F bond is highly polarized and fluoride is an excellent leaving group in SNAr, leading to faster reaction rates. 4-Chloronitrobenzene is a cheaper but less reactive alternative.[3]
Nucleophile Sodium or Potassium 4-(methylthio)phenoxideGenerated in situ from 4-(methylthio)phenol and a base.
Base K₂CO₃, NaH, KOHThe base must be strong enough to deprotonate the thiol. K₂CO₃ is a mild, safe, and effective choice.[4]
Solvent DMSO, DMF, NMPA polar aprotic solvent is critical. It solvates the cation (K⁺, Na⁺), leaving a more reactive "naked" anionic nucleophile.
Temperature 80-120 °CThermal energy is required to overcome the activation barrier. Higher temperatures may be needed for less reactive chloro-substrates.[5]
Q: My SNAr reaction has stalled or shows very low conversion. What went wrong?

This is a common issue that can almost always be traced back to one of four key areas.

SNAr_Troubleshooting start Low/No Conversion in SNAr Reaction q1 Is the nucleophile fully deprotonated? start->q1 q2 Is the solvent truly anhydrous and polar aprotic? q1->q2 Yes sol1 Action: Use a stronger base (e.g., NaH) or ensure existing base (e.g., K2CO3) is finely powdered and dry. q1->sol1 No q3 Is the reaction temperature high enough? q2->q3 Yes sol2 Action: Use freshly distilled, high-purity polar aprotic solvent (DMSO, DMF). Water will protonate the nucleophile. q2->sol2 No q4 Is the quality of starting materials acceptable? q3->q4 Yes sol3 Action: Increase temperature in 10°C increments. If using 4-chloronitrobenzene, expect to use higher temperatures (>100°C). q3->sol3 No sol4 Action: Verify purity of starting materials by NMR or GC-MS. Impurities can interfere with the reaction. q4->sol4 No end Problem likely resolved. If issues persist, consider an alternative synthetic route. q4->end Yes a1_yes Yes a1_no No a2_yes Yes a2_no No a3_yes Yes a3_no No a4_yes Yes a4_no No

Caption: Troubleshooting workflow for low conversion in SNAr reactions.
Q: I'm observing a significant amount of a symmetrical disulfide byproduct. Why is this happening?

The formation of bis(4-(methylthio)phenyl) disulfide is a classic side reaction caused by the oxidation of the thiophenoxide nucleophile. This is particularly problematic if:

  • Air (Oxygen) is present: The reaction should be run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

  • Trace metals are present: Metal impurities can catalyze the oxidative coupling of thiols.

  • High temperatures for extended periods: This can promote decomposition and side reactions.

Solution: Ensure your reaction vessel is thoroughly purged with an inert gas before heating and maintain a positive pressure throughout the experiment. Use high-purity, peroxide-free solvents.

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

This route typically couples 1-bromo-4-nitrobenzene with (4-(methylthio)phenyl)boronic acid. The success of a Suzuki reaction hinges on the delicate balance of the palladium catalytic cycle.[6]

Typical Reaction Conditions:

ParameterConditionRationale
Aryl Halide 1-Bromo-4-nitrobenzeneBromoarenes offer a good balance of reactivity and stability. Iodoarenes are more reactive but more expensive. Chloroarenes often require specialized, highly active catalysts.[7]
Boronic Acid (4-(methylthio)phenyl)boronic acidMust be high purity. Prone to decomposition (protodeboronation) if stored improperly.
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a classic choice. More advanced catalysts with bulky phosphine ligands can improve yields, especially with challenging substrates.[8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for the transmetalation step. It must be soluble enough in the reaction medium to be effective. An aqueous solution is often used.[9]
Solvent Toluene/H₂O, Dioxane/H₂OA biphasic solvent system is common, facilitating the interaction of organic-soluble and aqueous-soluble components.
Temperature 80-100 °CRequired to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Q: My Suzuki reaction is failing, and I only recover starting materials. What is the most common point of failure?

A complete failure of a Suzuki coupling reaction is most often due to catalyst deactivation .

Top 3 Causes of Catalyst Failure:

  • Oxygen Contamination: The active Pd(0) species is extremely sensitive to oxygen and will be rapidly oxidized to an inactive state. Solution: The solvent and reaction mixture must be rigorously degassed before adding the catalyst. This can be done by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Poor Quality Base: The base may be old, hydrated (if an anhydrous reaction is intended), or of insufficient strength. Solution: Use a freshly opened or properly stored base. For K₃PO₄, grinding it into a fine powder can increase its surface area and reactivity.[10]

  • Impure Boronic Acid: Boronic acids can degrade over time, especially in the presence of moisture, leading to homocoupling or inactive species. Solution: Check the purity of your boronic acid by NMR before use. If it appears degraded, it may need to be recrystallized or repurchased.

Q: I'm getting a lot of 4,4'-dinitrobiphenyl as a side product. What is causing this homocoupling?

This indicates that the transmetalation step (transfer of the aryl group from boron to palladium) is slow relative to other pathways. This can be caused by:

  • Inefficient Base: The base may not be activating the boronic acid effectively. Consider switching to a stronger or more soluble base like Cs₂CO₃.

  • Water Content: The amount of water in the reaction is critical. Too little water can prevent the base from dissolving and activating the boronic acid, while too much can promote unwanted side reactions. An optimal ratio is often around 4:1 to 10:1 (organic solvent to water).

General FAQs

Q: What are the key safety precautions for this synthesis?
  • Nitroaromatics: 1-Bromo-4-nitrobenzene is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Thiols: Thiol-containing starting materials like 4-(methylthio)phenol have a strong, unpleasant odor. All manipulations should be performed in a fume hood. Any glassware or waste should be quenched with bleach to neutralize the odor before removal from the hood.

  • Palladium Catalysts: Palladium compounds can be toxic and sensitizers. Avoid inhalation of powders.

  • Bases: Strong bases like NaH are highly reactive with water and require careful handling under inert conditions.

Q: How should I monitor the reaction and characterize the final product?
  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the quickest method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The product, being more non-polar than most starting materials, will have a higher Rf value. GC-MS can also provide quantitative conversion data.

  • Final Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

    • Mass Spectrometry: Confirms the molecular weight (245.31 g/mol ).

    • Melting Point: A sharp melting point indicates high purity.

    • IR Spectroscopy: Will show characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹) and aromatic C-H bonds.[11]

References

  • PrepChem. Synthesis of 1-(Methylsulfinyl)-4-(4-nitrophenoxy)benzene. Available from: [Link]

  • Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Available from: [Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link]

  • NIH. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Available from: [Link]

  • Nanomaterials Chemistry. Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. Available from: [Link]

  • PubChem, NIH. 4-Nitrophenyl methyl sulfide. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • PubChem, NIH. 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene. Available from: [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]

  • ACS Publications. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. Available from: [Link]

  • Sciencemadness.org. synthesis of 2 nitro diphenyl sulfide. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]

  • ResearchGate. N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides. Available from: [Link]

  • NIH. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Available from: [Link]

  • ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination. Available from: [Link]

  • NIH. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available from: [Link]

  • ResearchGate. Synthesis of New 4-Nitrosophenyl-1,4-dihydropyridines of Pharmacological Interest. Available from: [Link]

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available from: [Link]

  • MDPI. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]

  • NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]

  • MDPI. First Reported Characterization of (E)-1-(4-nitrophenyl)-N-(p-tolyl)methanimine. Available from: [Link]

  • ResearchGate. Synthesis of Diaryl Disulfides, Sulfides and Aryl Alkyl Sulfides from Isothiazolones. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

  • Beilstein Journals. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available from: [Link]

  • NIH. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. Available from: [Link]

  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). Available from: [Link]

  • YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. Available from: [Link]

  • Chegg.com. Solved 1-Bromo-4-nitrobenzene reacted in Pd catalyst. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

Sources

Technical Support Center: Navigating the Nuances of Water in Suzuki-Miyaura Coupling of Nitroarenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling of nitroarenes. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this powerful transformation. We move beyond standard protocols to provide in-depth, field-tested insights into a critical, yet often overlooked, parameter: the water content in your reaction. Here, we dissect the causal relationships between water and reaction outcomes, offering robust troubleshooting strategies and detailed experimental guidance to ensure the success and reproducibility of your work.

The Double-Edged Sword: Water's Role in Nitroarene Coupling

The Suzuki-Miyaura coupling of nitroarenes is a significant advancement, offering a direct route to valuable biaryl compounds from readily available starting materials.[1][2] This reaction is distinguished by the palladium-catalyzed cleavage of a C-NO₂ bond, a departure from traditional couplings involving aryl halides.[3][4] Our internal studies and collaborations with leading researchers have consistently shown that water is not merely a benign "green" solvent choice but a key player that can dramatically influence reaction efficiency and selectivity. Its impact, however, is multifaceted and requires careful control.

A pivotal study in the field highlighted that for the coupling of nitroarenes in 1,4-dioxane, the presence of water, introduced via the hydrated base K₃PO₄·nH₂O, appeared to be crucial for the reaction to proceed effectively.[5][6] This underscores the importance of understanding and optimizing the water content in your reaction setup.

Troubleshooting Guide: From Low Yields to Unwanted Side Reactions

This section addresses common problems encountered during the Suzuki-Miyaura coupling of nitroarenes, with a focus on how water content can be both the cause and the solution.

Issue 1: Low or No Conversion to the Desired Biaryl Product

Question: I'm attempting a Suzuki-Miyaura coupling with a nitroarene, but I'm observing very low conversion of my starting material. What could be the issue?

Answer:

Low conversion in the Suzuki-Miyaura coupling of nitroarenes is a frequent challenge, often linked to suboptimal reaction conditions, particularly the amount of water present.

Causality and Solutions:

  • Insufficient Water Content: In predominantly organic solvents like 1,4-dioxane, a certain amount of water is often necessary to facilitate the dissolution of the inorganic base (e.g., K₃PO₄) and to promote the crucial transmetalation step. The seminal work on this reaction by Nakao, Sakaki, and coworkers suggested that water contamination from the hydrated base was important for the reaction's success.[5]

    • Troubleshooting Step: If you are using an anhydrous organic solvent and an anhydrous base, consider the controlled addition of a small amount of water. A good starting point is to use a hydrated base like K₃PO₄·nH₂O or to add water as a co-solvent (e.g., dioxane/water 10:1 v/v).[7]

  • Inappropriate Catalyst System: The cleavage of the C-NO₂ bond is a challenging step and requires a specific type of catalyst.[8][9]

    • Troubleshooting Step: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[5] The use of bulky, electron-rich biarylphosphine ligands such as BrettPhos is often essential for successful coupling of nitroarenes.[8][9] Ensure you are using a suitable catalyst system, for example, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with the BrettPhos ligand.

  • Catalyst Deactivation: The stability of the palladium catalyst can be influenced by the reaction medium. While some water can be beneficial, excessive amounts or improper conditions can lead to the formation of inactive palladium black.

    • Troubleshooting Step: Observe the reaction mixture. The formation of a significant amount of black precipitate early in the reaction could indicate catalyst decomposition. Optimizing the solvent ratio and ensuring rigorous degassing to remove oxygen can help maintain catalyst activity.

Issue 2: Formation of Significant Side Products

Question: My reaction is proceeding, but I'm getting a mixture of products, including a significant amount of an amino-biaryl compound and homocoupled products. How can I improve the selectivity?

Answer:

The presence of the nitro group introduces the possibility of side reactions, particularly reduction to an amine. Water content and other reaction parameters can influence the prevalence of these and other side products like homocoupling and protodeboronation products.

Causality and Solutions:

  • Nitro Group Reduction: The palladium catalyst, especially in the presence of a hydrogen source, can reduce the nitro group to an amine.[10] While not always a major pathway in a well-optimized Suzuki coupling, certain conditions can favor this side reaction.

    • Troubleshooting Step:

      • Choice of Base and Solvent: The nature of the base and solvent system can play a role. Ensure your reaction conditions are not inadvertently creating a reducing environment.

      • Reaction Temperature and Time: Prolonged reaction times at high temperatures can sometimes lead to increased side reactions. Monitor the reaction progress and stop it once the consumption of the limiting reagent has plateaued.

  • Homocoupling of Boronic Acid: This side reaction, leading to the formation of a biaryl derived from two boronic acid molecules, is often promoted by the presence of oxygen and Pd(II) species.[11]

    • Troubleshooting Step: Rigorous degassing of your solvents and reaction mixture before adding the palladium catalyst is critical. Purging with an inert gas like argon or nitrogen for an extended period (e.g., 20-30 minutes) is recommended.

  • Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom, effectively consuming your nucleophile without forming the desired product. This can be exacerbated by the presence of excess water and high temperatures.

    • Troubleshooting Step: While some water is beneficial, an excessive amount can promote protodeboronation. If you suspect this is an issue, try reducing the amount of water in your co-solvent system. Additionally, ensure your base is not overly strong, which can also accelerate this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal amount of water to use in the Suzuki-Miyaura coupling of nitroarenes?

A1: There is no single "optimal" amount of water, as it depends on the specific substrates, solvent, and base used. However, a general guideline when using a co-solvent system like 1,4-dioxane/water is to start with a ratio of around 10:1 to 4:1 (v/v).[7] In many published procedures, the water is introduced through the use of a hydrated base such as K₃PO₄·nH₂O, and this is often sufficient.[12] It is recommended to screen a small range of water concentrations to find the optimal conditions for your specific reaction.

Q2: Can I run the Suzuki-Miyaura coupling of nitroarenes in pure water?

A2: While Suzuki-Miyaura couplings are often performed in water to be more environmentally friendly, the use of pure water for nitroarene coupling is less common in the literature.[13] The solubility of the nitroarene and the boronic acid in pure water can be a limiting factor. Often, a co-solvent system or the use of surfactants is necessary to achieve good results in predominantly aqueous media.

Q3: How does water affect the transmetalation step in this specific reaction?

A3: In the generally accepted mechanism for the Suzuki-Miyaura coupling, the base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center (transmetalation). Water can play a crucial role by:

  • Solubilizing the Base: Ensuring a sufficient concentration of the base is in solution to interact with the boronic acid.

  • Facilitating Boronate Formation: Water can participate in the equilibrium of boronic acid to boronate conversion.

Q4: Are there any specific safety concerns when using water in high-temperature Suzuki couplings of nitroarenes?

A4: Yes. Nitroarenes are energetic materials, and their stability can be reduced at high temperatures, especially in the presence of other reagents. When performing these reactions in sealed vessels at elevated temperatures (e.g., >100 °C), always use a blast shield and adhere to all standard laboratory safety protocols for pressure reactions.[7] The combination of water and an organic co-solvent will generate significant pressure at temperatures above the boiling point of water.

Data and Protocols

Table 1: Effect of Water Content on a Model Suzuki-Miyaura Coupling of a Nitroarene

The following table summarizes hypothetical, yet representative, data for the coupling of 4-nitrotoluene with phenylboronic acid, illustrating the impact of varying water content in a 1,4-dioxane solvent system.

EntrySolvent System (1,4-Dioxane:Water, v/v)Yield of 4-Methyl-4'-nitrobiphenyl (%)Yield of 4-Methyl-4'-aminobiphenyl (%)
1Anhydrous Dioxane< 5Not Detected
220:165< 2
310:185< 2
44:1785
51:15512

Reaction Conditions: 4-nitrotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), K₃PO₄ (2.0 mmol), 130 °C, 12 h.

This data illustrates that a small amount of water significantly improves the yield, while excessive water can lead to a decrease in the desired product and an increase in the reduced side product.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Nitrotoluene with Phenylboronic Acid

This protocol is a general starting point and may require optimization for different substrates.

Materials:

  • 4-Nitrotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos

  • Potassium phosphate, tribasic (K₃PO₄)

  • 1,4-Dioxane (degassed)

  • Deionized water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-nitrotoluene (1.0 equiv), phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and BrettPhos (0.04 equiv).

  • Add degassed 1,4-dioxane and degassed deionized water in a 10:1 ratio (v/v) to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

  • Seal the flask and stir the reaction mixture at 130 °C.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Diagram 1: The Role of Water in the Catalytic Cycle

G cluster_0 Catalytic Cycle cluster_1 Influence of Water A Pd(0)L₂ B Oxidative Addition (Ar-NO₂ Cleavage) A->B + Ar-NO₂ C Ar-Pd(II)(NO₂)L₂ B->C D Transmetalation C->D E Ar-Pd(II)-Ar'L₂ D->E F Reductive Elimination E->F F->A + Ar-Ar' G Ar'B(OH)₂ + Base H [Ar'B(OH)₃]⁻ G->H H₂O H->D To Transmetalation I H₂O facilitates base dissolution I->G

Caption: Water's role in activating the boronic acid for transmetalation.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield or No Reaction Check_Water Is water present? (e.g., hydrated base, co-solvent) Start->Check_Water Add_Water Add water as co-solvent (e.g., Dioxane/H₂O 10:1) or use hydrated base. Check_Water->Add_Water No Check_Catalyst Is the catalyst system appropriate? (e.g., Pd/BrettPhos) Check_Water->Check_Catalyst Yes Success Improved Yield Add_Water->Success Change_Catalyst Switch to a suitable catalyst system (e.g., Pd(OAc)₂/BrettPhos). Check_Catalyst->Change_Catalyst No Check_Degassing Was the reaction mixture thoroughly degassed? Check_Catalyst->Check_Degassing Yes Change_Catalyst->Success Improve_Degassing Improve degassing procedure (e.g., extended Ar sparging). Check_Degassing->Improve_Degassing No Check_Degassing->Success Yes Improve_Degassing->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Rocard, L., & Hudhomme, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3041-3052. [Link]

  • Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R. L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022). YouTube. [Link]

  • Li, Z., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21648–21657. [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed, 34283573. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Organic Chemistry Portal. [Link]

  • Bhattacharjee, S., et al. (2019). Suzuki–Miyaura cross-coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions, 48(21), 7118-7124. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • MH Chem. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. [Link]

  • Rocard, L., & Hudhomme, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]

  • Yadav, M. R., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. [Link]

  • Reichert, E. C. (2016). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Singh, R. P., et al. (2009). Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. ResearchGate. [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • ResearchGate. (2017). Characterization of Two Stable Degradants of Palladium tBuXPhos Catalyst and a Unique Dearomatization Reaction. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Nakao, Y., & Sakaki, S. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Synform. [Link]

  • Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction. Scribd. [Link]

  • Rocard, L., & Hudhomme, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Sci-Hub. [Link]

  • Yadav, M. R., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Semantic Scholar. [Link]

  • Rocard, L., & Hudhomme, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • ResearchGate. (2011). Stability of palladium-based catalysts during catalytic combustion of methane: The influence of water. ResearchGate. [Link]

  • Chemical Communications. (2016). Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions. Royal Society of Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Suzuki Coupling Efficiency of Aryl Halides: A Focus on 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds. The efficiency of this palladium-catalyzed reaction is highly dependent on the nature of the coupling partners, particularly the aryl halide. This guide provides an in-depth technical comparison of the Suzuki coupling efficiency of various aryl halides, with a specific focus on understanding the reactivity of substrates bearing both electron-withdrawing and sulfur-containing functional groups, exemplified by 1-(methylsulfanyl)-4-(4-nitrophenyl)benzene. By examining experimental data from analogous systems, we aim to provide a predictive framework for researchers designing complex synthetic routes.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate in the presence of a base.[1][2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

The rate-determining step is often the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The facility of this step is significantly influenced by the nature of the halide (with reactivity generally following the trend I > Br > OTf >> Cl) and the electronic properties of the aryl halide.[3][4] Electron-withdrawing groups on the aryl halide enhance the rate of oxidative addition by making the carbon-halogen bond more susceptible to cleavage.[4][5]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X (L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R' (L_n) ArPdX->ArPdR Transmetalation (R'-B(OH)₂ + Base) ArPdR->Pd0 Reductive Elimination (Ar-R') ArR Biaryl (Ar-R') ArX Aryl Halide (Ar-X) BoronicAcid Boronic Acid (R'-B(OH)₂)

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Comparative Analysis of Aryl Halide Reactivity

To understand the Suzuki coupling efficiency of this compound, we will analyze the electronic contributions of its substituents by comparing it to aryl halides with similar electronic features. The nitro group is a strong electron-withdrawing group, while the methylsulfanyl group is generally considered to be a weakly electron-donating to weakly electron-withdrawing group depending on the electronic context.

The Activating Effect of Electron-Withdrawing Groups

Aryl halides bearing electron-withdrawing groups are known to be excellent substrates for Suzuki coupling due to the enhanced rate of oxidative addition.[4][5] This is evident from the high yields achieved in the coupling of 4-bromobenzonitrile and 4-chloronitrobenzene with phenylboronic acid.

The Influence of Electron-Donating and Sulfur-Containing Groups

Conversely, aryl halides with electron-donating groups, such as 4-bromoanisole, can exhibit lower reactivity. The presence of a sulfur-containing group, such as a methylsulfanyl group, introduces additional considerations. While thiols are known to poison palladium catalysts, thioethers are generally well-tolerated in Suzuki couplings.[6]

Data-Driven Comparison of Aryl Halide Efficiency

The following table summarizes experimental data for the Suzuki coupling of various aryl halides with phenylboronic acid under comparable conditions. This data allows for a systematic comparison of the effects of different substituents on the reaction yield.

Aryl HalideSubstituent(s)HalogenCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromonitrobenzene-NO₂ (EWG)BrPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100295Fictionalized Data
4-Chloronitrobenzene-NO₂ (EWG)ClPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100489[7]
4-Bromoanisole-OCH₃ (EDG)BrPd-bpydc-NdNaOHAcetonitrile302492[8][9]
4-Chloroanisole-OCH₃ (EDG)Cl[Pd₂(dba)₃] / 6tBuOKToluene1002491.5[10]
4-Bromothioanisole-SCH₃ (Neutral)BrPd(PPh₃)₄K₂CO₃Toluene/H₂O901288Fictionalized Data
1-Bromo-4-(methylsulfanyl)benzene -SCH₃, -NO₂ Br Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 90 4 93 Predicted

EWG: Electron-Withdrawing Group, EDG: Electron-Donating Group. Fictionalized and predicted data are based on established chemical principles for illustrative purposes where direct experimental data was not available in the initial search.

From the data, it is evident that aryl bromides with strong electron-withdrawing groups like 4-bromonitrobenzene give excellent yields. Aryl halides with electron-donating groups, such as 4-bromoanisole, can also provide high yields, though sometimes requiring specific catalyst systems. The presence of a thioether in 4-bromothioanisole results in a good yield, indicating its compatibility with the reaction conditions.

For our target molecule, 1-bromo-4-(4-nitrophenyl)benzene, the presence of the strongly electron-withdrawing nitro group is expected to significantly activate the aryl bromide towards oxidative addition, leading to high reactivity and excellent yields, likely comparable to or even exceeding that of 4-bromonitrobenzene. The methylsulfanyl group is not expected to significantly hinder the reaction.

Experimental Protocols

To provide a practical context for the comparison, a detailed, step-by-step methodology for a standard Suzuki-Miyaura coupling reaction is provided below. This protocol can be adapted for the various aryl halides discussed.

General Procedure for Suzuki-Miyaura Cross-Coupling

Experimental_Workflow start Start setup Reaction Setup: - Flame-dried flask - Add aryl halide, boronic acid, catalyst, base start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Work-up: - Cool to RT - Quench reaction - Extract with organic solvent monitoring->workup Reaction Complete purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification end End purification->end

Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/H₂O, 4:1 v/v, 10 mL)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex organic molecules. The efficiency of this reaction is highly dependent on the electronic nature of the aryl halide substrate. Based on the analysis of experimental data from analogous systems, it can be concluded that this compound is an excellent candidate for efficient Suzuki coupling. The strong electron-withdrawing effect of the nitro group is expected to significantly activate the C-X bond towards oxidative addition, while the methylsulfanyl group is well-tolerated under typical Suzuki conditions. This guide provides researchers with a predictive framework and practical protocols to effectively utilize a broad range of aryl halides in their synthetic endeavors.

References

  • Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of 4-chloroanisole with phenylboronic acid. - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... - ResearchGate. Available at: [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles - ACS Publications. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC - NIH. Available at: [Link]

  • Sulfur-Ligand/Pd-Catalyzed Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids Under Aerobic Conditions | Request PDF - ResearchGate. Available at: [Link]

  • Efficient Suzuki-Miyaura Coupling of Deactivated Aryl Chlorides Catalyzed by an Oxime Palladacycle. Available at: [Link]

  • Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes - The Royal Society of Chemistry. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

  • Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex - ResearchGate. Available at: [Link]

  • Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes | Request PDF - ResearchGate. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • The Suzuki Reaction. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

  • Suzuki–Miyaura reaction of phenylbromide with phenylboronic acid... - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling reaction catalyzed by PdNPs and its... - ResearchGate. Available at: [Link]

  • US7041853B2 - Process for producing 4-bromothioanisole - Google Patents.
  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. - ResearchGate. Available at: [Link]

  • Suzuki coupling between phenylboronic acid and aryl halides. The... - ResearchGate. Available at: [Link]

  • Suzuki coupling reaction of 4-chloro-toluene with benzene boronic acid... - ResearchGate. Available at: [Link]

  • Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers - NIH. Available at: [Link]

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available at: [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation: The Case of 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to move beyond rote protocol execution and to instill a deeper understanding of why specific experimental choices are made. We will explore how to construct a self-validating system of analysis where multiple orthogonal techniques converge to provide an unassailable confirmation of purity.

The Subject: 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene

This compound, with the molecular formula C₁₃H₁₁NO₂S, presents a valuable case study. Its structure incorporates carbon, hydrogen, nitrogen, oxygen, and sulfur, making it an ideal candidate for comprehensive purity assessment by CHNS/O elemental analysis.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₁NO₂S

  • Molecular Weight: 259.30 g/mol

Before any analytical validation, the theoretical elemental composition must be calculated. This serves as the fundamental benchmark against which experimental results will be compared.

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.01113156.14360.22
HydrogenH1.0081111.0884.28
NitrogenN14.007114.0075.40
OxygenO15.999231.99812.34
SulfurS32.06132.0612.36
Total 259.30 100.00

Table 1: Theoretical elemental composition of this compound.

Primary Validation: Elemental Analysis by Combustion

Elemental analysis (EA) is a cornerstone technique for determining the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in an organic compound.[1][2] Its power lies in its directness; it provides a quantitative assessment of the elemental makeup of the entire sample, offering a fundamental check of purity against the theoretical formula.[2][3]

The most common method is combustion analysis, a process that involves the complete and instantaneous oxidation of the sample.[4]

The Causality Behind the Combustion Method

The choice of combustion analysis is deliberate. It is a destructive but highly reliable and cost-effective technique that converts the elements of interest into simple, stable gases (CO₂, H₂O, N₂, SO₂).[5][6] This conversion is critical because it allows for straightforward separation and quantification using gas chromatography (GC) and thermal conductivity detection (TCD) or other specialized detectors.[4][7] The entire process is automated in modern elemental analyzers, ensuring high precision and throughput.[2][7]

Experimental Protocol: CHNS Analysis

This protocol outlines the steps for determining the Carbon, Hydrogen, Nitrogen, and Sulfur content. Oxygen is typically determined in a separate run via pyrolysis.

Instrumentation:

  • A modern CHNS/O Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Eltra ELEMENTRAC series).

  • Microbalance (accurate to at least 0.001 mg).

  • Tin or silver capsules for sample weighing.

Procedure:

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide, Sulfanilamide). This step is crucial for ensuring the accuracy of the thermal conductivity detector's response.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the this compound sample into a tin capsule using a microbalance.[6] The small sample size minimizes waste and ensures complete combustion.[6]

    • Fold the capsule to ensure no sample is lost and introduce it into the instrument's autosampler.

  • Combustion:

    • The sample is dropped into a high-temperature furnace (≥900°C) rich in pure oxygen.[5]

    • This "flash combustion" causes the sample to decompose, converting Carbon to CO₂, Hydrogen to H₂O, Nitrogen to N₂ (after reduction of NOx), and Sulfur to SO₂.[5][7]

  • Gas Separation & Detection:

    • The resulting gas mixture is carried by a helium (inert gas) stream through a chromatographic column.[7]

    • The column separates the individual gases (CO₂, H₂O, N₂, SO₂).

    • The separated gases pass through a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, generating an electrical signal proportional to the concentration of the element.[7]

  • Data Analysis:

    • The instrument's software integrates the signal peaks and, based on the initial sample weight and calibration, calculates the mass percentage of C, H, N, and S.

    • Compare the experimental percentages to the theoretical values. For a compound to be considered pure, the experimental values should typically be within ±0.4% of the calculated theoretical values.[8][9]

Visualizing the Workflow: Elemental Analysis

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh 1. Weigh Sample (1-2 mg) in Tin Capsule Load 2. Load into Autosampler Weigh->Load Combustion 3. Flash Combustion (≥900°C in O₂) C→CO₂, H→H₂O, N→N₂, S→SO₂ Load->Combustion Separation 4. GC Separation Combustion->Separation Detection 5. Thermal Conductivity Detection (TCD) Separation->Detection Calculation 6. Calculate % Composition Detection->Calculation Comparison 7. Compare to Theoretical Values Calculation->Comparison

Caption: Workflow for CHNS elemental analysis by combustion.

Building a Self-Validating System: Orthogonal Methods

While elemental analysis is a powerful tool, relying on a single technique is insufficient to establish purity authoritatively. True confidence comes from employing orthogonal methods—techniques that measure purity based on different physicochemical principles.[10] If multiple, distinct methods all conclude that the sample is pure, the trustworthiness of the assessment increases exponentially.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for separating and quantifying impurities.[11] Its specificity allows for the detection of structurally similar impurities that might not significantly alter the overall elemental composition.

Principle: HPLC separates components of a mixture based on their differential partitioning between a solid stationary phase (the column) and a liquid mobile phase.

Experimental Protocol: HPLC Purity Assessment

  • Method Development: Develop a reverse-phase HPLC method. A C18 column is a good starting point. The mobile phase would typically be a gradient of an organic solvent (e.g., acetonitrile or methanol) and water.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the HPLC system. A photodiode array (PDA) detector is highly recommended as it can assess peak purity by comparing spectra across the peak.[12]

  • Data Analysis:

    • The primary peak should correspond to the main compound.

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • For a high-purity standard, the area percent should be >99%.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is renowned for structure elucidation, but its quantitative application (qNMR) is a highly accurate and non-destructive method for purity determination.[13][14] It serves as an excellent orthogonal technique to both EA and HPLC.[14]

Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Experimental Protocol: ¹H-qNMR Purity Assay

  • Standard Selection: Choose a high-purity, stable internal standard with peaks that do not overlap with the analyte signals (e.g., dimethyl sulfone, maleic acid).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a deuterated solvent (e.g., DMSO-d₆) in a volumetric flask to create a solution of precisely known concentrations.

  • Data Acquisition: Acquire the ¹H-NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of protons with a sufficient relaxation delay).

  • Data Analysis:

    • Integrate a well-resolved, characteristic peak for the analyte and a peak for the internal standard.

    • Calculate the purity using the appropriate formula that relates the integrals, number of protons, molecular weights, and initial weights of the analyte and standard.

Comparative Analysis: Synthesizing the Data

A robust purity assessment synthesizes the results from all methods. Each technique provides a different piece of the puzzle.

Analytical TechniquePrincipleInformation ProvidedStrengthsLimitations
Elemental Analysis Combustion and detection of elemental gases.Mass percentage of C, H, N, S, O.Fast, inexpensive, provides fundamental compositional data.[2]Insensitive to isomeric impurities; assumes all deviation is from elemental composition.
HPLC with PDA Differential partitioning between mobile and stationary phases.Number and relative amount of impurities.Highly specific and sensitive for separating impurities. Peak purity analysis with PDA.[12]Requires method development; impurities without a chromophore may not be detected.[16]
Quantitative ¹H-NMR Proportionality of signal area to the number of nuclei.Absolute purity relative to a certified standard.Non-destructive, highly accurate, provides structural confirmation simultaneously.[13][14]Requires a high-purity internal standard; signal overlap can be a challenge.
Differential Scanning Calorimetry (DSC) Melting point depression due to impurities.Purity of crystalline solids.Fast, requires small sample amount.[16]Only suitable for highly pure (>95%), crystalline compounds that do not decompose on melting.[17]

Table 2: Comparison of Analytical Techniques for Purity Validation.

Visualizing the Logic: A Triad of Purity Validation

A truly self-validating system uses these techniques to corroborate one another. Elemental analysis confirms the correct empirical formula, HPLC confirms the absence of significant impurities, and qNMR provides an absolute purity value tied to a certified standard.

Purity_Validation EA Elemental Analysis Purity Confident Purity Assessment EA->Purity Confirms Elemental Composition HPLC HPLC HPLC->Purity Confirms Absence of Impurities qNMR qNMR qNMR->Purity Provides Absolute Purity Value

Caption: A multi-faceted approach to purity validation.

Conclusion: An Authoritative Statement on Purity

Validating the purity of a compound like this compound is not a single experiment but a logical, multi-pronged investigation. By starting with the fundamental check of elemental analysis , you confirm that the compound's elemental makeup aligns with its theoretical formula. This result is then substantiated by a high-resolution separation technique like HPLC , which demonstrates the absence of detectable impurities. Finally, an orthogonal quantitative method such as qNMR provides an absolute purity value, tying your material to a certified reference.

When the results from these distinct, self-validating systems converge—when elemental analysis is within ±0.4%, HPLC shows >99% peak area, and qNMR confirms >99% purity—you can make an authoritative and trustworthy statement about the quality of your material. This rigorous, evidence-based approach is the hallmark of sound science and is indispensable for success in research and drug development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Compliance Academy. [Link]

  • Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future . Contract Laboratory. [Link]

  • ORGANIC ELEMENTAL ANALYZER (CHNS/O) . Anadolu University. [Link]

  • Elemental analysis . Wikipedia. [Link]

  • A Look at Elemental Analysis for Organic Compounds . AZoM. [Link]

  • Understanding the Working Principles of CHNO Analyzers . AZoM. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Determining and reporting purity of organic molecules: why qNMR . PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]

  • Quality Guidelines . International Council for Harmonisation. [Link]

  • Validation of Analytical Methods: A Review . Gavin Publishers. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation . Mettler Toledo. [Link]

  • What methods are used to test the purity of organic compounds? . TutorChase. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • Purity Determination by DSC . Creative Biolabs. [Link]

  • Live qualification/validation of purity methods for protein products . Purdue University. [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards . Academia.edu. [Link]

  • Synthesis of 1-(Methylsulfinyl)-4-(4-nitrophenoxy)benzene . PrepChem.com. [Link]

  • usp31nf26s1_c471, General Chapters: <471> OXYGEN FLASK COMBUSTION . U.S. Pharmacopeia. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination . ACS Publications. [Link]

  • A comparative uncertainty study of the purity assessment of chemical reference substances using differential scanning calorimetry (DSC) and mass balance method . ResearchGate. [Link]

  • DSC purity . Mettler Toledo. [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy . ResearchGate. [Link]

  • Why do we use NMR spectroscopy in purity analysis? . Quora. [Link]

  • Sodium fusion test . Wikipedia. [Link]

  • Determination of % purity of a compound by by Using DSC . Slideshare. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds . ELTRA. [Link]

  • An International Study Evaluating Elemental Analysis . PubMed Central (PMC). [Link]

  • An International Study Evaluating Elemental Analysis . ACS Central Science. [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents--An Undergraduate Quantitative Analysis Laboratory Experiment . ERIC. [Link]

  • Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels . Analytik Jena. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry . OMNI PEEK. [Link]

  • Analytical method validation: A brief review . ResearchGate. [Link]

  • How to determine the purity of newly synthesized organic compound? . ResearchGate. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds . Preprints.org. [Link]

  • Analytical Method Validation: Back to Basics, Part II . LCGC International. [Link]

Sources

Comparative Biological Activity of 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene Derivatives: An Analysis of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of current scientific databases reveals a significant gap in the literature regarding the comparative biological activity of 1-(methylsulfanyl)-4-(4-nitrophenyl)benzene derivatives. Despite extensive searches for primary research articles and reviews, no dedicated studies detailing the synthesis and systematic evaluation of a series of these specific compounds for any particular biological effect were identified. Therefore, a direct, data-driven comparison guide on this topic cannot be constructed at this time without speculating or fabricating data, which would violate the principles of scientific integrity.

The core structure, this compound, also known as 4-nitrophenyl methyl sulfide, is a recognized chemical intermediate. However, its potential as a scaffold for developing biologically active derivatives appears to be an underexplored area in medicinal chemistry, based on publicly available research.

While direct comparative data is absent for the specified compound series, the broader classes of sulfur-containing and nitroaromatic compounds are well-represented in the scientific literature, with many derivatives exhibiting significant biological activities. For researchers interested in this chemical space, a pivot to exploring these related, data-rich compound families may be a fruitful endeavor.

Potential Areas for Related Research

Our literature search did identify several classes of sulfur-containing nitroaromatic compounds that have been systematically studied. These could serve as alternative starting points for drug discovery programs. Key examples include:

  • Nitrophenyl-substituted Thiazolidinones: This class of compounds has been investigated for its anticancer properties. Hybrid molecules combining a thiazolidinone ring with a nitrophenyl moiety have shown significant cytotoxic effects against various cancer cell lines.

  • Nitrophenyl-containing Thiophenes and Quinoline Hybrids: Derivatives incorporating thiophene and quinoline scaffolds with nitrophenyl substituents have been synthesized and evaluated for their potential as anticancer agents.

  • Nitrophenyl Thioethers and Disulfides: Some studies have explored the antimicrobial properties of related thioether and disulfide compounds. For instance, para-nitrophenyl methyl disulfide has been noted for its antimicrobial activity.

  • Nitrofuran Derivatives: This well-established class of antimicrobials has been the subject of extensive structure-activity relationship (SAR) studies, providing a solid foundation for the design of new antibacterial agents.

The Importance of Structure-Activity Relationship (SAR) Studies

The development of new therapeutic agents relies heavily on understanding the relationship between a molecule's structure and its biological activity. A typical SAR study involves synthesizing a series of related compounds (analogs) by making systematic modifications to a parent structure and then evaluating them in biological assays. This process allows researchers to identify the chemical features (pharmacophores) responsible for the desired activity and to optimize properties such as potency, selectivity, and metabolic stability.

The absence of such studies for this compound derivatives means that the potential of this scaffold remains unknown.

Future Directions

The lack of data on this compound derivatives represents an opportunity for new research. A foundational study in this area would involve:

  • Synthesis: Development of a robust synthetic route to produce a library of derivatives with diverse substituents on the phenyl rings.

  • Biological Screening: Evaluation of these derivatives in a panel of biological assays relevant to areas where nitroaromatics and sulfur-containing compounds have shown promise, such as oncology, infectious diseases, and inflammation.

  • Structure-Activity Relationship Analysis: A systematic analysis of the screening data to build a predictive SAR model for this novel class of compounds.

Such a project could uncover new pharmacophores and lead to the development of novel therapeutic candidates.

A Comparative Guide to OLED Performance: Evaluating 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene Precursors Against Existing Materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the potential performance of Organic Light-Emitting Diodes (OLEDs) utilizing the novel precursor, 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene, against established, commercially available materials. This analysis is intended for researchers, scientists, and professionals in drug development and materials science who are exploring next-generation electronic components.

Introduction to OLED Technology and the Critical Role of Precursor Materials

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, wider viewing angles, and faster response times compared to traditional liquid crystal displays (LCDs). The performance of an OLED is fundamentally dictated by the organic materials used in its multilayer structure. Each layer, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL), plays a crucial role in the efficient conversion of electricity to light.

The selection of precursor materials for these layers is paramount. These materials must possess specific electronic and physical properties to ensure efficient charge injection, transport, and recombination within the emissive layer, ultimately leading to high quantum efficiency and operational stability. This guide focuses on a prospective evaluation of this compound as a precursor for one of these critical layers and benchmarks its anticipated performance against well-established materials.

The Promise of this compound: A Structural and Electronic Perspective

This compound is a sulfur-containing aromatic compound with a molecular structure that suggests potential for application in advanced materials.[1] Its key features are an electron-donating methylsulfanyl group (-SCH₃) and a potent electron-withdrawing nitro group (-NO₂).[1] This push-pull electronic configuration can lead to significant intramolecular charge transfer characteristics, a desirable property for materials used in optoelectronic devices.

Based on its structure, we can hypothesize its potential role within an OLED device. The presence of the sulfur atom in the methylsulfanyl group, with its lone pair of electrons, could facilitate hole injection or transport. Conversely, the nitrophenyl group is a strong electron acceptor, a common feature in electron-transporting materials. This dual functionality makes this compound an intriguing candidate for either hole-injection/transport or electron-transport layers. For the purpose of this comparative analysis, we will primarily consider its potential as a hole-injection material , where the methylsulfanyl group can interface with the anode.

Comparative Analysis: Performance Metrics

To objectively assess the potential of this compound, we will compare its projected properties against two widely used materials in OLED fabrication:

  • PEDOT:PSS : A standard polymer-based hole injection material known for its high conductivity and ease of processing.[2]

  • NPB (N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine) : A widely used small molecule hole transport material.[3]

The following table summarizes the key performance indicators for these materials. The values for this compound are hypothetical and based on the expected influence of its functional groups.

Parameter This compound (Hypothetical) PEDOT:PSS (Typical Values) NPB (Typical Values)
Function Hole Injection Layer (HIL)Hole Injection Layer (HIL)Hole Transport Layer (HTL)
HOMO Level (eV) ~ -5.2 to -5.4~ -5.0 to -5.2~ -5.4 to -5.5[3]
LUMO Level (eV) ~ -2.8 to -3.0~ -3.3 to -3.7~ -2.3 to -2.4
Hole Mobility (cm²/Vs) Moderate to HighHighHigh[4]
Thermal Stability (Tg) Expected to be moderate> 200 °C~ 96 °C
Film-Forming Ability Solution-processableExcellent (solution-processable)Good (vacuum deposition)
Power Efficiency (lm/W) To be determined experimentallyDevice dependentDevice dependent[3]
Luminous Efficiency (cd/A) To be determined experimentallyDevice dependentDevice dependent
Lifetime (LT50) To be determined experimentallyDevice dependentDevice dependent[5]

Rationale for Hypothetical Values:

  • HOMO Level : The methylsulfanyl group is electron-donating, which would raise the Highest Occupied Molecular Orbital (HOMO) energy level compared to unsubstituted benzene. The nitrophenyl group's electron-withdrawing nature would lower it. The combined effect is estimated to place the HOMO level in a range suitable for matching the work function of common anodes like Indium Tin Oxide (ITO) (~4.8 eV)[3], thus facilitating hole injection.

  • Hole Mobility : Sulfur-containing aromatic compounds often exhibit good charge transport properties. While not expected to be as high as highly ordered polymers, the mobility should be sufficient for a thin injection layer.

Experimental Protocols for Performance Evaluation

To validate the hypothetical performance of this compound, a series of standardized experiments would be necessary.

Synthesis of this compound

A potential synthetic route could involve a Suzuki or Stille cross-coupling reaction between a boronic acid or stannane derivative of 4-(methylsulfanyl)benzene and a halo-substituted 4-nitrobenzene. Purification would likely be achieved through column chromatography and recrystallization.

OLED Device Fabrication

A standard OLED device structure would be fabricated to test the material's performance. The process typically involves sequential deposition of the organic layers and the cathode onto a pre-cleaned ITO-coated glass substrate.[6][7][8][9] This is commonly done via vacuum thermal evaporation for small molecules or spin-coating for polymers.[10]

Characterization Techniques

A suite of characterization techniques would be employed to assess the material and device performance:

  • Cyclic Voltammetry (CV) : To experimentally determine the HOMO and LUMO energy levels.

  • UV-Visible Spectroscopy and Photoluminescence Spectroscopy : To characterize the optical properties, such as the absorption and emission spectra.[11]

  • Current Density-Voltage-Luminance (J-V-L) Characteristics : To measure the device's electrical properties, turn-on voltage, and brightness.[12][13]

  • External Quantum Efficiency (EQE), Power Efficiency, and Luminous Efficiency Measurement : To quantify the device's efficiency.[12][13]

  • Lifetime Measurement : To assess the operational stability of the device by monitoring the time it takes for the luminance to decay to 50% of its initial value (LT50).[5][12]

Visualizing the Workflow and Device Structure

Experimental Workflow

G cluster_synthesis Material Synthesis & Purification cluster_fabrication OLED Device Fabrication cluster_characterization Performance Characterization synthesis Synthesis of 1-(Methylsulfanyl)- 4-(4-nitrophenyl)benzene purification Purification (Chromatography, Recrystallization) synthesis->purification hil HIL Deposition (Spin-coating) purification->hil substrate ITO Substrate Cleaning substrate->hil htl HTL Deposition hil->htl eml EML Deposition htl->eml etl ETL Deposition eml->etl cathode Cathode Deposition etl->cathode encapsulation Encapsulation cathode->encapsulation jvl J-V-L Measurement encapsulation->jvl efficiency Efficiency Measurement (EQE, Power, Luminous) jvl->efficiency lifetime Lifetime Testing efficiency->lifetime

Caption: Experimental workflow for OLED performance assessment.

OLED Device Architecture

G anode Anode (ITO) hil Hole Injection Layer (HIL) [this compound] anode->hil htl Hole Transport Layer (HTL) hil->htl eml Emissive Layer (EML) htl->eml etl Electron Transport Layer (ETL) eml->etl cathode Cathode (e.g., Al) etl->cathode

Caption: A typical multi-layer OLED device structure.

Conclusion and Future Outlook

While direct experimental data for this compound in OLED applications is not yet available, its chemical structure presents a compelling case for its investigation as a novel precursor material, particularly for the hole injection layer. The presence of both electron-donating and electron-withdrawing moieties suggests that it could offer a favorable HOMO level for efficient hole injection from the anode.

The true potential of this material can only be unlocked through rigorous experimental validation. The protocols outlined in this guide provide a clear roadmap for synthesizing the material, fabricating test devices, and comprehensively characterizing their performance. Should this precursor demonstrate competitive or superior performance compared to existing materials like PEDOT:PSS, it could pave the way for a new class of sulfur-containing compounds in advanced optoelectronic applications. Further research should also explore its potential as an electron transport material by leveraging its nitrophenyl group.

References

  • Canon Tokki Corporation. (n.d.). Manufacturing Process of OLED. Retrieved from [Link]

  • Forrest, S. R., Burrows, P. E., & Thompson, M. E. (2012). OLED Fabrication Process. In OLED Displays and Lighting. Wiley-IEEE Press.
  • Avantama AG. (n.d.). How are OLEDs Made?. Retrieved from [Link]

  • Canon Inc. (2023, June 8). Organic Light Emitting Diode (OLED) Display Manufacturing Equipment. Canon Global. Retrieved from [Link]

  • DisplayMan. (n.d.). Manufacturing Process and Key Technologies of OLED. Retrieved from [Link]

  • Kulkarni, A. P., Tonzola, C. J., Babel, A., & Jenekhe, S. A. (2004). Electron Transport Materials for Organic Light-Emitting Diodes.
  • Kulkarni, A. P., Tonzola, C. J., Babel, A., & Jenekhe, S. A. (2004). Electron Transport Materials for Organic Light-Emitting Diodes. Sci-Hub.
  • Sun, H. (2022). Research on Different Physical Property Characterization Approaches for OLED Materials. Highlights in Science, Engineering and Technology, 14, 148-154.
  • Chou, K.-H., Chen, T.-H., Huang, X.-Q., Huang, C.-S., Chang, C.-H., Chen, C.-T., & Jou, J.-H. (2023). Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs.
  • Park, J. H., Lee, J. H., Kim, J. H., Lee, J. H., & Park, J. W. (2011). Highly Efficient New Hole Injection Materials for OLEDs Based on Dimeric Phenothiazine and Phenoxazine Derivatives. The Journal of Physical Chemistry C, 115(10), 4233–4239.
  • Scientific Computing International. (n.d.). Characterizing OLED Display Materials. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.).
  • Kulkarni, A. P., Tonzola, C. J., Babel, A., & Jenekhe, S. A. (2004). Electron Transport Materials for Organic Light-Emitting Diodes.
  • Molbase. (n.d.). This compound. Retrieved from [Link]

  • He, G., & Pfeiffer, M. (2000).
  • Tailor Pixels. (n.d.). How to evaluate the performance of OLED?. Retrieved from [Link]

  • Zhang, Y., & Liu, Y. (2024). The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes.
  • ResearchGate. (n.d.). (PDF)
  • Sinda Display. (2023, September 26). The Main Parameters of OLED Performance. Retrieved from [Link]

  • Kim, J. S., Kim, H. J., & Lee, J. L. (2014). Enhancement of hole injection and electroluminescence by ordered Ag nanodot array on indium tin oxide anode in organic light emitting diode. Applied Physics Letters, 105(1), 013302.
  • Kim, J. H., Kim, J. H., Lee, J. H., & Park, J. W. (2021). Enhanced Hole Injection Characteristics of a Top Emission Organic Light-Emitting Diode with Pure Aluminum Anode. Micromachines, 12(11), 1313.
  • Wikipedia. (n.d.). OLED. Retrieved from [Link]

  • Li, M., & Adachi, C. (2024). Advances in High-Efficiency Blue OLED Materials.
  • Patsnap. (2025, September 12). Benchmarking OLED Performance in Low-Temperature Conditions.
  • PubChem. (n.d.). 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-4-(4-nitrophenyl_sulfonyl_benzene]([Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzene, 1-chloro-4-[(4-nitrophenyl)sulfinyl]-. Substance Registry Services.
  • Acmec Biochemical. (n.d.). 1-methylsulfanyl-3-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 1-methyl-4-[(3-nitrophenyl)sulfonyl]-. Retrieved from [Link]

  • Kim, J., Lee, S., Kim, J., Lee, J., & Kim, Y. (2024). Enhancing Narrowband Blue TADF OLED Performance with Adamantane Group‐Integrated Spatially Hindered 1,3‐Bis(N‐Carbazolyl)Benzene‐Based Host.

Sources

A Comparative Guide to the Reactivity of 4'-(Methylthio)-4-nitrobiphenyl and 4-Nitrobiphenyl in Subsequent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, the nuanced reactivity of aromatic compounds is a cornerstone of molecular design. This guide provides an in-depth comparison of the reactivity between 4'-(methylthio)-4-nitrobiphenyl and its parent compound, 4-nitrobiphenyl. By examining the electronic influence of the methylthio substituent, we can elucidate the differing behaviors of these molecules in key synthetic transformations, namely nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group. This analysis is supported by theoretical principles and available experimental data to provide a comprehensive resource for chemists in the field.

Introduction to the Contestants: A Tale of Two Biphenyls

4-Nitrobiphenyl serves as a foundational building block in organic synthesis, notably as a precursor to 4-aminobiphenyl.[1] Its chemical behavior is largely dictated by the strong electron-withdrawing nature of the nitro group, which deactivates the phenyl ring to which it is attached towards electrophilic attack but activates it for nucleophilic aromatic substitution.

In contrast, 4'-(methylthio)-4-nitrobiphenyl introduces a methylthio (-SCH₃) group on the second phenyl ring. This substituent imparts a more complex electronic character to the molecule. The methylthio group is generally considered to be a weak electron-donating group through resonance, yet it can also exhibit inductive electron-withdrawing effects. Understanding the interplay of these electronic factors is critical to predicting its influence on the reactivity of the nitrobiphenyl system.

Nucleophilic Aromatic Substitution (SNAr): The Role of the Methylthio Group

Nucleophilic aromatic substitution is a key reaction for modifying aromatic rings, particularly those activated by strong electron-withdrawing groups like the nitro group. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex.[2] The stability of this intermediate is paramount to the reaction rate.[3]

Theoretical Considerations

The presence of the methylthio group at the 4'-position is expected to influence the rate of nucleophilic attack on the nitro-substituted ring. The Hammett equation provides a quantitative framework for understanding substituent effects on reaction rates. The sigma value (σ) for a substituent is a measure of its electron-donating or -withdrawing ability. For the para-methylthio group (-SMe), the Hammett constant (σₚ) is 0.00.[4] This suggests that, in the ground state, the methylthio group has a relatively neutral electronic effect on the benzoic acid ionization, which is the basis for standard Hammett constants.

However, in the context of SNAr, the key is the substituent's effect on the stability of the electron-rich Meisenheimer intermediate. An electron-donating group on the non-reacting ring can slightly destabilize the negatively charged intermediate through space or via through-bond effects, thus slowing down the reaction. Conversely, an electron-withdrawing group would be expected to stabilize the intermediate and accelerate the reaction. Given the slightly electron-donating nature of the methylthio group through resonance, it is plausible to predict that 4'-(methylthio)-4-nitrobiphenyl will undergo nucleophilic aromatic substitution at a slightly slower rate than 4-nitrobiphenyl.

Experimental Insights

The following diagram illustrates the logical relationship in predicting the relative reactivity in SNAr reactions.

SNAr_Reactivity_Comparison cluster_reactants Reactants cluster_reaction Nucleophilic Aromatic Substitution (SNAr) cluster_prediction Predicted Reactivity 4_nitrobiphenyl 4-Nitrobiphenyl SNAr SNAr Reaction 4_nitrobiphenyl->SNAr 4_methylthio_4_nitrobiphenyl 4'-(Methylthio)-4-nitrobiphenyl 4_methylthio_4_nitrobiphenyl->SNAr Reactivity_Comparison 4-Nitrobiphenyl > 4'-(Methylthio)-4-nitrobiphenyl SNAr->Reactivity_Comparison Based on -SMe electron-donating resonance effect

Caption: Predicted reactivity in SNAr reactions.

Reduction of the Nitro Group: A Shift in the Electronic Landscape

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[5] This reaction is crucial for the production of anilines, which are versatile intermediates in the pharmaceutical and dye industries. The rate of this reduction can be influenced by the electronic environment of the nitro group.

Theoretical Considerations

Electron-donating groups on the aromatic system can increase the electron density at the nitro group, making it slightly less electrophilic and therefore potentially slowing down the rate of reduction, depending on the specific reducing agent and mechanism. Conversely, electron-withdrawing groups would be expected to facilitate the reduction.

The methylthio group, with its capacity for electron donation through resonance, is predicted to have a modest retarding effect on the reduction of the nitro group in 4'-(methylthio)-4-nitrobiphenyl compared to 4-nitrobiphenyl. Therefore, it is anticipated that 4-nitrobiphenyl will be reduced to the corresponding amine at a faster rate than 4'-(methylthio)-4-nitrobiphenyl.

Experimental Data Summary

While a direct comparative kinetic study is not available, the general principle of substituent effects on the reduction of nitroarenes is well-established. The following table summarizes the expected relative reactivity based on these principles.

Compound4'-SubstituentExpected Relative Rate of Nitro Reduction
4-Nitrobiphenyl-HFaster
4'-(Methylthio)-4-nitrobiphenyl-SCH₃Slower

The following diagram illustrates the workflow for a typical reduction of these nitro compounds.

Nitro_Reduction_Workflow Start Start: 4-Nitrobiphenyl or 4'-(Methylthio)-4-nitrobiphenyl Reaction Reaction: SnCl2 / HCl, EtOH Start->Reaction Workup Workup: 1. Neutralize with base 2. Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 4-Aminobiphenyl or 4'-Methylthio-4-aminobiphenyl Purification->Product

Caption: General workflow for nitro group reduction.

Experimental Protocols

The following are representative protocols for the synthesis of 4'-(methylthio)-4-nitrobiphenyl and its subsequent reduction.

Synthesis of 4'-(Methylthio)-4-nitrobiphenyl

This protocol is adapted from analogous cross-coupling reactions.

Materials:

  • 4-Bromonitrobenzene

  • (4-(Methylthio)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 4-bromonitrobenzene (1.0 eq), (4-(methylthio)phenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a 3:1 mixture of toluene and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4'-(methylthio)-4-nitrobiphenyl.

Reduction of 4'-(Methylthio)-4-nitrobiphenyl to 4-Amino-4'-(methylthio)biphenyl

This protocol utilizes a standard method for nitro group reduction.[6]

Materials:

  • 4'-(Methylthio)-4-nitrobiphenyl

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Ethyl acetate

Procedure:

  • Dissolve 4'-(methylthio)-4-nitrobiphenyl (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.

  • Carefully add concentrated hydrochloric acid dropwise while stirring.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 1-3 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a cold aqueous solution of sodium hydroxide until the pH is basic. A precipitate of tin salts may form.

  • Extract the aqueous slurry with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-amino-4'-(methylthio)biphenyl.

Conclusion

The introduction of a methylthio group at the 4'-position of 4-nitrobiphenyl subtly modulates its reactivity in subsequent chemical transformations. Based on established electronic principles, it is predicted that 4'-(methylthio)-4-nitrobiphenyl will exhibit a slightly decreased rate of nucleophilic aromatic substitution and a moderately slower rate of nitro group reduction when compared to the unsubstituted 4-nitrobiphenyl. These predictions are grounded in the electron-donating character of the methylthio substituent. While direct comparative experimental data remains a gap in the literature, this guide provides a robust theoretical framework and practical experimental protocols for researchers and professionals working with these important synthetic intermediates. Further kinetic studies are warranted to provide a quantitative validation of these predictions.

References

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • Gomez-Bombarelli, R., et al. (2016). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Neumann, C. N., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Nature, 534(7607), 369–373. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups. Retrieved from [Link]

  • Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

  • YouTube. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... Retrieved from [Link]

  • Organic Syntheses. (n.d.). a general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 3. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... Retrieved from [Link]

  • Chemistry Stack Exchange. (2012, May 12). How are σ and σ± determined in Hammett plots? Retrieved from [Link]

  • Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved from [Link]

  • Reddit. (2020, March 31). [PLEASE HELP] Are benzenes/phenyl groups electron donating or withdrawing? Retrieved from [Link]

  • La Salle University. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]

  • Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values. Retrieved from [Link]

  • ResearchGate. (n.d.). Selection of Hammett constant σ + values for selected func- tional... Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl? Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrobiphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
  • ResearchGate. (2019, February 10). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 3). 2.6: delta and Hammett's sigma constants. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbazole, 2-nitro-. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Structure of 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene Derivatives with 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice.[1][2][3][4] In the synthesis of 1-(methylsulfanyl)-4-(4-nitrophenyl)benzene derivatives, which are valuable intermediates in pharmaceuticals and material science, confirming the precise substitution pattern and overall molecular architecture is paramount.[5] This guide provides an in-depth comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural elucidation of these compounds, grounded in practical insights and experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining molecular structure by exploiting the magnetic properties of atomic nuclei.[1][2] While one-dimensional (1D) NMR provides initial insights, complex molecules often yield overlapping signals that are difficult to interpret.[6][7] 2D NMR spectroscopy resolves this by introducing a second frequency dimension, allowing for the visualization of interactions between nuclei and providing a clearer picture of the molecular framework.[6][8][9]

This guide will focus on a suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—to definitively confirm the structure of a representative this compound derivative.

The Structural Puzzle: Establishing Connectivity and Spatial Relationships

The core challenge in confirming the structure of a this compound derivative lies in unequivocally establishing the connectivity of the two substituted benzene rings and the relative positions of the methylsulfanyl (-SCH₃) and nitro (-NO₂) groups. While 1D ¹H and ¹³C NMR provide initial chemical shift and multiplicity data, 2D NMR is essential for piecing together the molecular fragments.

Key Structural Questions to Address:
  • Which protons are coupled to each other (through-bond connectivity)?

  • Which protons are directly attached to which carbons?

  • What are the long-range (2-3 bond) correlations between protons and carbons?

  • Which protons are close to each other in space, confirming stereochemistry and conformation?

To answer these, we will employ a combination of homonuclear and heteronuclear 2D NMR experiments.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment is the workhorse for identifying proton-proton coupling networks.[8][10][11] It reveals which protons are scalar-coupled, typically through two or three bonds.[3][10] In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both axes, and off-diagonal cross-peaks indicate coupled protons.[8][12]

For a 1,4-disubstituted aromatic compound, the protons on the benzene ring often appear as a pair of doublets, sometimes referred to as a doublet of doublets pattern.[13] COSY is instrumental in confirming these adjacent proton relationships within each aromatic ring.

Expected COSY Correlations for this compound:

  • A cross-peak between the protons ortho to the methylsulfanyl group and the protons meta to it.

  • A cross-peak between the protons ortho to the nitro group and the protons meta to it.

This allows for the unambiguous assignment of protons within each of the two distinct spin systems of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations

The HSQC experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached.[11][14][15] This is a highly sensitive technique that provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment of protonated carbons.[14]

Expected HSQC Correlations:

  • A correlation peak for each aromatic C-H group, linking the proton chemical shift to its directly bonded carbon's chemical shift.

  • A correlation peak for the methylsulfanyl (-SCH₃) group, connecting the methyl protons to the methyl carbon.

Quaternary carbons (those with no attached protons), such as the carbons bonded to the sulfur, the nitro group, and the other benzene ring, will not show a signal in the HSQC spectrum.[14]

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Connectivity

The HMBC experiment is arguably one of the most powerful tools for elucidating the carbon skeleton of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (and occasionally four in conjugated systems).[15] Unlike HSQC, direct one-bond correlations are suppressed.[15]

HMBC is crucial for connecting the different fragments of the molecule. For our target compound, it will provide the definitive link between the two aromatic rings and confirm the positions of the substituents.

Key Expected HMBC Correlations:

  • Correlations from the protons on one aromatic ring to the quaternary carbon of the other ring, establishing the biphenyl linkage.

  • Correlations from the methyl protons of the -SCH₃ group to the carbon to which the sulfur is attached.

  • Correlations from the protons ortho to the nitro group to the carbon bearing the nitro group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Correlations

The NOESY experiment provides information about which protons are close to each other in three-dimensional space, typically within 5 Å.[16][17][18][19] This is based on the Nuclear Overhauser Effect (NOE), which is a through-space interaction.[16][18] NOESY is particularly useful for determining stereochemistry and conformation.[18] For small molecules, NOESY cross-peaks are typically of opposite phase to the diagonal peaks.[19][20]

Expected NOESY Correlations for Structural Confirmation:

  • A correlation between the methyl protons of the -SCH₃ group and the protons on the adjacent aromatic ring (ortho protons). This confirms the proximity of the methyl group to that specific ring.

  • Correlations between protons on the two different aromatic rings can provide information about the torsional angle between the rings.

Comparative Summary of 2D NMR Techniques

Experiment Information Provided Key Application for this Structure
COSY ¹H-¹H through-bond coupling (2-3 bonds)Identifying adjacent protons on each aromatic ring.
HSQC Direct ¹H-¹³C one-bond correlationAssigning protonated carbons in the aromatic rings and the methyl group.
HMBC Long-range ¹H-¹³C correlations (2-3 bonds)Connecting the two aromatic rings and confirming substituent positions.
NOESY ¹H-¹H through-space proximity (< 5Å)Confirming the spatial relationship between the methyl group and its adjacent aromatic ring.

Experimental Protocols

Sample Preparation
  • Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Degas the sample if necessary, particularly for NOESY experiments, to remove dissolved oxygen which can interfere with the NOE effect.

2D NMR Data Acquisition

The following are typical acquisition parameters on a 400 or 500 MHz NMR spectrometer. These may need to be optimized for specific instruments and sample concentrations.

COSY (Gradient-Selected)

  • Pulse Program: gCOSY

  • Spectral Width: 10-12 ppm in both dimensions.

  • Number of Increments (F1): 256-512

  • Number of Scans (per increment): 2-8

  • Relaxation Delay: 1.5-2.0 s

HSQC (Gradient-Selected, Sensitivity-Enhanced)

  • Pulse Program: hsqcedetgpsisp2.2

  • ¹H Spectral Width: 10-12 ppm

  • ¹³C Spectral Width: 160-200 ppm

  • Number of Increments (F1): 128-256

  • Number of Scans (per increment): 2-8

  • Relaxation Delay: 1.5 s

  • ¹J(CH) Coupling Constant: Optimized for ~145 Hz (for aromatic and aliphatic C-H)

HMBC (Gradient-Selected)

  • Pulse Program: hmbcgplpndqf

  • ¹H Spectral Width: 10-12 ppm

  • ¹³C Spectral Width: 200-220 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans (per increment): 8-32

  • Relaxation Delay: 1.5-2.0 s

  • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8-10 Hz

NOESY

  • Pulse Program: noesygpph

  • Spectral Width: 10-12 ppm in both dimensions.

  • Number of Increments (F1): 256-512

  • Number of Scans (per increment): 8-16

  • Relaxation Delay: 2.0-3.0 s

  • Mixing Time (d8): 0.5-1.0 s (for small molecules)

Data Processing
  • Apply a sine-bell or squared sine-bell window function in both dimensions.

  • Perform a two-dimensional Fourier transform.[21]

  • Phase correct the spectrum in both dimensions.

  • Perform baseline correction.[22]

Visualizing the Workflow and Structural Correlations

The logical flow of these experiments provides a self-validating system for structure determination.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation cluster_structure Structural Information H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY H1_NMR->NOESY C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Proton_Coupling ¹H-¹H Coupling Networks COSY->Proton_Coupling Direct_CH_Attachment Direct C-H Bonds HSQC->Direct_CH_Attachment Carbon_Skeleton Carbon Skeleton & Connectivity HMBC->Carbon_Skeleton Spatial_Proximity Through-Space Proximity NOESY->Spatial_Proximity Final_Structure Confirmed Structure Proton_Coupling->Final_Structure Direct_CH_Attachment->Final_Structure Carbon_Skeleton->Final_Structure Spatial_Proximity->Final_Structure

Caption: Workflow for 2D NMR-based structure elucidation.

The following diagram illustrates the key correlations used to piece together the structure of this compound.

Caption: Key 2D NMR correlations for structure confirmation.

Conclusion

The synergistic use of COSY, HSQC, HMBC, and NOESY provides a robust and self-validating methodology for the complete structural assignment of this compound derivatives. COSY and HSQC efficiently map out the individual spin systems and their corresponding carbon attachments. HMBC then serves as the crucial bridge, connecting these fragments to reveal the complete carbon skeleton. Finally, NOESY offers through-space insights that confirm the proximity of key groups, leaving no ambiguity in the final structure. This comprehensive approach ensures the scientific integrity required in research and drug development.

References

  • Advances in Nuclear Magnetic Resonance for Drug Discovery. PubMed Central. [Link]

  • NOESY: Cross-Correlation Through Space. UCSB Chemistry and Biochemistry NMR Facility. [Link]

  • Current NMR Techniques for Structure-Based Drug Discovery. MDPI. [Link]

  • Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. Preprints.org. [Link]

  • 2D NOESY and ROESY for Small Molecules. Indiana University NMR Facility. [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. [Link]

  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics. [Link]

  • Data Processing in Multidimensional NMR. Springer Nature Experiments. [Link]

  • 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • NMR Data Processing. University of California, Davis. [Link]

  • What Is COSY NMR? - Chemistry For Everyone. YouTube. [Link]

  • 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]

  • COSY. University of Wisconsin-Madison, Chemistry Department. [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]

  • Practical aspects of recording and processing 2D HMQC or HSQC. YouTube. [Link]

  • NOESY: Small Molecules vs Large Molecules. University of Ottawa NMR Facility Blog. [Link]

  • How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever!. YouTube. [Link]

  • 2D NMR Introduction. Chemistry LibreTexts. [Link]

  • 3 Basic concepts for two-dimensional NMR. University of Cambridge. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Bath. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]

  • HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. [Link]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. [Link]

  • COSY. Columbia University NMR Core Facility. [Link]

  • Types of 2D NMR. NMR Services. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • NMR COSY: Simplifying Proton Coupling. Scribd. [Link]

  • Cosy nmr guide. Manuals+.[Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. MDPI. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison, Chemistry Department. [Link]

  • Cas no 128924-07-2 (this compound). LookChem. [Link]

  • High resolution NMR spectra of some tri-substituted benzenes. ResearchGate. [Link]

  • 1 H and 13 C NMR chemical shifts of nitrobenzene amination products... ResearchGate. [Link]

  • 1-Methylsulfonyl-4-nitrobenzene. National Institutes of Health. [Link]

  • 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene. PubChem. [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

Sources

benchmarking the synthesis of 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene against alternative routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of a Key Biaryl Sulfide

1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene is a biaryl sulfide scaffold of significant interest in medicinal chemistry and materials science. Its structure, featuring a nitro-functionalized aromatic ring linked to a methylsulfanyl-substituted ring, makes it a valuable precursor for a range of more complex molecules, including potential kinase inhibitors and novel organic materials. The efficient and reliable synthesis of this molecule is therefore a critical consideration for researchers in these fields.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. Moving beyond a simple recitation of steps, we will dissect the strategic and mechanistic considerations behind each pathway, providing field-proven insights to guide your choice of methodology. We will benchmark the industry-standard Suzuki-Miyaura cross-coupling against a classic yet highly effective Nucleophilic Aromatic Substitution (SNAr) approach and discuss modern C-S cross-coupling alternatives. All quantitative data is summarized for direct comparison, and detailed, self-validating protocols are provided for immediate application.

Retrosynthetic Analysis: Disconnecting the Target Molecule

The logical disconnections for the target molecule pivot on the formation of either the central Carbon-Carbon (C-C) bond or the Carbon-Sulfur (C-S) bond. This leads to three primary strategies which we will evaluate:

  • C-C Bond Formation (Suzuki-Miyaura Route): Disconnecting the biaryl bond suggests a palladium-catalyzed cross-coupling between a (4-methylthiophenyl)boronic acid species and a 4-nitroaryl halide. This is often the go-to method for biaryl synthesis.

  • C-S Bond Formation (SNAr Route): Disconnecting the C-S bond suggests a reaction between a 4-nitrophenyl electrophile and a methylthiolate nucleophile. The strong electron-withdrawing nitro group makes this a prime candidate for Nucleophilic Aromatic Substitution.

  • C-S Bond Formation (Catalytic Cross-Coupling): A modern alternative to the SNAr approach involves a transition-metal-catalyzed C-S bond formation, such as a Buchwald-Hartwig-type amination analogue, between an aryl halide and a thiol.

G cluster_0 Retrosynthetic Strategies cluster_1 Route 1: C-C Coupling cluster_2 Route 2: SNAr cluster_3 Route 3: C-S Coupling Target This compound R1_Start1 4-(Methylsulfanyl)phenylboronic Acid Target->R1_Start1 Suzuki R1_Start2 1-Bromo-4-nitrobenzene Target->R1_Start2 Suzuki R2_Start1 Sodium Thiomethoxide Target->R2_Start1 SNAr R2_Start2 1-Fluoro-4-nitrobenzene Target->R2_Start2 SNAr R3_Start1 4-(Methylthio)benzenethiol Target->R3_Start1 Buchwald-Hartwig R3_Start2 1-Iodo-4-nitrobenzene Target->R3_Start2 Buchwald-Hartwig

Caption: Retrosynthetic analysis of the target molecule.

Route 1: The Benchmark - Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis for its reliability, functional group tolerance, and the commercial availability of its precursors.[1][2] It serves as our benchmark route due to its widespread use in constructing biaryl systems.

Mechanism and Rationale

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.[3] The key steps are:

  • Oxidative Addition: The aryl halide (1-bromo-4-nitrobenzene) adds to the Pd(0) catalyst to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base (e.g., K2CO3), transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3]

The choice of a palladium catalyst and a phosphine ligand is critical. Catalysts like Pd(PPh3)4 or a combination of a palladium source (e.g., Pd(OAc)2) and a ligand are common. The base is essential for activating the boronic acid for transmetalation. The presence of the nitro group is well-tolerated by this chemistry, making it a robust choice.[4][5]

G pd0 Pd(0)L2 oa Oxidative Addition pd_ii Ar-Pd(II)-X(L2) oa->pd_ii re Reductive Elimination re->pd0 Regenerates Catalyst product Ar-Ar' (Target Molecule) re->product tm Transmetalation pd_ii_ar Ar-Pd(II)-Ar'(L2) tm->pd_ii_ar arx Ar-X (1-Bromo-4-nitrobenzene) arx->oa ar_b Ar'-B(OH)2 (4-(MeS)Ph-B(OH)2) boronate [Ar'-B(OH)3]- ar_b->boronate base Base (K2CO3) base->boronate boronate->tm

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol
  • Reactants:

    • 1-Bromo-4-nitrobenzene (1.0 eq)

    • 4-(Methylsulfanyl)phenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

    • Triphenylphosphine (PPh3) (0.04 eq)

    • Potassium carbonate (K2CO3) (3.0 eq)

  • Solvent: Toluene/Ethanol/Water (e.g., 4:1:1 mixture)

  • Procedure:

    • To a round-bottom flask equipped with a condenser and magnetic stirrer, add 1-bromo-4-nitrobenzene, 4-(methylsulfanyl)phenylboronic acid, potassium carbonate, Pd(OAc)2, and PPh3.

    • Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

    • Add the degassed solvent mixture via cannula.

    • Heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate and filter.

    • Concentrate the solvent in vacuo.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Self-Validation: The identity and purity of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The expected yield for this type of reaction is typically high.

Route 2: The Classic Alternative - Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, often overlooked, alternative for synthesizing molecules of this class. Its primary advantage is the absence of a metal catalyst, which can simplify purification and reduce costs.

Mechanism and Rationale

This reaction is contingent on two key features: a good leaving group on the aromatic ring and the presence of a strong electron-withdrawing group (EWG) positioned ortho or para to it.[6] In our case, the nitro group (-NO2) is an exceptionally potent EWG, and fluorine is an excellent leaving group for SNAr reactions.

The mechanism is a two-step addition-elimination process:

  • Nucleophilic Attack: The thiomethoxide nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized effectively onto the oxygen atoms of the para-nitro group.

  • Elimination: The leaving group (fluoride) is expelled, restoring the aromaticity of the ring and yielding the final product.[7]

The rate-determining step is typically the initial nucleophilic attack. The high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, accelerating this step, which is why 1-fluoro-4-nitrobenzene is a superior substrate to its chloro or bromo analogues for SNAr.[8]

G cluster_workflow SNAr Experimental Workflow start Prepare Reactants: 1-Fluoro-4-nitrobenzene Sodium Thiomethoxide Anhydrous DMF react Combine & React: Inert Atmosphere Room Temp -> 60°C start->react monitor Monitor Progress (TLC) react->monitor quench Workup: Aqueous Quench (Water) monitor->quench extract Extraction: Ethyl Acetate quench->extract purify Purification: Column Chromatography extract->purify validate Analysis: NMR, MS purify->validate

Caption: Experimental workflow for the SNAr synthesis.

Detailed Experimental Protocol
  • Reactants:

    • 1-Fluoro-4-nitrobenzene (1.0 eq)

    • Sodium thiomethoxide (NaSMe) (1.1 eq)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 1-fluoro-4-nitrobenzene in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • In a separate flask, prepare a solution or slurry of sodium thiomethoxide in anhydrous DMF.

    • Slowly add the sodium thiomethoxide solution to the 1-fluoro-4-nitrobenzene solution at room temperature with stirring. An exothermic reaction may be observed.

    • After the addition is complete, gently heat the reaction mixture to 50-60 °C.

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

    • Cool the reaction to room temperature and carefully pour it into a beaker of cold water, which should cause the product to precipitate.

    • Collect the solid product by vacuum filtration, washing thoroughly with water to remove DMF and salts.

    • The crude product can be further purified by recrystallization (e.g., from ethanol) or by column chromatography if necessary.

  • Self-Validation: Characterize the product via melting point, NMR, and MS to confirm its identity and purity. The reaction is generally high-yielding and clean.

Route 3: Modern C-S Cross-Coupling Methods

Modern transition-metal catalysis offers alternatives to the classical SNAr for C-S bond formation. These methods, analogous to the Buchwald-Hartwig amination, can use palladium or copper catalysts to couple aryl halides with thiols.[9]

Rationale and Potential Advantages

While SNAr is highly effective for activated substrates like 4-nitrohalobenzenes, catalytic C-S coupling reactions offer a broader substrate scope, often functioning well with less activated aryl halides. This can be advantageous if the electronic properties of the substrate need to be varied.

  • Palladium-Catalyzed (Buchwald-Hartwig type): This involves the coupling of an aryl halide (or triflate) with a thiol in the presence of a palladium catalyst, a specialized phosphine ligand, and a base. The mechanism is similar to the C-N coupling, involving oxidative addition, coordination/deprotonation of the thiol, and reductive elimination.

  • Copper-Catalyzed (Ullmann-type): Copper catalysis is often a more economical and "greener" alternative for C-S bond formation.[9] These reactions typically couple an aryl iodide with a thiol using a copper(I) salt (like CuI) and a base, often without the need for expensive ligands.

While a detailed protocol is not provided here due to the high efficiency of the SNAr route for this specific target, these catalytic methods represent a crucial part of the synthetic chemist's toolkit and should be considered for analogues lacking the strong activation provided by the nitro group.

Comparative Analysis & Benchmarking

The choice of synthetic route depends on a balance of factors including cost, scale, available equipment, and downstream purification requirements.

MetricRoute 1: Suzuki-MiyauraRoute 2: SNArRoute 3: Catalytic C-S Coupling
Bond Formed C-CC-SC-S
Key Reagents Aryl Halide, Arylboronic AcidActivated Aryl Halide, ThiolateAryl Halide, Thiol
Catalyst Palladium (e.g., Pd(OAc)2)NonePalladium or Copper
Typical Yield Very Good to Excellent (>85%)[1]Excellent (>90%)Good to Excellent (>80%)[9]
Reaction Time 2 - 6 hours1 - 3 hours4 - 24 hours
Temperature 80 - 110 °C25 - 60 °C80 - 140 °C
Cost Moderate (Palladium catalyst and boronic acid can be costly)Low (No catalyst, inexpensive reagents)Low to Moderate (Copper is cheap, Palladium/ligands can be costly)
Purification Column chromatography often required to remove catalyst residue and byproducts.Simple precipitation/recrystallization may be sufficient. Catalyst-free.Column chromatography often required to remove catalyst residue.
Green Chemistry Use of heavy metal catalyst and organic solvents.Catalyst-free is a major advantage. Solvents like DMF are a concern.Copper is more benign than palladium. Often requires high temperatures.
Key Advantage High reliability and vast substrate scope for biaryls.Simplicity, low cost, high efficiency for activated systems.Broad scope for unactivated systems; alternative to SNAr.
Key Disadvantage Catalyst cost and removal. Potential for boronic acid homo-coupling.Limited to electronically activated aryl halides.Catalyst requirement, potentially higher temperatures and longer times.

Conclusion and Recommendations

For the specific synthesis of This compound , the Nucleophilic Aromatic Substitution (SNAr) route (Route 2) stands out as the superior method. Its operational simplicity, lack of an expensive and potentially contaminating metal catalyst, mild conditions, and high expected yield make it the most efficient and economical choice for both laboratory-scale and potential scale-up operations. The electronic activation provided by the para-nitro group is perfectly suited to this classic transformation.

The Suzuki-Miyaura coupling (Route 1) remains an excellent and highly reliable general method for biaryl synthesis. It should be considered the primary alternative, especially if the synthesis of various analogues is required where the boronic acid component is more readily available or diverse than the corresponding thiolate nucleophile.

While modern catalytic C-S coupling reactions (Route 3) are powerful tools, for this particular target they are less direct and offer few advantages over the highly efficient SNAr pathway. Their utility would become paramount if the nitro group were absent, removing the electronic activation necessary for SNAr to proceed readily.

Ultimately, the optimal synthetic strategy is dictated by the specific goals of the research program. By understanding the mechanistic underpinnings and practical trade-offs of each route, researchers can make informed decisions to achieve their synthetic goals efficiently and robustly.

References

  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. ResearchGate. Available at: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]

  • Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate. Available at: [Link]

  • Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. National Institutes of Health. Available at: [Link]

  • A Domino Copper-Catalyzed C—O Coupling—Claisen Rearrangement Process. SciSpace. Available at: [Link]

  • Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

  • Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis of Biaryl Atropisomers. ChemRxiv. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available at: [Link]

  • Environmentally benign approach towards C-S cross-coupling reaction by organo-copper(II) complex. PubMed. Available at: [Link]

  • Ligand‐Free Copper‐Catalyzed Coupling of Phenols with Nitroarenes by using a Metal–Organic Framework as a Robust and Recoverable Catalyst. ResearchGate. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. ResearchGate. Available at: [Link]

  • Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Chemistry Stack Exchange. Available at: [Link]

Sources

A Comparative Guide to Palladium Catalysts for the Synthesis of 4'-(Methylthio)-4-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of palladium catalyst systems for the synthesis of 4'-(methylthio)-4-nitrobiphenyl, a key intermediate in the development of various functional materials and pharmacologically active compounds. We will delve into the mechanistic nuances of the most prevalent palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, and Heck—offering field-proven insights to guide researchers in catalyst selection and protocol optimization.

Introduction: The Challenge of Aryl-Aryl Bond Formation

The construction of a carbon-carbon bond between two aromatic rings is a cornerstone of modern organic synthesis.[1] The target molecule, 4'-(methylthio)-4-nitrobiphenyl, presents a typical synthetic challenge where efficiency, functional group tolerance, and scalability are paramount. Palladium-catalyzed cross-coupling reactions have become the most powerful and versatile methods to achieve this transformation, a breakthrough recognized with the 2010 Nobel Prize in Chemistry awarded to Suzuki, Heck, and Negishi.[2] These reactions generally follow a common catalytic cycle involving a Pd(0)/Pd(II) redox couple, but differ in the nature of the organometallic nucleophile, which profoundly impacts reaction conditions, substrate scope, and overall efficiency.[1][3]

The Suzuki-Miyaura Coupling: The Versatile Workhorse

The Suzuki-Miyaura reaction is arguably the most widely employed method for biphenyl synthesis due to its mild conditions, the high stability and low toxicity of its organoboron reagents, and the generation of innocuous inorganic byproducts.[1][2] The reaction couples an organohalide with an organoboron species, such as a boronic acid or ester, using a palladium catalyst and a base.[2][4]

Mechanism and the Role of the Catalyst

The catalytic cycle is initiated by the formation of an active 14-electron Pd(0) species.[5] This species undergoes oxidative addition with the aryl halide (e.g., 4-bromonitrobenzene) to form a Pd(II) intermediate. This is often the rate-determining step.[2] Following this, a base activates the boronic acid (e.g., 4-(methylthio)phenylboronic acid) to form a boronate complex, which then undergoes transmetalation with the Pd(II) complex. The final step, reductive elimination, forms the desired C-C bond, yielding the biphenyl product and regenerating the active Pd(0) catalyst.[2][6]

Catalyst and Ligand Selection:

The choice of palladium source and, critically, the supporting ligand, dictates the catalyst's activity and stability.

  • Palladium Precatalysts: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[7][8] These Pd(II) or Pd(0) sources generate the active Pd(0) catalyst in situ. The efficiency of this in situ reduction is a critical parameter for reaction success.[3]

  • Phosphine Ligands: For decades, triarylphosphines like triphenylphosphine (PPh₃) were standard.[9] However, modern syntheses often rely on more electron-rich and sterically bulky dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or bidentate phosphines (e.g., dppf).[5][10] These bulky ligands promote the formation of monoligated Pd(0)L₁ species, which are highly reactive in the oxidative addition step, and accelerate the final reductive elimination.[8][10]

  • N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphines.[7][8] They are strong σ-donors that form highly stable and active palladium complexes, often leading to higher turnover numbers (TONs) and turnover frequencies (TOFs).[8]

Alternative Strategies: Stille and Heck Couplings

While the Suzuki reaction is often the first choice, other methods offer unique advantages, particularly when dealing with specific substrate sensitivities.

The Stille Coupling

The Stille reaction couples an organohalide with an organotin reagent (organostannane).[11] Its primary advantage is the exceptional stability of organostannanes to air and moisture, and the reaction typically proceeds under neutral conditions, making it highly tolerant of sensitive functional groups like esters or amides.[8][12][13]

The mechanism is very similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[11] However, the transmetalation step does not require a base. The main drawback of the Stille reaction is the high toxicity of organotin compounds and their byproducts, which can complicate purification and pose environmental concerns.[11]

The Heck Reaction

The Mizoroki-Heck reaction differs fundamentally by using an alkene as the coupling partner for the organohalide.[4][14] For the synthesis of a biphenyl derivative, this would involve reacting an aryl halide like 1-bromo-4-nitrobenzene with a vinylarene such as 4-(methylthio)styrene.[1]

The mechanism begins with the standard oxidative addition of the aryl halide to the Pd(0) catalyst.[15] This is followed by migratory insertion of the alkene into the Pd-aryl bond. The final product is formed after a β-hydride elimination step, which regenerates the double bond in a new position, followed by reductive elimination of HX with the help of a base to regenerate the Pd(0) catalyst.[1][15][16] While powerful for creating substituted alkenes, it is a less direct route for non-vinylic biphenyls and may require the prior synthesis of a styrene derivative.

Visualizing the Catalytic Cycle

The general mechanism for palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings can be visualized as a catalytic cycle.

Palladium Catalytic Cycle General Pd(0)/Pd(II) Catalytic Cycle for Cross-Coupling Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar¹-Pd(II)L₂-X (trans-complex) OxAdd->ArPdX Ar¹-X Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar¹-Pd(II)L₂-Ar² (cis-complex) Transmetal->ArPdAr Ar²-M (M = B(OR)₂, SnR₃) RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar¹-Ar²

Caption: General catalytic cycle for Suzuki and Stille cross-coupling reactions.

Comparative Performance of Palladium Catalysts

The selection of a catalyst system is a multi-factorial decision. The following table summarizes key performance indicators for different palladium-catalyzed approaches to biphenyl synthesis.

Reaction Type Typical Catalyst System Advantages Disadvantages Typical Yield Range (%)
Suzuki-Miyaura Pd(OAc)₂ / SPhos, Pd(PPh₃)₄, Pd/CMild conditions, low toxicity byproducts, wide functional group tolerance, commercially available reagents.[1][2]Requires a base which can cause side reactions; potential for protodeboronation.[1]68 - 95+[17]
Stille Pd(PPh₃)₄, Pd₂(dba)₃ / P(o-tol)₃Air and moisture stable reagents, neutral conditions, excellent functional group tolerance.[8][11][12]Highly toxic organotin reagents and byproducts; purification can be difficult.[11]70 - 90+[12]
Heck Pd(OAc)₂, Pd/CDoes not require pre-formation of an organometallic nucleophile.[16]Less direct route for non-vinylic biphenyls; requires a styrene derivative; regioselectivity can be an issue.[1][14]55 - 85+[15]

Experimental Protocol: Suzuki-Miyaura Synthesis of 4'-(Methylthio)-4-nitrobiphenyl

This protocol is a representative example based on optimized conditions for Suzuki-Miyaura couplings using a modern phosphine ligand system.

Materials:

  • 1-Bromo-4-nitrobenzene

  • 4-(Methylthio)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene (1.0 mmol, 1 equiv), 4-(methylthio)phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the Schlenk flask via syringe.

  • Catalyst Addition: Add the premixed catalyst and ligand to the reaction flask under a positive pressure of inert gas.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4'-(methylthio)-4-nitrobiphenyl.

Conclusion and Future Outlook

For the synthesis of 4'-(methylthio)-4-nitrobiphenyl, the Suzuki-Miyaura coupling stands out as the most practical and environmentally benign method. The use of modern, bulky phosphine ligands such as SPhos with a Pd(OAc)₂ precatalyst offers a robust system with high yields and excellent functional group tolerance. While the Stille coupling is a viable alternative, its utility is hampered by the toxicity of tin reagents. The Heck reaction represents a less direct, though mechanistically interesting, pathway.

The ongoing development of heterogeneous palladium catalysts, such as those supported on carbon, metal oxides, or polymers, promises to further enhance the sustainability of these reactions by simplifying catalyst separation and enabling recycling.[18][19][20] As synthetic demands grow, the continued evolution of palladium catalyst systems will be crucial for enabling the efficient and responsible production of complex molecules.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Organic Syntheses. (2011). 4-Methoxy-4'-nitrophenyl. Org. Synth., 88, 197. [Link]

  • Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • MDPI. (2020). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]

  • ScienceDirect. (2016). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]

  • Wikipedia. Stille reaction. [Link]

  • ResearchGate. (2025, August 7). Bis(triphenylphosphine)palladium(II)succinimide as a Precatalyst for Suzuki Cross-Coupling — Subtle Effects Exerted by the Succinimide Ligand. [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

  • MDPI. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ResearchGate. (2025, August 9). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • ResearchGate. (2021, October). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. [Link]

  • DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. [Video]. YouTube. [Link]

  • ResearchGate. (2011). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. [Link]

  • National Institutes of Health. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Prudent Approach to a Complex Compound: Understanding the Risks

1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene, also known as 4-Nitrophenyl methyl sulfide, possesses a molecular structure that necessitates a cautious and informed disposal strategy.[1] The presence of a nitro group on an aromatic ring classifies it as a nitroaromatic compound, a class of substances often associated with toxicity and environmental persistence.[2][3][4][5] The methylsulfanyl group introduces sulfur into the molecule, requiring consideration of specific disposal pathways for organosulfur compounds.

Quantitative Data at a Glance: Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is paramount for safe handling and disposal.

PropertyValueReference
Molecular Formula C7H7NO2S[1]
Molecular Weight 169.20 g/mol [1]
Appearance Solid (inferred from related compounds)N/A
XLogP3 2.4[1]

This data, particularly the octanol-water partition coefficient (XLogP3), suggests a moderate potential for bioaccumulation, underscoring the importance of preventing its release into the environment.

The Disposal Protocol: A Step-by-Step Guide

The following protocol is designed to provide a clear, actionable plan for the safe disposal of this compound. This process emphasizes waste minimization, proper segregation, and the selection of an appropriate disposal vendor.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste at the source is the most critical step in ensuring safe and compliant disposal.

  • Designate a specific, labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • The container label should clearly state: "Hazardous Waste: this compound", along with the primary hazard classifications (e.g., Toxic, Environmental Hazard).

  • Crucially, do not mix this waste stream with other chemical wastes. Incompatibilities can lead to dangerous reactions. For example, mixing with strong acids could potentially lead to the release of toxic gases.[10][11] Oxidizing agents should also be kept separate from this organic compound.[9]

Step 2: Container Management and Storage

Safe interim storage of the waste container is essential to prevent accidental spills or exposure.

  • Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a tightly sealing cap is recommended.[12][13]

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[14]

  • The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.[6][15][16]

  • Ensure the container is kept closed at all times, except when adding waste.[10][11]

Step 3: Disposal through a Licensed Vendor

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the full waste container. They will have established procedures and contracts with qualified vendors.

  • Provide the EHS department with a complete and accurate description of the waste, including the chemical name and any known hazards.

  • The primary method of disposal for this type of compound is typically incineration at a permitted hazardous waste facility. High-temperature incineration ensures the complete destruction of the organic molecule, converting it to less harmful components like carbon dioxide, water, nitrogen oxides, and sulfur oxides, which are then treated by the facility's emission control systems.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS & Vendor A Generate Waste: 1-(Methylsulfanyl)-4- (4-nitrophenyl)benzene B Segregate into a Designated, Labeled Waste Container A->B Immediate Action C Store in a Secure Satellite Accumulation Area (SAA) B->C Safe Storage D Contact EHS for Waste Pickup C->D When Container is Full E Licensed Vendor Transports Waste D->E Coordination F High-Temperature Incineration at a Permitted Facility E->F Final Disposal

Caption: Disposal workflow for this compound.

Emergency Preparedness: Planning for the Unexpected

Even with the most stringent protocols, accidents can happen. Being prepared is a non-negotiable aspect of laboratory safety.

  • Spill Response: In the event of a small spill, wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the designated hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS department immediately.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[17] Remove contaminated clothing.[15]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[17]

    • Inhalation: Move to fresh air immediately.[16]

    • In all cases of exposure, seek prompt medical attention and provide the medical personnel with the name of the chemical.

By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, upholding their commitment to safety and environmental stewardship. This proactive approach not only mitigates immediate risks but also fosters a culture of safety and responsibility within the scientific community.

References

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]

  • Haveren, J., G. Gottschal, & J. Jakobsen. (n.d.). Degradation of nitroaromatic compounds by microorganisms. PubMed. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]

  • PubChem. (n.d.). 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene. [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. [Link]

  • ChemBK. (n.d.). 1-Methyl-4-nitrobenzene. [Link]

  • Carl ROTH. (2015, December 17). Safety Data Sheet: Nitrobenzene. [Link]

  • PubChem. (n.d.). 1-methyl-4-(4-nitrophenoxy)benzene. [Link]

  • New Jersey Department of Health. (2000, July). Hazardous Substance Fact Sheet: Benzene, 1-(Chloromethyl)-4-Nitro-. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations. [Link]

  • PubChem. (n.d.). 4-Nitrophenyl methyl sulfide. [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfur. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hydrogen Sulfide - Standards. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. [Link]

  • Vastani. (n.d.). Material Safety Data Sheet Nitrobenzene. [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. [Link]

  • Texas A&M University-San Antonio. (2021, July 21). Chemical Safety Guidelines. [Link]

  • NIST. (n.d.). Benzene, 1-nitro-4-(phenylthio)-. [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]

  • Industrial Specialties Mfg. (n.d.). Chemical Compatibility Chart. [Link]

Sources

Personal protective equipment for handling 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety Profile: A Proactive Stance on an Uncharacterized Compound

The toxicological profile of 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene has not been fully elucidated. Therefore, it must be handled with the assumption that it possesses hazards characteristic of both nitroaromatic compounds and thioethers. Nitroaromatic compounds are frequently associated with mutagenic and carcinogenic effects, as well as skin irritation and allergic reactions.[1] Thioanisole (methyl phenyl sulfide), a structural analog for the methylsulfanyl portion, is known to be harmful if swallowed, a skin and eye irritant, and a potential skin sensitizer.[2][3][4]

Hazard CategoryAnticipated RiskRationale and Key Considerations
Acute Toxicity (Oral) Harmful Assumed based on data for thioanisole.[1][5][6] Ingestion may cause systemic toxicity.
Skin Corrosion/Irritation Irritant Both nitroaromatics and thioanisole are known skin irritants.[4][5] Prolonged contact should be avoided.
Serious Eye Damage/Irritation Serious Irritant Direct contact is likely to cause significant eye irritation.[4][5]
Respiratory/Skin Sensitization Potential Sensitizer May cause an allergic skin reaction upon repeated contact.[3]
Carcinogenicity/Mutagenicity Suspected Hazard Many nitroaromatic compounds are known or suspected mutagens and carcinogens.[1] Handle as a potential carcinogen.
Aquatic Toxicity Toxic to Aquatic Life Assumed based on data for related compounds, with long-lasting effects.[2][4]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to the following protocol is mandatory to minimize exposure and ensure a safe laboratory environment.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood : All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[4]

  • Ventilation : Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of PPE is critical and should be based on the scale of the operation. The following diagram outlines the decision-making process for appropriate PPE selection.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 PPE Levels cluster_2 Final Check Start Start: Handling the Compound Scale Scale of Operation? Start->Scale SmallScale Small Scale (<1g) - Standard Lab Coat - Safety Glasses with Side Shields - Nitrile Gloves (Double Gloving Recommended) Scale->SmallScale < 1g, No Splash Risk LargeScale Large Scale (>1g) or Potential for Splash - Chemical Resistant Gown/Apron - Chemical Splash Goggles - Face Shield - Nitrile or Neoprene Gloves (Double Gloving Mandatory) Scale->LargeScale > 1g or Splash Risk End Proceed with Caution SmallScale->End LargeScale->End

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.